molecular formula C34H66ClN11O5 B15617099 DEC-RVRK-CMK

DEC-RVRK-CMK

Numéro de catalogue: B15617099
Poids moléculaire: 744.4 g/mol
Clé InChI: GEJSMIRQBNBYGT-VZTVMPNDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DEC-RVRK-CMK is a useful research compound. Its molecular formula is C34H66ClN11O5 and its molecular weight is 744.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJSMIRQBNBYGT-VZTVMPNDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Triumvirate of Irreversible Inhibition: A Technical Guide to Decanoyl-RVKR-CMK, Z-DEVD-FMK, and VX-765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for three pivotal research compounds: Decanoyl-RVKR-CMK, Z-DEVD-FMK, and VX-765. While the initial query focused on "DEC-RVRK-CMK," our investigation clarifies this likely refers to Decanoyl-RVKR-CMK, a potent inhibitor of proprotein convertases. To provide a comprehensive resource, we also detail the mechanisms of two widely-used caspase inhibitors, Z-DEVD-FMK and VX-765, which share structural motifs and are crucial tools in the study of apoptosis and inflammation.

Decanoyl-RVKR-CMK: A Pan-Proprotein Convertase Inhibitor

Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like proprotein convertase (PC) family.[1][2] This family of serine endoproteases, including furin and various PCs (PC1, PC2, PC4, PACE4, PC5, PC7), is crucial for the maturation of a wide array of precursor proteins.[2][3]

Mechanism of Action

The mechanism of Decanoyl-RVKR-CMK hinges on its peptide sequence (Arg-Val-Lys-Arg) which mimics the consensus cleavage site of many PC substrates. The C-terminal chloromethylketone (CMK) group acts as a reactive "warhead." Upon binding to the active site of a proprotein convertase, the CMK group forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inhibition. The N-terminal decanoyl group enhances the inhibitor's cell permeability.

This inhibition of proprotein convertases has significant downstream effects, including the blockage of viral glycoprotein (B1211001) processing, making it a tool for virology research. For instance, it has been shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin, thereby blocking viral entry into cells.[3] It also plays a role in preventing the maturation of bacterial toxins and the processing of various growth factors and hormones.[4]

Quantitative Inhibition Data
InhibitorTargetInhibition MetricValue
Decanoyl-RVKR-CMKFurinKi~1 nM[5]
Decanoyl-RVKR-CMKPC1/PC3Ki2.0 nM[5]
Decanoyl-RVKR-CMKPC2Ki0.36 nM[5]
Decanoyl-RVKR-CMKPACE4Ki3.6 nM[5]
Decanoyl-RVKR-CMKPC5/PC6Ki0.12 nM[5]
Decanoyl-RVKR-CMKPC7Ki0.12 nM[5]
Decanoyl-RVKR-CMKSARS-CoV-2 Spike Protein CleavageIC5057 nM[3]
Decanoyl-RVKR-CMKHuman Papillomavirus 16 (HPV16) InfectionIC50~50 nM[6]
Experimental Protocols

Proprotein Convertase Activity Assay (In Vitro):

  • Reagents: Purified recombinant proprotein convertase (e.g., furin), fluorogenic peptide substrate (e.g., Boc-RVRR-MCA), assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.5% Triton X-100), Decanoyl-RVKR-CMK.

  • Procedure: a. Prepare serial dilutions of Decanoyl-RVKR-CMK in the assay buffer. b. In a 96-well plate, add the purified enzyme to each well. c. Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for covalent modification. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a microplate reader. f. Calculate the rate of reaction and determine the IC50 or Ki value.

Viral Entry Inhibition Assay (Cell-Based):

  • Reagents: Host cell line susceptible to viral infection (e.g., Vero E6 for SARS-CoV-2), virus stock, cell culture medium, Decanoyl-RVKR-CMK, method for quantifying viral infection (e.g., plaque assay, qRT-PCR for viral RNA, or immunofluorescence for viral proteins).

  • Procedure: a. Seed host cells in a multi-well plate and allow them to adhere. b. Treat the cells with various concentrations of Decanoyl-RVKR-CMK for a specified time before or during infection. c. Infect the cells with the virus at a known multiplicity of infection (MOI). d. After the incubation period, remove the virus and inhibitor, and add fresh medium. e. At a designated time post-infection, quantify the extent of viral infection using the chosen method. f. Determine the IC50 of the inhibitor for viral entry.[1]

Visualizations

proprotein_convertase_inhibition cluster_golgi Trans-Golgi Network Pro-protein Pro-protein Proprotein Convertase Proprotein Convertase Pro-protein->Proprotein Convertase Cleavage Mature Protein Mature Protein Proprotein Convertase->Mature Protein Decanoyl-RVKR-CMK Decanoyl-RVKR-CMK Decanoyl-RVKR-CMK->Proprotein Convertase Irreversible Inhibition

Mechanism of Decanoyl-RVKR-CMK Inhibition.

Z-DEVD-FMK: A Specific Inhibitor of Caspase-3

Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[7] It is widely used to study the role of caspase-3 in apoptosis and to dissect the downstream events of its activation.

Mechanism of Action

Similar to Decanoyl-RVKR-CMK, Z-DEVD-FMK's specificity is derived from its peptide sequence (Asp-Glu-Val-Asp), which is the recognition site for caspase-3. The C-terminal fluoromethylketone (FMK) group covalently binds to the catalytic cysteine residue in the active site of caspase-3, leading to its irreversible inactivation.[8] The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability. By inhibiting caspase-3, Z-DEVD-FMK blocks the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), thereby preventing the execution phase of apoptosis.[9]

Quantitative Inhibition Data
InhibitorTargetInhibition MetricValue
Z-DEVD-FMK6-OHDA-induced apoptotic cell deathIC5018 µM[9][10]

Z-DEVD-FMK also shows inhibitory activity against other caspases, including caspase-6, -7, -8, and -10.[9]

Experimental Protocols

Caspase-3 Activity Assay (Fluorometric):

  • Reagents: Cell lysate from apoptotic and control cells, caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC), reaction buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, 2 mM DTT), Z-DEVD-FMK.

  • Procedure: a. Prepare cell lysates from cells induced to undergo apoptosis and untreated control cells. b. In a 96-well plate, add an equal amount of protein from each cell lysate. c. To test for inhibition, pre-incubate the lysate with Z-DEVD-FMK for 15-30 minutes at 37°C. d. Add the caspase-3 substrate to all wells to initiate the reaction. e. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[11] f. Calculate the caspase-3 activity based on the rate of fluorescence increase.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):

  • Reagents: Jurkat cells or other cell line, apoptosis-inducing agent (e.g., camptothecin), Z-DEVD-FMK, Annexin V-FITC, Propidium Iodide (PI), binding buffer.

  • Procedure: a. Pre-incubate cells with Z-DEVD-FMK (e.g., 20 µM) for 30 minutes.[7] b. Induce apoptosis by adding the inducing agent (e.g., 4 µM camptothecin) and incubate for the desired time (e.g., 3 hours).[7] c. Harvest the cells and wash with cold PBS. d. Resuspend the cells in binding buffer. e. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. f. Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.

Visualizations

apoptosis_inhibition Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases Initiator Caspases Apoptotic Stimulus->Initiator Caspases Caspase-3 (Procaspase) Caspase-3 (Procaspase) Initiator Caspases->Caspase-3 (Procaspase) Activation Active Caspase-3 Active Caspase-3 Caspase-3 (Procaspase)->Active Caspase-3 Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z-DEVD-FMK Z-DEVD-FMK Z-DEVD-FMK->Active Caspase-3 Irreversible Inhibition inflammasome_inhibition Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Inflammasome Activation Inflammasome Activation Inflammatory Stimulus (e.g., LPS)->Inflammasome Activation Pro-caspase-1 Pro-caspase-1 Inflammasome Activation->Pro-caspase-1 Recruitment Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 Cleavage Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Active Caspase-1->Pro-IL-1β / Pro-IL-18 Processing Mature IL-1β / IL-18 Mature IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->Mature IL-1β / IL-18 Inflammation Inflammation Mature IL-1β / IL-18->Inflammation VX-765 (VRT-043198) VX-765 (VRT-043198) VX-765 (VRT-043198)->Active Caspase-1 Irreversible Inhibition

References

A Technical Guide to Decanoyl-RVKR-CMK: A Potent Inhibitor of Proprotein Convertases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone, commonly abbreviated as DEC-RVRK-CMK, is a highly potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research. Detailed experimental protocols for its use in enzymatic and cell-based assays are provided, along with a summary of its inhibitory activity against various proteases. Furthermore, this guide elucidates the role of PCs in critical signaling pathways, such as TGF-β and Notch, and illustrates how this compound can be utilized as a tool to dissect these processes.

Introduction

Proprotein convertases are a family of nine calcium-dependent serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins. Seven of these convertases (furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7) cleave their substrates at single or paired basic amino acid residues, a critical step in the maturation of hormones, growth factors, receptors, and viral envelope glycoproteins. Given their involvement in numerous physiological and pathological processes, including cancer and infectious diseases, the development of specific inhibitors for these enzymes is of significant interest.

This compound is a synthetic tetrapeptide-based inhibitor designed to mimic the consensus cleavage site of many PC substrates. The N-terminal decanoyl group enhances its cell permeability, while the C-terminal chloromethylketone (CMK) moiety irreversibly alkylates the active site histidine of the target protease, leading to its inactivation.

Chemical and Physical Properties

PropertyValueReference(s)
Full Chemical Name Decanoyl-L-arginyl-L-valyl-L-lysyl-L-arginyl-chloromethylketone[1]
Amino Acid Sequence Arg-Val-Lys-Arg (RVKR)[2][3]
Molecular Formula C₃₄H₆₆ClN₁₁O₅[1][2]
Molecular Weight 744.42 g/mol [1][2]
CAS Number 150113-99-8[1][2]
Appearance Crystalline solid[1]
Solubility Soluble in water[1]
Storage Store at -20°C. Aqueous solutions should not be stored long-term.[1]

Mechanism of Action

This compound acts as a suicide inhibitor of proprotein convertases. The RVKR peptide sequence directs the inhibitor to the active site of the enzyme, where the chloromethylketone group forms a covalent bond with the catalytic histidine residue. This irreversible modification permanently inactivates the enzyme. Due to its broad specificity, this compound inhibits all seven basic amino acid-specific proprotein convertases[1][2][3].

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized against various proteases. The following tables summarize the available quantitative data.

Table 4.1: Inhibition of Proprotein Convertases

Target EnzymeInhibition Constant (Kᵢ)IC₅₀Reference(s)
Furin~1 nM1.3 ± 3.6 nM
PC1/3 (SPC3)2.0 nM-
PC2 (SPC2)0.36 nM-
PACE4 (SPC4)3.6 nM-
PC5/6 (SPC6)0.12 nM0.17 ± 0.21 nM
PC7 (LPC/PC8)0.12 nM0.54 ± 0.68 nM

Table 4.2: Inhibition of Other Proteases and Antiviral Activity

Target/AssayIC₅₀Reference(s)
SARS-CoV-2 Plaque Reduction57 nM[2][3]
Zika Virus (ZIKV)18.59 µM
Japanese Encephalitis Virus (JEV)19.91 µM
Human Papillomavirus 16 (HPV16) Infection~50 nM
Cathepsin LInhibitory activity noted
Cathepsin BInhibitory activity noted
TrypsinInhibitory activity noted
TMPRSS2Inhibitory activity noted

Experimental Protocols

In Vitro Furin Activity Assay (Endpoint)

This protocol describes a method to measure the activity of purified furin and to assess the inhibitory potential of compounds like this compound using a fluorogenic substrate.

Materials:

  • Purified active furin enzyme

  • Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC)

  • This compound (as a positive control inhibitor)

  • DMSO (for dissolving compounds)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute purified furin to the desired concentration in cold Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO and create a dilution series in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of Assay Buffer to the "Blank" wells.

    • Add 25 µL of the diluted furin solution to the "Positive Control" and "Inhibitor" wells.

    • Add 25 µL of the this compound dilutions to the "Inhibitor" wells. Add an equivalent volume of DMSO-containing buffer to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction:

    • Add 50 µL of the diluted substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Read Fluorescence:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".

    • Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Cell-Based Viral Entry Assay (Plaque Reduction Assay)

This protocol provides a general framework for assessing the effect of this compound on the entry of viruses that require furin-like cleavage for infectivity.

Materials:

  • A susceptible host cell line (e.g., VeroE6 for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium

  • This compound

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in tissue culture plates and grow until a confluent monolayer is formed.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" (DMSO) and a "no-virus" control.

    • Incubate for 1-2 hours at 37°C.

  • Viral Infection:

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Remove the medium containing the inhibitor and infect the cells with the diluted virus.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the viral inoculum and gently wash the cells with PBS.

    • Add the semi-solid overlay medium containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.

    • Determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Proprotein Convertase-Mediated Protein Maturation

Proprotein convertases are synthesized as inactive zymogens and undergo autocatalytic cleavage to become active. They are primarily localized in the trans-Golgi network (TGN) where they process a multitude of substrate proteins within the secretory pathway.

Proprotein_Convertase_Activation cluster_ER Endoplasmic Reticulum cluster_Golgi trans-Golgi Network (TGN) Pro-PC_synthesis Synthesis of pro-PC Pro-PC_cleavage Autocatalytic cleavage Pro-PC_synthesis->Pro-PC_cleavage Transport Active_PC Active PC Pro-PC_cleavage->Active_PC Pro-protein_processing Pro-protein Substrate Processing Active_PC->Pro-protein_processing Mature_protein Mature Protein Pro-protein_processing->Mature_protein Secretory_vesicle Secretory Vesicle Mature_protein->Secretory_vesicle Packaging Extracellular_space Extracellular Space Secretory_vesicle->Extracellular_space Secretion This compound This compound This compound->Active_PC Irreversible Inhibition

Caption: General workflow of proprotein convertase activation and substrate processing.

Inhibition of TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates cell growth, differentiation, and immune responses. It is synthesized as an inactive precursor, pro-TGF-β, which requires cleavage by furin or other PCs to release the mature, active TGF-β.

TGF_beta_Pathway cluster_Golgi trans-Golgi Network pro-TGF-beta pro-TGF-β Mature_TGF-beta Mature TGF-β pro-TGF-beta->Mature_TGF-beta Cleavage by Furin Furin Furin TGF-beta_Receptor TGF-β Receptor Mature_TGF-beta->TGF-beta_Receptor Binding SMAD_Signaling SMAD Signaling Cascade TGF-beta_Receptor->SMAD_Signaling Activation Gene_Expression Target Gene Expression SMAD_Signaling->Gene_Expression This compound This compound This compound->Furin Inhibition

Caption: Furin-mediated activation of the TGF-β signaling pathway and its inhibition.

Inhibition of Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that is critical for development and tissue homeostasis. The Notch receptor is synthesized as a precursor protein that is cleaved by furin in the Golgi apparatus to form a mature, heterodimeric receptor on the cell surface. This initial cleavage is a prerequisite for subsequent ligand-induced activation of the pathway.

Notch_Pathway cluster_Golgi trans-Golgi Network pro-Notch pro-Notch Receptor Mature_Notch Mature Notch Receptor pro-Notch->Mature_Notch Cleavage by Furin Furin Furin Cell_Surface Cell Surface Mature_Notch->Cell_Surface Transport Ligand_Binding Ligand Binding Cell_Surface->Ligand_Binding Proteolytic_Cleavage Further Cleavage (ADAM, γ-secretase) Ligand_Binding->Proteolytic_Cleavage NICD_Release NICD Release Proteolytic_Cleavage->NICD_Release Nuclear_Translocation Nuclear Translocation NICD_Release->Nuclear_Translocation Gene_Transcription Target Gene Transcription Nuclear_Translocation->Gene_Transcription This compound This compound This compound->Furin Inhibition

Caption: Furin's role in the maturation of the Notch receptor and pathway activation.

Experimental Workflow for Furin Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro furin inhibition assay.

Furin_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Furin Enzyme - Inhibitor (this compound) - Substrate Start->Prepare_Reagents End End Plate_Setup Set up 96-well plate: - Blanks - Positive Controls - Inhibitor dilutions Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate plate (37°C, 15-30 min) Plate_Setup->Pre-incubation Add_Substrate Add Fluorogenic Substrate Pre-incubation->Add_Substrate Incubate Incubate plate (37°C, 30-60 min) Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Read_Fluorescence Data_Analysis Data Analysis: - Subtract Blank - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Data_Analysis Data_Analysis->End

Caption: Workflow for a typical in vitro furin inhibition assay.

Conclusion

This compound is an invaluable tool for studying the biological functions of proprotein convertases. Its broad specificity makes it a powerful inhibitor for investigating processes that are dependent on this class of enzymes. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory for dissecting the roles of proprotein convertases in cellular signaling, protein maturation, and disease pathogenesis. Further research into more selective inhibitors for individual PCs will be crucial for the development of targeted therapeutics.

References

An In-depth Technical Guide on the Predicted Cell Permeability and Function of DEC-RVRK-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the cell permeability of the peptide inhibitor DEC-RVRK-CMK. As of this writing, there is no direct scientific literature or commercial datasheet available that explicitly characterizes the cell permeability of this specific peptide. Therefore, this document provides a comprehensive analysis based on the constituent components of the molecule: the "DEC" moiety, the "RVRK" peptide sequence, and the "CMK" (chloromethylketone) reactive group. By examining these components, we can infer the intended biological target and predict its likelihood of cellular uptake. This guide also furnishes detailed experimental protocols for researchers to empirically determine the cell permeability of this and other novel peptide-based inhibitors.

Analysis of this compound Components and Predicted Properties

The cell permeability of a peptide is not an inherent property but is dictated by its physicochemical characteristics, including its size, charge, and the presence of specific chemical modifications.

  • The "RVRK" Peptide Sequence: The amino acid sequence Arg-Val-Arg-Lys (RVRK) is rich in basic residues (Arginine and Lysine), which is a common feature in cell-penetrating peptides (CPPs). Such cationic sequences can facilitate interaction with the negatively charged cell membrane, potentially triggering uptake. Furthermore, the "RVRK" motif is not characteristic of a caspase cleavage site, which is typically a four-amino-acid sequence ending in an aspartate residue (e.g., DEVD for caspase-3). Instead, this sequence suggests a potential targeting of other enzyme families, such as protein kinases. Specifically, some Protein Kinase C (PKC) inhibitors incorporate an RVRK sequence.

  • The "CMK" (chloromethylketone) Moiety: CMK is an irreversible inhibitor functional group that covalently modifies the active site of target enzymes, particularly cysteine proteases and some serine/threonine kinases. While not a direct promoter of cell entry, its inclusion in a peptide suggests an intended intracellular site of action, implying that the overall molecule is designed to be cell-permeable.

  • The "DEC" Moiety: The identity of "DEC" in this context is ambiguous without further information. It could represent a non-standard N-terminal protecting group designed to enhance lipophilicity and, consequently, cell permeability. It is unlikely to be Diethylcarbamazine, an unrelated anti-parasitic drug.

Based on this analysis, this compound is likely designed as an irreversible inhibitor of an intracellular kinase, possibly a member of the PKC family, with an expectation of cell permeability conferred by the basic RVRK sequence and potentially the DEC group. However, empirical validation is essential.

Potential Signaling Pathway: Protein Kinase C (PKC)

Given the "RVRK" sequence, a plausible target for this inhibitor is the Protein Kinase C (PKC) family of enzymes. PKCs are crucial serine/threonine kinases involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

PKC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to ca2 Ca²⁺ er->ca2 releases ca2->pkc activates substrate Downstream Substrates pkc->substrate phosphorylates response Cellular Response substrate->response inhibitor This compound inhibitor->pkc inhibits

Figure 1: Predicted inhibition of the PKC signaling pathway by this compound.

Experimental Protocols for Determining Cell Permeability

To ascertain the cell permeability of this compound, a series of established in vitro assays can be employed.

Caco-2 Permeability Assay

This assay is considered the gold standard for predicting in vitro drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the passage of a low-permeability fluorescent marker like Lucifer Yellow.

  • Permeability Assessment:

    • The test compound (this compound) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the peptide in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Table 1: Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assay

Papp Value (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
Cellular Uptake Quantification by Mass Spectrometry

This method directly measures the amount of peptide that has entered the cells.

Methodology:

  • Cell Treatment: Culture a chosen cell line (e.g., HeLa, Jurkat) to a suitable confluency and incubate with a known concentration of this compound for a defined period.

  • Cell Lysis: After incubation, thoroughly wash the cells to remove any peptide adhering to the cell surface. Lyse the cells using a suitable buffer.

  • Quantification: Analyze the cell lysate using MALDI-TOF or LC-MS/MS to determine the intracellular concentration of the intact peptide.

  • Normalization: The amount of internalized peptide can be normalized to the total protein concentration in the cell lysate.

Permeability_Assay_Workflow start Start: Peptide of Interest (this compound) cell_culture Culture Adherent Cells (e.g., Caco-2, MDCK) start->cell_culture add_peptide Incubate Cells with Peptide cell_culture->add_peptide wash_cells Wash to Remove Extracellular Peptide add_peptide->wash_cells lyse_cells Cell Lysis wash_cells->lyse_cells quantify Quantify Intracellular Peptide (LC-MS/MS) lyse_cells->quantify analyze Data Analysis and Permeability Calculation quantify->analyze end End: Determine Cell Permeability analyze->end

Decanoyl-RVKR-CMK: A Potent Inhibitor of Viral Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible peptide inhibitor of proprotein convertases, with a particularly strong activity against furin.[1][2] This technical guide provides a comprehensive overview of the function of Decanoyl-RVKR-CMK in virology, focusing on its mechanism of action, its broad-spectrum antiviral activity, and the experimental methodologies used to characterize its effects. By inhibiting furin, a host-cell protease crucial for the maturation of many viral glycoproteins, Decanoyl-RVKR-CMK effectively blocks a key step in the life cycle of numerous pathogenic viruses.[1][3][4] This guide consolidates quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in antiviral research and drug development.

Introduction

The maturation of many viral envelope glycoproteins is a critical step for the production of infectious virions. This process often involves proteolytic cleavage of a precursor protein into its functional subunits by host-cell proteases.[3][4] Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a pivotal role in the processing of glycoproteins from a wide range of viruses, including Flaviviruses, Coronaviruses, Filoviruses, and Retroviruses.[1][3][4][5] Furin is primarily localized in the trans-Golgi network (TGN), where it cleaves precursor proteins at specific polybasic recognition sites.[3][4]

Decanoyl-RVKR-CMK is a well-characterized furin inhibitor that mimics the consensus cleavage sequence Arg-Val-Lys-Arg (RVKR).[1][2] The addition of a decanoyl group at the N-terminus enhances its cell permeability, while the chloromethylketone (CMK) moiety at the C-terminus allows for irreversible covalent modification of the active site of furin.[6] This potent and specific inhibition of furin makes Decanoyl-RVKR-CMK a valuable tool for studying the role of glycoprotein (B1211001) processing in viral replication and a promising lead compound for the development of broad-spectrum antiviral therapeutics.

Mechanism of Action: Inhibition of Furin-Mediated Glycoprotein Cleavage

The primary mechanism by which Decanoyl-RVKR-CMK exerts its antiviral effect is through the irreversible inhibition of furin and other related proprotein convertases.[1][2] This inhibition directly prevents the proteolytic cleavage of viral glycoprotein precursors, leading to the production of non-infectious or less infectious viral particles.

The Role of Furin in Viral Maturation

Many viral glycoproteins are synthesized as inactive precursors that require cleavage to become fusion-competent. This cleavage event often occurs at a specific polybasic amino acid sequence within the glycoprotein. Furin, residing in the TGN, recognizes and cleaves these sites as the viral proteins transit through the secretory pathway.[3][4] This processing is essential for the proper folding and conformational changes of the glycoproteins, which are necessary for receptor binding and subsequent membrane fusion, the critical first step in viral entry into a new host cell.

Decanoyl-RVKR-CMK as a Competitive Inhibitor

Decanoyl-RVKR-CMK acts as a competitive inhibitor by binding to the active site of furin.[2] The RVKR peptide sequence mimics the natural substrate of furin, allowing the inhibitor to specifically target the enzyme. The chloromethylketone group then forms a covalent bond with a critical histidine residue in the furin active site, leading to irreversible inactivation of the enzyme.[2]

The inhibition of furin by Decanoyl-RVKR-CMK has been shown to block the processing of a variety of viral glycoproteins, including:

  • Flavivirus prM protein: In viruses like Zika (ZIKV) and Japanese encephalitis virus (JEV), furin cleaves the precursor membrane (prM) protein to the mature membrane (M) protein, a step required for the production of infectious virions. Decanoyl-RVKR-CMK treatment leads to an accumulation of uncleaved prM.[1][7][8]

  • SARS-CoV-2 Spike protein: The spike (S) protein of SARS-CoV-2 requires cleavage at the S1/S2 and S2' sites for efficient viral entry. Furin is responsible for the cleavage at the S1/S2 site. Decanoyl-RVKR-CMK has been demonstrated to inhibit this cleavage, thereby reducing viral entry and syncytia formation.[9][10][11][12]

  • Ebola virus Glycoprotein: The Ebola virus glycoprotein (GP) is synthesized as a precursor, GP0, which is cleaved by furin into GP1 and GP2 subunits. This cleavage is essential for the fusogenic activity of the glycoprotein.[3]

  • HIV gp160: The envelope glycoprotein of HIV, gp160, is cleaved by furin into gp120 and gp41, which are the surface and transmembrane subunits, respectively. This processing is necessary for the formation of functional viral spikes.[1][5][13]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Furin-Mediated Viral Glycoprotein Cleavage

The following diagram illustrates the role of furin in the processing of viral glycoproteins and the inhibitory effect of Decanoyl-RVKR-CMK.

Furin_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibition cluster_Virion Viral Particle Assembly Pro_GP Viral Precursor Glycoprotein (pro-GP) Synthesis TGN trans-Golgi Network (TGN) Pro_GP->TGN Transport Mature_GP Mature Glycoprotein (GP1/GP2) TGN->Mature_GP Cleavage by Furin Immature_Virion Non-infectious Virion TGN->Immature_Virion No Cleavage Furin Furin Decanoyl_RVKR_CMK Decanoyl-RVKR-CMK Decanoyl_RVKR_CMK->Furin Inhibits Infectious_Virion Infectious Virion Mature_GP->Infectious_Virion Incorporation

Caption: Furin-mediated cleavage of viral glycoproteins in the TGN and its inhibition by Decanoyl-RVKR-CMK.

Experimental Workflow: Assessing Antiviral Activity

The following diagram outlines a typical experimental workflow to evaluate the antiviral efficacy of Decanoyl-RVKR-CMK.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Analysis Data Analysis cluster_Results Results Cell_Culture 1. Seed Host Cells (e.g., Vero, Huh-7) Virus_Infection 2. Infect Cells with Virus (e.g., ZIKV, SARS-CoV-2) Cell_Culture->Virus_Infection Drug_Treatment 3. Treat with Decanoyl-RVKR-CMK (Varying Concentrations) Virus_Infection->Drug_Treatment Plaque_Assay 4a. Plaque Assay (Viral Titer) Drug_Treatment->Plaque_Assay qRT_PCR 4b. qRT-PCR (Viral RNA Quantification) Drug_Treatment->qRT_PCR Western_Blot 4c. Western Blot (Glycoprotein Processing) Drug_Treatment->Western_Blot IFA 4d. Immunofluorescence Assay (Viral Protein Expression) Drug_Treatment->IFA IC50 5. Determine IC50 Plaque_Assay->IC50 Viral_Reduction 6. Quantify Reduction in Viral Load & Protein Expression qRT_PCR->Viral_Reduction Western_Blot->Viral_Reduction IFA->Viral_Reduction

Caption: A generalized experimental workflow for evaluating the antiviral activity of Decanoyl-RVKR-CMK.

Quantitative Data Summary

The antiviral activity of Decanoyl-RVKR-CMK has been quantified against several viruses. The following tables summarize key findings from published studies.

Table 1: In Vitro Efficacy of Decanoyl-RVKR-CMK Against Various Viruses
VirusCell LineAssayEndpointValueReference
Zika Virus (ZIKV)VeroPlaque Reduction AssayIC5018.59 µM[1][14]
Japanese Encephalitis Virus (JEV)VeroPlaque Reduction AssayIC5019.91 µM[1][14]
SARS-CoV-2VeroE6Plaque Reduction AssayIC5057 nM[2][15]
MERS-CoVHuh-7ImmunofluorescenceDose-dependent reduction in infection75 µM showed significant reduction[16]
Table 2: Effect of Decanoyl-RVKR-CMK on Viral Titer
VirusCell LineConcentrationReduction in Viral Titer (log10)Reference
Zika Virus (ZIKV)Vero50 µM1.48[1]
Zika Virus (ZIKV)Vero100 µM2.44[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for key experiments used to characterize the function of Decanoyl-RVKR-CMK.

Cell Viability Assay
  • Objective: To determine the cytotoxic concentration (CC50) of Decanoyl-RVKR-CMK.

  • Methodology:

    • Seed Vero cells in a 96-well plate.

    • After 24 hours, replace the culture medium with fresh medium containing various concentrations of Decanoyl-RVKR-CMK or DMSO as a control.

    • Incubate the cells for 72 hours.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Measure luminescence using a plate reader.

    • Calculate the CC50 value using non-linear regression analysis.[1][7]

Plaque Reduction Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Decanoyl-RVKR-CMK.

  • Methodology:

    • Seed Vero cells in 12-well plates and grow to confluence.

    • Infect the cell monolayers with the virus (e.g., ZIKV or JEV at a specific MOI) for 1-2 hours.

    • Remove the inoculum and wash the cells with PBS.

    • Overlay the cells with a mixture of culture medium, low-melting-point agarose, and varying concentrations of Decanoyl-RVKR-CMK.

    • Incubate the plates for 3-5 days until plaques are visible.

    • Fix the cells with formaldehyde (B43269) and stain with crystal violet.

    • Count the number of plaques and calculate the IC50 value.[1]

Western Blot Analysis of Glycoprotein Processing
  • Objective: To visualize the inhibition of viral glycoprotein cleavage.

  • Methodology:

    • Infect Vero cells with the virus (e.g., ZIKV or JEV) at a specific MOI.

    • Treat the infected cells with a specific concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or DMSO.

    • At a designated time post-infection (e.g., 36 hours), lyse the cells.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the viral glycoproteins (e.g., anti-prM and anti-E for Flaviviruses).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of precursor to cleaved glycoprotein.[1][7]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the effect of Decanoyl-RVKR-CMK on viral RNA replication and release.

  • Methodology:

    • Infect cells and treat with Decanoyl-RVKR-CMK as described above.

    • At various time points, collect both the cell lysate (for intracellular RNA) and the supernatant (for extracellular viral RNA).

    • Extract total RNA from both fractions.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct real-time PCR using primers and probes specific for the viral genome.

    • Quantify the viral RNA copy number using a standard curve.[1][8]

Immunofluorescence Assay (IFA)
  • Objective: To visualize the effect of Decanoyl-RVKR-CMK on viral protein expression and localization.

  • Methodology:

    • Grow cells on coverslips in a 24-well plate.

    • Infect the cells with the virus and treat with Decanoyl-RVKR-CMK.

    • At a specific time post-infection, fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against a viral protein.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope.[1]

Conclusion

Decanoyl-RVKR-CMK is a powerful research tool and a promising antiviral candidate that functions by inhibiting the host-cell protease furin, a key enzyme in the maturation of numerous viral glycoproteins. Its ability to block this critical step in the viral life cycle has been demonstrated for a wide range of viruses, highlighting its potential as a broad-spectrum antiviral agent. This technical guide has provided a detailed overview of its mechanism of action, summarized key quantitative data, and outlined the experimental protocols necessary for its characterization. The continued investigation of Decanoyl-RVKR-CMK and other furin inhibitors is a promising avenue for the development of novel therapies to combat existing and emerging viral threats.

References

The Pivotal Role of Furin in Viral Entry and Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The host cell protease furin, a member of the proprotein convertase family, has emerged as a critical factor in the life cycle of a multitude of pathogenic viruses. By recognizing and cleaving specific amino acid motifs within viral envelope glycoproteins, furin facilitates viral maturation, enhances infectivity, and in many cases, dictates viral tropism and pathogenicity. This technical guide provides an in-depth exploration of the multifaceted role of furin in virology, detailing its mechanism of action, the diversity of viruses that exploit this host enzyme, and the experimental methodologies used to investigate these interactions. Furthermore, this guide will delve into the potential of furin as a therapeutic target for the development of broad-spectrum antiviral drugs.

Introduction to Furin

Furin is a calcium-dependent serine endoprotease that resides primarily in the trans-Golgi network (TGN), but also cycles to the cell surface and through endosomal compartments.[1] It plays a crucial housekeeping role in the post-translational processing of a wide array of cellular precursor proteins, including hormones, growth factors, receptors, and enzymes. Furin recognizes and cleaves its substrates at a specific polybasic amino acid consensus sequence, canonically Arg-X-(Arg/Lys)-Arg↓ (where X is any amino acid and the arrow indicates the cleavage site).[2][3] This proteolytic activity is essential for the maturation and activation of these cellular proteins.

Furin's Role in Viral Pathogenesis

A diverse range of viruses from different families have evolved to exploit the host cell's furin for their own replication and propagation.[4][5] This exploitation is a key determinant of viral infectivity and can significantly contribute to the pathogenic potential of a virus.[6][7]

Viral Entry

For many enveloped viruses, the fusion of the viral and host cell membranes is a critical step for entry. This process is mediated by viral glycoproteins which are often synthesized as inactive precursors. Furin-mediated cleavage of these precursor proteins is a prerequisite for their activation, enabling them to undergo the conformational changes necessary to drive membrane fusion.[8] For instance, the spike (S) protein of many coronaviruses, including SARS-CoV-2, possesses a furin cleavage site at the boundary of its S1 and S2 subunits.[8][9][10] Cleavage at this site primes the S protein for subsequent proteolytic events that ultimately lead to the release of the fusion peptide and viral entry into the host cell.[11]

Viral Maturation and Egress

In addition to its role in entry, furin is also involved in the maturation of viral particles during their assembly and egress from the infected cell. As newly synthesized viral glycoproteins transit through the secretory pathway, they encounter furin in the TGN.[12] Furin-mediated cleavage at this stage ensures that the progeny virions are released from the cell in a fully infectious state, ready to infect new target cells.[7] This intracellular cleavage is a hallmark of highly pathogenic viruses, as it allows for systemic spread and infection of a wider range of tissues.[1][13]

Viruses Exploiting Furin

A growing list of medically important viruses are known to depend on furin for their infectivity. The presence of a furin cleavage site in their surface glycoproteins is often a key determinant of their virulence.

Virus FamilyVirusGlycoprotein (B1211001)Furin Cleavage Site Sequence
CoronaviridaeSARS-CoV-2Spike (S)681PRRARS↓V687
CoronaviridaeMERS-CoVSpike (S)748PRSVRS↓V754
OrthomyxoviridaeAvian Influenza Virus (H5, H7)Hemagglutinin (HA)Polybasic sites (e.g., R-R-R-K-R↓G)
RetroviridaeHIV-1Envelope (gp160)508REKR↓A512
FlaviviridaeDengue Viruspre-Membrane (prM)90R-X-K/R-R↓94
ParamyxoviridaeMeasles VirusFusion (F)109R-R-K-R↓113
HerpesviridaeHuman Cytomegalovirus (HCMV)Glycoprotein B (gB)438R-T-K-R↓442
FiloviridaeEbola VirusGlycoprotein (GP)498R-R-T-R-R↓503

Table 1: Examples of Viruses and Their Furin Cleavage Sites in Key Glycoproteins. The table highlights the conserved polybasic nature of the furin recognition motif across different viral families. The specific sequences can vary, influencing cleavage efficiency and viral pathogenicity.[9][10][13][14]

Furin as a Therapeutic Target

The critical and often indispensable role of furin in the life cycle of numerous pathogenic viruses makes it an attractive target for the development of broad-spectrum antiviral therapies.[1][15][16] The rationale behind this strategy is that inhibiting furin activity would prevent the maturation of viral glycoproteins, thereby rendering the virus non-infectious.

A variety of furin inhibitors have been developed, ranging from peptide-based mimetics of the cleavage site to small molecule compounds.[5] These inhibitors have shown promise in cell-based assays, effectively reducing the replication of several viruses, including SARS-CoV-2, influenza virus, and HIV.[17]

InhibitorTypeTarget Virus(es)IC50 (nM)
Decanoyl-RVKR-CMKPeptidomimeticSARS-CoV-2, Influenza A, HIV-1, Ebola1.3 ± 3.6 (against furin)
NaphthofluoresceinSmall MoleculeSARS-CoV-2Varies by assay
MI-1851Small MoleculeSARS-CoV-2~10,000 (in cell culture)
BOS-318Small MoleculeAnthrax Toxin (as a model)23.5 ± 14.7 (in Golgi)

Table 2: Examples of Furin Inhibitors and their Efficacy. This table presents a selection of furin inhibitors and their reported half-maximal inhibitory concentrations (IC50) against either the furin enzyme directly or in viral infection assays. The efficacy of these inhibitors can vary depending on the specific virus and the experimental setup.[5][18]

Experimental Methodologies

The study of furin's role in viral infection employs a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

In Vitro Furin Cleavage Assay using a Fluorogenic Peptide Substrate

This assay directly measures the enzymatic activity of furin on a synthetic peptide substrate mimicking a viral cleavage site.

Materials:

  • Recombinant human furin

  • Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • Furin inhibitor (positive control for inhibition)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Prepare serial dilutions of the recombinant furin in assay buffer.

  • In a 96-well black microplate, add 50 µL of the furin dilutions to each well.

  • To control wells, add a known furin inhibitor.

  • Initiate the reaction by adding 50 µL of the fluorogenic peptide substrate (diluted in assay buffer) to each well.

  • Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Calculate the rate of cleavage (Vmax) from the linear phase of the fluorescence curve.

Western Blot Analysis of Viral Glycoprotein Cleavage

This technique is used to visualize the cleavage of a viral glycoprotein in cell lysates or purified virions.

Materials:

  • Cells expressing the viral glycoprotein of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the viral glycoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells and transfect or infect them to express the viral glycoprotein.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a smaller cleaved fragment in addition to the full-length precursor indicates furin activity.

Pseudovirus Entry Assay

This assay measures the ability of a viral glycoprotein to mediate entry into target cells in a safe, replication-deficient system.

Materials:

  • Packaging cell line (e.g., HEK293T)

  • Plasmids: packaging plasmid (e.g., psPAX2), reporter plasmid (e.g., pWPI-Luciferase), and a plasmid expressing the viral glycoprotein of interest.

  • Target cell line (expressing the appropriate viral receptor)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect the packaging cell line with the packaging, reporter, and viral glycoprotein expression plasmids.

  • After 48-72 hours, harvest the supernatant containing the pseudoviruses.

  • Filter the supernatant to remove cell debris.

  • Seed the target cells in a 96-well plate.

  • Infect the target cells with the pseudovirus supernatant. To test the effect of furin inhibitors, pre-incubate the target cells or the pseudovirus with the inhibitor.

  • After 48-72 hours, lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase signal in the presence of a furin inhibitor indicates furin-dependent entry.[4][6][12]

Plaque Reduction Assay

This is a classic virological assay to determine the infectivity of a virus and the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Antiviral compound (e.g., furin inhibitor)

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Seed a confluent monolayer of host cells in 6-well plates.

  • Prepare serial dilutions of the antiviral compound.

  • Pre-incubate a known amount of virus with the different concentrations of the antiviral compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the antiviral compound.

  • Incubate the plates for several days until visible plaques form.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.[15][19][20]

Visualizations of Key Pathways and Workflows

Furin_Mediated_Viral_Entry cluster_Virus Enveloped Virus cluster_HostCell Host Cell cluster_TGN trans-Golgi Network (TGN) cluster_Endosome Endosome Virus Virion Glycoprotein_precursor Inactive Glycoprotein (Precursor) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome Endosome Virus->Endosome 3. Endocytosis Furin Furin Glycoprotein_precursor->Furin 2. Cleavage in TGN (during viral maturation) Endosomal_Protease Cathepsin Glycoprotein_precursor->Endosomal_Protease Glycoprotein_cleaved Active Glycoprotein (Cleaved) Furin->Glycoprotein_cleaved Cleaves at R-X-K/R-R Glycoprotein_cleaved_endo Active Glycoprotein Endosomal_Protease->Glycoprotein_cleaved_endo Cleavage Receptor->Glycoprotein_precursor Induces Conformational Change Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Glycoprotein_cleaved->Plasma_Membrane 3. Fusion at Plasma Membrane (pH-independent) Endosome->Glycoprotein_precursor Glycoprotein_cleaved_endo->Cytoplasm 5. Fusion from Endosome (pH-dependent)

Caption: Furin-mediated cleavage of viral glycoproteins, a key step for viral entry.

Experimental_Workflow_Furin_Inhibitor_Screening cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assays cluster_Outcome Outcome Start Start: Candidate Inhibitors Fluorogenic_Assay Fluorogenic Peptide Cleavage Assay Start->Fluorogenic_Assay Screen for direct furin inhibition IC50_determination IC50_determination Fluorogenic_Assay->IC50_determination Determine IC50 Pseudovirus_Assay Pseudovirus Entry Assay IC50_determination->Pseudovirus_Assay Test on viral entry Western_Blot Western Blot for Glycoprotein Cleavage IC50_determination->Western_Blot Confirm inhibition of cleavage Plaque_Assay Plaque Reduction Assay Pseudovirus_Assay->Plaque_Assay Validate with -infectious virus Western_Blot->Plaque_Assay Lead_Compound Lead Compound Identification Plaque_Assay->Lead_Compound

References

The Impact of DEC-RVRK-CMK on Protein Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK) is a potent, cell-permeable, and irreversible inhibitor of a family of serine proteases known as proprotein convertases (PCs).[1] By targeting these enzymes, particularly furin, this compound effectively blocks the proteolytic maturation of a wide array of precursor proteins. This inhibition has profound effects on numerous cellular and pathological processes, including viral infection, hormone activation, and growth factor signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailed experimental protocols for its use, a compilation of quantitative data on its inhibitory activity, and a visual representation of its impact on key signaling pathways.

Introduction to Proprotein Convertases and this compound

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at specific single or paired basic amino acid residues. This proteolytic processing is a critical step in the maturation and activation of a multitude of proteins that transit through the secretory pathway. The PC family in mammals includes furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1]

This compound is a synthetic, modified peptide that acts as a suicide inhibitor of PCs.[2] Its sequence, Arg-Val-Lys-Arg, mimics the consensus cleavage site of many PC substrates. The C-terminal chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[3] The N-terminal decanoyl group enhances the cell permeability of the inhibitor.[4]

Mechanism of Action of this compound

The primary mechanism by which this compound affects protein processing is through the irreversible inhibition of proprotein convertases. This action prevents the endoproteolytic cleavage of proproteins into their biologically active forms.

Signaling Pathway Inhibition:

A significant consequence of PC inhibition by this compound is the disruption of signaling pathways that rely on the maturation of key components. One such pathway is the Notch signaling cascade, which is crucial for cell fate determination during development and in adult tissues. Notch receptors are synthesized as precursors that require cleavage by a furin-like convertase in the Golgi apparatus to become functional.[5] By inhibiting this processing step, this compound can effectively downregulate Notch signaling.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_golgi Golgi Apparatus Ligand Ligand Notch_Receptor_Processed Notch Receptor (Mature) Ligand->Notch_Receptor_Processed Binding Notch_Receptor_Unprocessed Notch Receptor (Precursor) Furin Furin (Proprotein Convertase) Notch_Receptor_Unprocessed->Furin S1 Cleavage ADAM_Protease ADAM Protease Notch_Receptor_Processed->ADAM_Protease S2 Cleavage NICD Notch Intracellular Domain (NICD) ADAM_Protease->NICD S3 Cleavage by γ-secretase CSL CSL NICD->CSL Translocates to Nucleus and binds CSL Target_Genes Target Gene Expression CSL->Target_Genes Activation Furin->Notch_Receptor_Processed Maturation DEC_RVRK_CMK This compound DEC_RVRK_CMK->Furin Inhibition Cell_Culture 1. Seed cells (e.g., Vero) Infection 2. Infect with virus (e.g., ZIKV, JEV) Cell_Culture->Infection Treatment 3. Treat with this compound (e.g., 100 µM) or DMSO Infection->Treatment Incubation 4. Incubate for a defined period (e.g., 36 hours) Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Quantification 6. Protein quantification Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Western_Blot 8. Western Blotting SDS_PAGE->Western_Blot Detection 9. Detection with specific antibodies (e.g., anti-prM, anti-E) Western_Blot->Detection Analysis 10. Densitometric analysis Detection->Analysis

References

The Core Principles of Utilizing Peptide Inhibitors in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Peptide Inhibitors

Peptide inhibitors are short chains of amino acids designed to specifically bind to and modulate the activity of target molecules, typically proteins.[1][2] Their high specificity and potency, often mimicking natural protein-protein interactions (PPIs), make them compelling candidates for therapeutic development and as research tools.[1][3] Unlike small molecules that often bind to well-defined pockets, peptides can target large, flat, and previously considered "undruggable" protein surfaces, making them particularly effective for disrupting PPIs.[2][4]

Key advantages of peptide inhibitors include their high specificity and affinity for their targets, which can lead to fewer off-target effects and lower toxicity compared to small molecules.[2][4] Furthermore, they are biodegradable and can be chemically modified to enhance their stability, cell permeability, and pharmacokinetic properties.[2] However, challenges such as susceptibility to proteolytic degradation and poor cell permeability often necessitate these chemical modifications.[1][4]

Design and Synthesis of Peptide Inhibitors

The development of a novel peptide inhibitor is a multi-step process that combines computational and experimental approaches.

Rational Design Workflow:

  • Target Identification and Validation: The first step involves confirming the role of a target protein, such as an enzyme or a component of a signaling pathway, in a disease process.[1]

  • Structural Analysis: Utilizing structural data from X-ray crystallography or NMR of the target protein, researchers can identify key binding sites or "hot spots" that are crucial for its interaction with other molecules.[5]

  • Lead Peptide Identification: Initial peptide sequences can be derived from the natural substrate of an enzyme, a known protein binding partner, or through computational screening of peptide libraries.[1]

  • In Silico Modeling and Optimization: Computational tools like molecular docking and molecular dynamics simulations are employed to predict how a peptide will interact with its target and to guide modifications that can improve its binding affinity and selectivity.[1]

  • Synthesis: Once a promising sequence is designed, the peptide is chemically synthesized, most commonly using solid-phase peptide synthesis (SPPS).[6]

Strategies for Enhancing Peptide Properties:

  • Cyclization: Introducing cyclic constraints, such as disulfide bridges or hydrocarbon staples, can pre-organize the peptide into its bioactive conformation, which can enhance binding affinity and increase resistance to proteases.

  • Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-natural variants can prevent recognition by proteases, thereby increasing the peptide's half-life.

  • Conjugation to Cell-Penetrating Peptides (CPPs): To overcome poor membrane permeability, inhibitory peptides can be linked to CPPs, which are short peptides that can facilitate entry into cells.

Quantitative Data on Peptide Inhibitor Potency

The efficacy of peptide inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). Lower values for these parameters indicate higher potency.

Table 1: Peptide Inhibitors of Protein-Protein Interactions

Inhibitor Class Inhibitor Name/Sequence Target Interaction Inhibition Metric Value Reference
Peptide PMI p53-MDM2 IC50 (nM) 180 [4]
Stapled Peptide SAH-p53-8 p53-MDM2 Kd (nM) 3 [4]
Cyclic Peptide Cyclorasin 9A5 K-Ras-GTP Kd (µM) 0.44 [7]
Peptide P144 (TSLDASIIWAMMQN) TGF-β signaling - - [8]

| Peptide | P17 (KRIWFIPRSSWYERA) | TGF-β signaling | - | - |[8] |

Table 2: Peptide Inhibitors of Enzymes

Peptide Inhibitor Target Enzyme IC50 Value Reference
APP-IP (ISYGNDALMP) MMP-2 30 nM [2]
Captopril-related peptide ACE 1.7 µM [2]
Hirudin (54-65) Thrombin 1.3 µM [9]

| GSK1322322 | Peptide deformylase | MIC90 of 2 µg/ml for S. pneumoniae |[10] |

Key Experimental Protocols

A thorough characterization of a peptide inhibitor requires a suite of biophysical and cell-based assays.

Enzyme Inhibition Assay to Determine IC50 and Ki

This protocol provides a general method for determining the potency of a peptide inhibitor against a target enzyme.[2]

Materials:

  • Purified enzyme

  • Substrate specific for the enzyme

  • Peptide inhibitor stock solution

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Dilute the enzyme to a working concentration in the assay buffer. The final concentration should result in a linear reaction rate over the measurement period.

    • Prepare a serial dilution of the peptide inhibitor in the assay buffer. A typical concentration range to start with is 100 µM to 1 pM.

    • Prepare the substrate solution at a concentration at or below its Michaelis constant (Km) for competitive inhibitors.[2]

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of the serially diluted peptide inhibitor to the appropriate wells.

    • Include a control well with buffer instead of the inhibitor for 100% enzyme activity and a control well with no enzyme or a known potent inhibitor for 0% activity.

    • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for binding to occur.

  • Initiate and Monitor the Reaction:

    • Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader (e.g., by measuring absorbance or fluorescence) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the reaction progress curve.

    • Normalize the velocities relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Km of the substrate.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte in real-time.[6][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., target protein)

  • Analyte (e.g., peptide inhibitor)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with the running buffer.

    • Activate the sensor surface using an injection of a 1:1 mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Inject a blocking solution (e.g., ethanolamine) to deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (peptide inhibitor) in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without the immobilized ligand).

    • Allow for an association phase followed by a dissociation phase where only the running buffer flows over the surface.

    • If necessary, regenerate the sensor surface between analyte injections with a suitable regeneration solution.

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) over time.

    • The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes that occur upon the binding of a peptide inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.[12][13]

Materials:

  • Isothermal titration calorimeter

  • Purified protein

  • Purified peptide inhibitor

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Extensively dialyze both the protein and the peptide inhibitor against the same buffer to minimize buffer mismatch effects.

    • Degas the solutions before use.

    • Accurately determine the concentrations of the protein and peptide solutions.

  • ITC Experiment Setup:

    • Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell of the calorimeter.[2]

    • The peptide inhibitor solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.[12]

  • Titration:

    • Set the desired experimental temperature and stirring speed.

    • Perform a series of small, sequential injections of the peptide solution into the protein solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the peptide to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) can then be calculated from these values.

Caco-2 Cell Permeability Assay

This assay is widely used to predict the in vivo absorption of compounds across the intestinal wall by measuring their transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[14][15]

Materials:

  • Caco-2 cells

  • Transwell™ system plates

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test peptide solution

  • Analytical instrumentation for quantification (e.g., LC-MS)

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on the semipermeable membrane of Transwell™ inserts for 18-22 days until they form a confluent and polarized monolayer.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.

  • Transport Experiment:

    • The assay is performed in two directions: apical to basolateral (A-B) to measure absorption, and basolateral to apical (B-A) to assess active efflux.[16]

    • For the A-B transport, add the test peptide solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For the B-A transport, add the test peptide solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates for a set time (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from the receiver chambers for analysis.

  • Data Analysis:

    • Quantify the concentration of the peptide in the collected samples using a suitable analytical method like LC-MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the peptide is subject to active efflux.[16]

Signaling Pathways and Experimental Workflows

Peptide inhibitors are powerful tools for dissecting and modulating cellular signaling pathways.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are common targets for peptide inhibitors.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes Stress Cellular Stress ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (stabilizes) MDM2 MDM2 p53->MDM2 Proteasome Proteasome CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 PeptideInhibitor Peptide Inhibitor (e.g., PMI, Stapled Peptides) PeptideInhibitor->MDM2 blocks interaction

Caption: The p53-MDM2 signaling pathway, a key regulator of cell fate.

TGF_beta_Pathway cluster_receptors Receptor Complex cluster_smad_cascade SMAD Cascade cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII binds TGFbRI TGF-βRI TGFbRII->TGFbRI recruits and phosphorylates R_SMAD SMAD2/3 TGFbRI->R_SMAD phosphorylates Co_SMAD SMAD4 R_SMAD->Co_SMAD forms complex with SMAD_Complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates PeptideInhibitor Peptide Inhibitor (e.g., P144) PeptideInhibitor->TGFb sequesters

Caption: The TGF-β signaling pathway, crucial in cell growth and differentiation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and characterization of a peptide inhibitor.

Peptide_Inhibitor_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cell-Based Assays cluster_optimization Lead Optimization Target_ID Target Identification & Validation Structural_Analysis Structural Analysis (X-ray, NMR) Target_ID->Structural_Analysis Lead_ID Lead Peptide Identification Structural_Analysis->Lead_ID In_Silico In Silico Optimization (Docking, MD) Lead_ID->In_Silico Synthesis Peptide Synthesis (SPPS) In_Silico->Synthesis Binding_Assays Binding Assays (SPR, ITC) Synthesis->Binding_Assays Enzyme_Kinetics Enzyme Kinetics (IC50, Ki) Synthesis->Enzyme_Kinetics Permeability Cell Permeability (Caco-2) Binding_Assays->Permeability Enzyme_Kinetics->Permeability Functional_Assay Functional Assays (e.g., Signaling) Permeability->Functional_Assay Lead_Opt Lead Optimization Functional_Assay->Lead_Opt Lead_Opt->In_Silico Iterative Refinement

Caption: A typical experimental workflow for peptide inhibitor development.

Conclusion

Peptide inhibitors represent a versatile and powerful class of molecules for both basic research and therapeutic development. Their ability to target challenging protein-protein interactions with high specificity opens up new avenues for modulating cellular processes. A rigorous and multi-faceted experimental approach, combining computational design, biophysical characterization, and cell-based functional assays, is crucial for the successful development of potent and effective peptide inhibitors. This guide provides a foundational framework of the core principles and methodologies to aid researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols: The Use of DEC-RVRK-CMK in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK) is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that includes furin. These enzymes are critical for the maturation of a wide array of proteins by cleaving them at specific basic amino acid motifs. The substrates for PCs are diverse and include growth factors, hormones, receptors, and viral envelope proteins. Consequently, the inhibition of PCs by this compound has significant implications for various cellular processes and is a valuable tool in studying viral infections, cancer progression, and other physiological pathways.

These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, and detailed protocols for assessing its effects on cellular processes.

Mechanism of Action

This compound acts as a competitive inhibitor for all seven proprotein convertases: furin, PC1, PC2, PC4, PACE4, PC5, and PC7. It mimics the consensus cleavage sequence (R-X-K/R-R) of PC substrates. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition. By blocking PC activity, this compound prevents the proteolytic maturation of proproteins into their biologically active forms. This can lead to a variety of cellular effects, such as the inhibition of viral entry, reduced cell migration and invasion, and alterations in cell signaling pathways dependent on processed growth factors.

Mechanism of Action of this compound Proprotein Inactive Pro-protein (e.g., pro-growth factor, viral glycoprotein) PC Proprotein Convertase (e.g., Furin) Proprotein->PC Substrate Binding Active_Protein Active Mature Protein PC->Active_Protein Cleavage No_Processing No Processing PC->No_Processing DEC_RVRK_CMK This compound DEC_RVRK_CMK->PC Irreversible Inhibition Cellular_Response Cellular Response (e.g., Viral Entry, Cell Migration, Signaling) Active_Protein->Cellular_Response No_Processing->Cellular_Response Blocked

Caption: Mechanism of this compound as a proprotein convertase inhibitor.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in various experimental settings.

Table 1: Inhibitory Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeTargetIC50 / Effective ConcentrationReference
VeroE6Viral Plaque ReductionSARS-CoV-2IC50 = 57 nM
HeLaViral InfectionHPV16 PseudovirusIC50 ≈ 50 nM[1]
VeroViral Titer ReductionZika Virus (ZIKV)100 µM resulted in a ~2.5 log10 decrease[2]
VeroViral Titer ReductionJapanese Encephalitis Virus (JEV)100 µM resulted in a significant decrease[2]
HeLaCD4HIV ReplicationHIV-1 and HIV-235 µM resulted in 70-80% inhibition[3]
CHO ldlDProtein ProcessingReporter ConstructsAlmost complete inhibition at 5 µM[4]

Table 2: General Properties and Handling of this compound

PropertyValue
Molecular Weight744.42 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water (to 1 mg/ml) and DMSO (to 100 mg/mL)
StorageStore stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Experimental Workflow for this compound Treatment Start Start: Cell Culture Treatment Treat cells with This compound (and controls) Start->Treatment Incubation Incubate for defined period Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability Assay (MTT) Analysis->Viability Assess Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Analysis->Apoptosis Assess Apoptosis Protein Protein Analysis (Western Blot) Analysis->Protein Analyze Protein Processing Functional Functional Assays (Viral Entry, Migration) Analysis->Functional Assess Cellular Function

Caption: General experimental workflow for cell treatment with this compound.

Protocol 1: Assessment of Pro-protein Cleavage by Western Blot

This protocol is designed to determine if this compound inhibits the proteolytic processing of a specific pro-protein substrate.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the pro- and/or cleaved form of the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Once cells are attached and growing, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control. Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA buffer to each well and incubate on ice for 30 minutes, with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the relative abundance of the pro- and cleaved forms of the target protein.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include vehicle-treated and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plate

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound and controls as described in Protocol 1.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

This compound is a powerful research tool for investigating the roles of proprotein convertases in a multitude of cellular processes. The protocols provided herein offer a framework for characterizing the effects of this inhibitor in cell culture. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions. Careful consideration of appropriate controls is essential for the accurate interpretation of results.

References

Application Notes and Protocols for DEC-RVRK-CMK in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVRK-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that play a crucial role in the post-translational modification and activation of a wide array of proteins. Its primary target is furin, a key enzyme in the processing of precursor proteins involved in numerous physiological and pathological processes, including viral infections, tumor progression, and protein-mediated toxicity. These application notes provide a comprehensive guide for the use of Decanoyl-RVRK-CMK in in vitro studies, including recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways it modulates.

Mechanism of Action

Decanoyl-RVRK-CMK is a peptide-based inhibitor with the sequence Arg-Val-Lys-Arg, which mimics the consensus cleavage site of many PC substrates. The N-terminal decanoyl group enhances its cell permeability, allowing it to effectively reach its intracellular targets. The C-terminal chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition. By blocking the activity of furin and other proprotein convertases, Decanoyl-RVRK-CMK prevents the proteolytic cleavage and subsequent activation of their respective substrate proteins.

Data Presentation: Recommended Concentrations for In Vitro Use

The optimal concentration of Decanoyl-RVRK-CMK can vary depending on the cell type, the specific application, and the experimental conditions. The following table summarizes concentrations reported in the literature for various in vitro studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

ApplicationCell LineConcentration RangeNotes
Inhibition of Flavivirus (ZIKV, JEV) MaturationVero100 µMTreatment post-infection was shown to be most effective.
Inhibition of HIV ReplicationHeLaCD4, Jurkat35 - 70 µMSignificantly inhibited HIV-1 and HIV-2 replication.
Inhibition of Papillomavirus (HPV16) InfectionHeLaIC₅₀ ≈ 50 nMDemonstrates high potency in preventing viral entry.
Inhibition of SARS-CoV-2 Spike Protein CleavageVeroE65 µMEffective in blocking syncytium formation.
Inhibition of pro-BMP10 ProcessingCHO-FD11, HEK293, COS-125 µMCompletely abolished processing of the growth factor precursor.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using CCK-8 Assay

This protocol is designed to assess the cytotoxic effects of Decanoyl-RVRK-CMK on a chosen cell line to establish a non-toxic working concentration range.

Materials:

  • Decanoyl-RVRK-CMK

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a series of dilutions of Decanoyl-RVRK-CMK in complete medium.

  • Remove the medium from the wells and add 100 µL of the Decanoyl-RVRK-CMK dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: In Vitro Furin Inhibition Assay (Fluorometric)

This protocol provides a method to quantify the inhibitory activity of Decanoyl-RVRK-CMK against purified furin enzyme.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Decanoyl-RVRK-CMK

  • Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol)

  • Black 96-well microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of Decanoyl-RVRK-CMK in DMSO.

  • Prepare serial dilutions of Decanoyl-RVRK-CMK in furin assay buffer.

  • In a 96-well plate, add 50 µL of diluted furin enzyme solution (e.g., 0.5 ng/µL) to each well.

  • Add 10 µL of the Decanoyl-RVRK-CMK dilutions or vehicle control to the corresponding wells.

  • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a 5 µM solution of the fluorogenic furin substrate in the assay buffer.

  • Start the reaction by adding 40 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time at 37°C.

  • Calculate the percentage of inhibition for each concentration of Decanoyl-RVRK-CMK and determine the IC₅₀ value.

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol describes a general method to assess whether inhibition of proprotein convertases by Decanoyl-RVRK-CMK induces apoptosis.

Materials:

  • Cell line of interest

  • Decanoyl-RVRK-CMK

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Decanoyl-RVRK-CMK (based on cytotoxicity data) for a desired period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualization

Signaling Pathway: Furin-Mediated Activation of Notch Signaling

The following diagram illustrates the role of furin in the activation of the Notch signaling pathway, a critical pathway in cell fate determination, and how Decanoyl-RVRK-CMK can inhibit this process.

Furin_Notch_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Golgi Golgi Apparatus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Ligand Notch_Receptor Notch Receptor (Precursor) Ligand->Notch_Receptor Binding NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD S2/S3 Cleavage Pro_Notch pro-Notch Furin Furin Pro_Notch->Furin S1 Cleavage Mature_Notch Mature Notch Receptor Furin->Mature_Notch Mature_Notch->Notch_Receptor Trafficking CSL CSL NICD->CSL Gene_Transcription Target Gene Transcription CSL->Gene_Transcription Dec-RVRK-CMK This compound This compound->Furin Inhibition

Caption: Inhibition of Notch signaling by this compound.

Experimental Workflow: In Vitro Furin Inhibition Assay

This diagram outlines the key steps in performing a fluorometric in vitro furin inhibition assay.

Furin_Inhibition_Workflow A Prepare Reagents (Furin, Substrate, Inhibitor) B Add Furin Enzyme to 96-well Plate A->B C Add this compound (or vehicle) B->C D Pre-incubate to allow inhibitor binding C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (kinetic or endpoint) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: Workflow for a fluorometric furin inhibition assay.

Logical Relationship: Differentiating Apoptotic and Necrotic Cells

This diagram illustrates the principles of using Annexin V and Propidium Iodide to distinguish between different cell death states.

Apoptosis_Detection_Logic node_states Live Cell Early Apoptosis Late Apoptosis / Necrosis node_results Annexin V (-) / PI (-) Annexin V (+) / PI (-) Annexin V (+) / PI (+) node_states:live->node_results:live_res Intact Membrane node_states:early->node_results:early_res PS Flip node_states:late->node_results:late_res Loss of Membrane Integrity node_annexinV Annexin V Staining (Phosphatidylserine Exposure) node_annexinV->node_results node_pi Propidium Iodide Staining (Membrane Permeability) node_pi->node_results:late_res

Caption: Logic of Annexin V and PI staining for apoptosis detection.

Application Notes and Protocols: DEC-RVRK-CMK as a Negative Control in Furin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a member of the proprotein convertase (PC) family of serine endoproteases, plays a crucial role in the post-translational modification and activation of a wide array of proteins.[1][2] It recognizes and cleaves precursor proteins at specific polybasic amino acid motifs, typically Arg-X-(Arg/Lys)-Arg↓.[1] This processing is essential for the maturation and biological activity of numerous substrates, including hormones, growth factors, receptors, and viral glycoproteins.[1][3] Consequently, furin is a significant target in various pathological conditions, including cancer, infectious diseases, and neurodegenerative disorders.

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK) is a potent, irreversible, and cell-permeable peptide-based inhibitor of furin and several other proprotein convertases.[4][5] Its high affinity and covalent modification of the enzyme's active site make it an invaluable tool in studying furin function. In furin activity assays, this compound serves as a critical negative control to ensure that the observed enzymatic activity is specifically attributable to furin or furin-like proteases.

Data Presentation

The inhibitory activity of this compound against furin and other related proprotein convertases has been quantified in various studies. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound.

Table 1: Inhibition Constants (Ki) of this compound against Proprotein Convertases

Proprotein ConvertaseKi (nM)Reference
Furin/SPC1~1[4][6]
PC2/SPC20.36[4][6]
PC1/PC3/SPC32.0[4][6]
PACE4/SPC43.6[4][6]
PC5/PC6/SPC60.12[4]
PC7/LPC/PC80.12[4]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

TargetAssay ConditionsIC50 (nM)Reference
FurinIn vitro enzymatic assay1.3 ± 3.6[4]
PCSK5In vitro enzymatic assay0.17 ± 0.21[4]
PCSK6In vitro enzymatic assay0.65 ± 0.43[4]
PCSK7In vitro enzymatic assay0.54 ± 0.68[4]
SARS-CoV-2 Spike Protein CleavagePlaque reduction assay57[4][5][6]
In vitro Golgi inhibitory activityU2OS cells9108 ± 6187[4]

Experimental Protocols

Protocol 1: In Vitro Fluorogenic Furin Activity Assay

This protocol describes a common method for measuring furin activity using a fluorogenic substrate and this compound as a negative control.

Materials:

  • Recombinant human furin

  • Furin fluorogenic substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant furin and fluorogenic substrate to the desired working concentrations in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Activity: Add furin enzyme to the wells.

      • Negative Control: Pre-incubate the furin enzyme with a saturating concentration of this compound (e.g., 10-50 µM) for 15-30 minutes at room temperature before adding it to the wells.[7][8]

      • Blank: Add Assay Buffer without the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • The furin-specific activity is calculated by subtracting the fluorescence of the negative control (with this compound) from the total activity.

Protocol 2: Cellular Furin Activity Assay

This protocol outlines a method to assess furin activity within a cellular context.

Materials:

  • Cultured cells of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Furin fluorogenic substrate

  • This compound

  • Protein quantification assay (e.g., BCA assay)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment (Optional):

    • Treat cells with compounds of interest or leave untreated as a control.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • Assay Setup:

    • In a 96-well microplate, add an equal amount of protein from each cell lysate to the wells.

    • For the negative control, add this compound to a final concentration of 10-50 µM to a set of wells for each lysate and pre-incubate for 15-30 minutes.

  • Reaction and Measurement:

    • Add the fluorogenic substrate to all wells and incubate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (fluorescence units per minute).

    • Normalize the activity to the protein concentration.

    • The furin-specific activity is the difference between the rates with and without this compound.

Mandatory Visualization

Furin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_TGN Trans-Golgi Network ProFurin Pro-furin (inactive zymogen) Furin_maturation Autocatalytic Cleavage (Pro-peptide removal) ProFurin->Furin_maturation Transport ActiveFurin Active Furin Furin_maturation->ActiveFurin Maturation Cleavage Cleavage at Arg-X-(Arg/Lys)-Arg↓ ActiveFurin->Cleavage Substrate Pro-protein Substrate (e.g., pro-TGF-β, Viral Glycoprotein) Substrate->Cleavage ActiveProtein Active Protein / Processed Glycoprotein Cleavage->ActiveProtein Inhibitor This compound Inhibitor->ActiveFurin Irreversible Inhibition

Caption: Furin maturation and substrate processing pathway.

Furin_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Furin Prepare Furin Enzyme TotalActivity Wells with Furin Furin->TotalActivity NegativeControl Wells with Furin + This compound Furin->NegativeControl Substrate Prepare Fluorogenic Substrate Inhibitor Prepare this compound (Negative Control) Inhibitor->NegativeControl AddSubstrate Add Substrate to all wells TotalActivity->AddSubstrate NegativeControl->AddSubstrate Blank Wells with Assay Buffer Blank->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence Incubate->Measure CalcActivity Calculate Net Fluorescence (Total Activity - Blank) Measure->CalcActivity CalcFurinActivity Calculate Furin-Specific Activity (Net Fluorescence - Negative Control) CalcActivity->CalcFurinActivity

Caption: Experimental workflow for a furin activity assay.

References

Application Notes: Inhibition of Furin Cleavage of Spike Proteins with DEC-RVRK-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of many pathogenic viruses, including SARS-CoV-2, into host cells is a critical step for infection and is often mediated by the viral spike (S) protein. The spike protein is a class I fusion protein that requires proteolytic cleavage at specific sites to become fusion-competent. One of the key proteases involved in this activation is furin, a host cell proprotein convertase that cleaves the spike protein at the S1/S2 boundary. This cleavage is crucial for priming the S protein for subsequent conformational changes that lead to membrane fusion and viral entry. The dependence on a host factor like furin presents a promising target for antiviral therapeutic strategies.

Decanoyl-RVRK-chloromethylketone (DEC-RVRK-CMK) is a potent and cell-permeable inhibitor of furin and other proprotein convertases. By targeting the enzymatic activity of furin, this compound can prevent the cleavage of the spike protein, thereby inhibiting viral entry and subsequent replication. These application notes provide a comprehensive overview of the use of this compound to inhibit spike protein cleavage, including quantitative data on its efficacy and detailed protocols for key experimental assays.

Quantitative Data

The inhibitory activity of this compound against furin and its effect on viral infection have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against Furin and Other Proprotein Convertases (PCs)

Target EnzymeIC50 (nM)Ki (nM)
Furin (SPC1)1.3 ± 3.6~1
PC2 (SPC2)-0.36
PC1/PC3 (SPC3)-2.0
PACE4 (SPC4)-3.6
PC5/PC6 (SPC6)0.17 ± 0.210.12
PC7 (SPC7/LPC)0.54 ± 0.68-

Table 2: Efficacy of this compound in Cell-Based Assays

Assay TypeCell LineEffective ConcentrationObserved Effect
SARS-CoV-2 Plaque ReductionVeroE65 µMSignificant reduction in viral plaques
Inhibition of Spike-Mediated Syncytia FormationVeroE65-50 µMDose-dependent inhibition of cell-cell fusion
Inhibition of Pseudovirus EntryHEK293T-ACE21-10 µMBlockade of spike-mediated viral entry
Western Blot Analysis of Spike CleavageCHO ldlD5 µMAlmost complete inhibition of spike protein processing

Signaling Pathway and Mechanism of Action

The processing of the spike protein by furin is a critical step in the viral entry pathway. The following diagram illustrates this process and the inhibitory action of this compound.

Spike_Cleavage_Pathway Spike Protein Cleavage and Inhibition by this compound cluster_host_cell Host Cell Spike Spike Protein (Uncleaved) ACE2 ACE2 Receptor Spike->ACE2 1. Binding Spike_Cleaved Spike Protein (S1/S2 Cleaved) Furin Furin Furin->Spike TMPRSS2 TMPRSS2 TMPRSS2->Spike_Cleaved 3. S2' Cleavage Endosome Endosome Viral Entry Viral Entry Endosome->Viral Entry 4. Fusion & Entry DEC_RVRK_CMK This compound DEC_RVRK_CMK->Furin Spike_Cleaved->Endosome Endocytosis

Caption: Spike protein cleavage pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory effect of this compound on spike protein cleavage.

Experimental Workflow

Experimental_Workflow Workflow for Evaluating this compound Efficacy start Start in_vitro In Vitro Furin Cleavage Assay start->in_vitro Biochemical Activity western_blot Cell-Based Western Blot start->western_blot Cellular Target Engagement pseudovirus Pseudovirus Entry Assay start->pseudovirus Functional Consequence data_analysis Data Analysis and Interpretation in_vitro->data_analysis western_blot->data_analysis pseudovirus->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for assessing the inhibitory activity of this compound.

In Vitro Furin Cleavage Assay

This assay directly measures the enzymatic activity of furin on a synthetic peptide substrate mimicking the spike protein's S1/S2 cleavage site in the presence of this compound.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Pyr-RTKR-AMC)

  • This compound

  • Furin assay buffer (100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in furin assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Furin assay buffer

    • Diluted this compound or DMSO (vehicle control)

    • Recombinant human furin

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add the fluorogenic furin substrate to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Spike Protein Cleavage

This cell-based assay visualizes the inhibition of spike protein cleavage within cells treated with this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding the full-length spike protein

  • Transfection reagent

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Anti-Spike S1 subunit antibody (e.g., rabbit polyclonal, 1:1000 dilution)

    • Anti-Spike S2 subunit antibody (e.g., rabbit polyclonal, 1:1000 dilution)

    • Anti-GAPDH or β-actin antibody (loading control, 1:5000 dilution)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.

  • Transfect the cells with the spike protein-encoding plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound or DMSO (vehicle control) for an additional 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-S1 or anti-S2) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to quantify the ratio of cleaved to uncleaved spike protein.

Pseudovirus Entry Assay

This assay measures the functional consequence of inhibiting spike protein cleavage on viral entry using a safe, replication-deficient pseudovirus system.

Materials:

  • HEK293T cells

  • Plasmids for pseudovirus production:

    • Lentiviral backbone plasmid with a reporter gene (e.g., luciferase)

    • Packaging plasmid (e.g., psPAX2)

    • Spike protein-encoding plasmid

  • HEK293T-ACE2 target cells (stably expressing the ACE2 receptor)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure: Part A: Pseudovirus Production

  • Co-transfect HEK293T cells with the lentiviral backbone, packaging, and spike protein plasmids.

  • After 48-72 hours, harvest the supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Titer the pseudovirus stock.

Part B: Neutralization Assay

  • Seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate.

  • On the following day, pre-incubate the pseudovirus with serial dilutions of this compound for 1 hour at 37°C.

  • Add the pseudovirus-inhibitor mixture to the target cells.

  • Incubate for 48-72 hours at 37°C.

  • Remove the medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of viral entry and determine the IC50 of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow of how this compound's inhibition of furin leads to the prevention of viral entry.

Logical_Relationship Logical Flow of Viral Entry Inhibition by this compound inhibitor This compound furin Furin Activity inhibitor->furin Inhibits cleavage Spike Protein S1/S2 Cleavage furin->cleavage Mediates priming Spike Protein Priming cleavage->priming Leads to fusion Membrane Fusion priming->fusion Enables entry Viral Entry fusion->entry Results in

Application of DEC-RVRK-CMK in Studying HIV Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The processing of the HIV-1 envelope glycoprotein (B1211001) (Env) precursor, gp160, into its functional subunits, gp120 and gp41, is a critical step in the viral life cycle. This cleavage is mediated by cellular proprotein convertases, primarily furin, and is essential for the virus to acquire infectivity. The synthetic peptide inhibitor, Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (DEC-RVRK-CMK), is a potent and specific inhibitor of furin and furin-like proteases. As such, it serves as an invaluable tool for studying the intricacies of HIV-1 Env glycoprotein processing, the consequences of inhibiting this process, and for the development of novel antiviral strategies.

The HIV-1 Env is synthesized as a single polypeptide precursor, gp160, in the endoplasmic reticulum of the host cell.[1][2] It then trimerizes and is transported to the Golgi apparatus.[1][2] In the trans-Golgi network, gp160 is cleaved by furin or related proteases at a specific recognition site.[1][3] This cleavage yields the surface subunit gp120, which is responsible for binding to the host cell's CD4 receptor and co-receptors, and the transmembrane subunit gp41, which mediates the fusion of the viral and cellular membranes.[1][3] Inhibition of this cleavage event results in the accumulation of uncleaved gp160, leading to the production of non-infectious viral particles.[4]

This compound specifically targets the active site of furin, thereby preventing the proteolytic processing of gp160. This allows researchers to investigate the role of gp160 cleavage in viral entry, immunogenicity, and pathogenesis.

Quantitative Data

The following table summarizes the effective concentrations of this compound used in various studies to inhibit the processing of viral glycoproteins.

VirusCell LineInhibitor ConcentrationObserved EffectReference
Murine CoronavirusLR-775 µMInhibition of Spike (S) protein cleavage[5]
SARS-CoV-2VeroE650 µMAbolished Spike (S) protein cleavage and syncytium formation[6][7]

Signaling Pathways and Experimental Workflows

HIV-1 Env Glycoprotein Processing Pathway

HIV_Env_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibition cluster_Virion Viral Assembly gp160_synthesis gp160 Synthesis gp160_folding Folding & Trimerization gp160_synthesis->gp160_folding gp160_transport Transport to Golgi gp160_folding->gp160_transport furin_cleavage Furin-mediated Cleavage gp160_transport->furin_cleavage gp120_gp41 gp120 + gp41 furin_cleavage->gp120_gp41 virion_assembly Incorporation into new virions gp120_gp41->virion_assembly dec_rvrk_cmk This compound dec_rvrk_cmk->furin_cleavage Inhibits

Caption: Pathway of HIV-1 Env glycoprotein processing and inhibition by this compound.

Experimental Workflow for Studying gp160 Cleavage Inhibition

Experimental_Workflow cluster_Analysis Analysis start Start: Culture HIV-1 infected cells or Env-expressing cells treatment Treat cells with varying concentrations of This compound start->treatment incubation Incubate for a defined period (e.g., 24-48h) treatment->incubation harvest Harvest cell lysates and viral supernatants incubation->harvest western_blot Western Blot Analysis of gp160 and gp120 levels harvest->western_blot infectivity_assay Viral Infectivity Assay (e.g., TZM-bl reporter cells) harvest->infectivity_assay data_analysis Data Analysis: Quantify cleavage inhibition and reduction in infectivity western_blot->data_analysis infectivity_assay->data_analysis end End: Determine IC50 of this compound data_analysis->end

Caption: General workflow for assessing this compound's effect on gp160 cleavage.

Experimental Protocols

Inhibition of HIV-1 gp160 Cleavage in Cultured Cells

Objective: To determine the effect of this compound on the processing of HIV-1 gp160 to gp120 in a cell-based assay.

Materials:

  • HIV-1 infected cell line (e.g., H9, SupT1) or cells transfected with an HIV-1 Env expression plasmid (e.g., HEK293T).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: Anti-gp120 or anti-gp41 antibody.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • Chemiluminescent substrate.

  • Gel imaging system.

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture plates.

    • For transfected cells, perform transfection with the Env-expressing plasmid and allow for expression for 24-48 hours.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 µM to 100 µM. Include a DMSO vehicle control.

    • Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-gp120 or anti-gp41 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using a gel imaging system.

  • Data Analysis:

    • Quantify the band intensities for gp160 and gp120 using densitometry software.

    • Calculate the ratio of gp120 to gp160 for each treatment condition.

    • Plot the percentage of gp160 cleavage inhibition against the concentration of this compound to determine the IC50 value.

Viral Infectivity Assay

Objective: To assess the impact of this compound treatment on the infectivity of progeny virions.

Materials:

  • Supernatants from this compound treated and control virus-producing cells (from Protocol 1).

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a Tat-responsive luciferase reporter gene).

  • Complete DMEM for TZM-bl cells.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Preparation of Virus Stocks:

    • Harvest the culture supernatants from the this compound treated and control cells from Protocol 1.

    • Clarify the supernatants by centrifugation to remove cell debris.

    • The viral stocks can be used immediately or stored at -80°C.

  • Infection of TZM-bl Cells:

    • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of the viral supernatants to the TZM-bl cells.

    • Incubate for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the TZM-bl cells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the amount of virus used for infection (e.g., by p24 ELISA of the viral stocks).

    • Calculate the percentage of infectivity relative to the control (vehicle-treated) virus.

    • Plot the percentage of infectivity against the concentration of this compound used during virus production to determine the effect on viral infectivity.

Conclusion

This compound is a powerful tool for dissecting the role of furin-mediated cleavage in HIV-1 glycoprotein processing and viral infectivity. The protocols outlined above provide a framework for researchers to investigate the mechanism of action of this inhibitor and to explore its potential as a component of novel anti-HIV therapies. By combining cell-based cleavage assays with infectivity studies, a comprehensive understanding of the consequences of inhibiting this essential step in the HIV-1 life cycle can be achieved.

References

Application Notes and Protocols: Investigating Flavivirus Maturation with DEC-RVRK-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, a genus of enveloped positive-strand RNA viruses, include significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV).[1][2][3] A critical step in the flavivirus life cycle is the maturation of newly assembled virions, a process that renders them infectious.[4][5][6][7] This maturation process is dependent on the host cell protease, furin, which cleaves the viral precursor membrane (prM) protein to its mature form (M).[5][8][9] Incomplete or inhibited cleavage of prM results in the release of immature, non-infectious or poorly infectious viral particles.[5][9]

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK) is a potent, cell-permeable, and irreversible inhibitor of furin and furin-like proprotein convertases.[1][10][11][12] By targeting this host-cell factor essential for viral maturation, this compound provides a powerful tool to study the intricacies of flavivirus maturation and serves as a lead compound for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate flavivirus maturation.

Mechanism of Action

During viral assembly in the endoplasmic reticulum, the prM and envelope (E) proteins form heterodimers.[4][13] As the immature virions transit through the trans-Golgi network (TGN), the acidic environment triggers a conformational change in the viral surface proteins, exposing the furin cleavage site on prM.[6][7][9][14] Furin, a host protease residing in the TGN, recognizes and cleaves prM, separating the "pr" peptide from the mature M protein.[5][8][9] This cleavage is a prerequisite for the final rearrangement of the E proteins into infectious, fusogenic homodimers on the mature virion surface.[15]

This compound acts as a competitive inhibitor of furin, binding to its active site and preventing the cleavage of prM.[1][8] This inhibition leads to an accumulation of prM-containing immature virus particles, which are then released from the cell.[1][8] These immature particles are significantly less infectious than their mature counterparts, thus reducing the viral titer and spread.[5][8] Studies have shown that this compound does not inhibit viral RNA replication but specifically impacts virus release and the infectivity of the progeny virions.[1][8]

Data Presentation

The antiviral activity of this compound against various flaviviruses has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Flaviviruses

VirusCell LineAssayIC50 (µM)Reference
Zika Virus (ZIKV)VeroPlaque Assay18.59[1]
Japanese Encephalitis Virus (JEV)VeroPlaque Assay19.91[1]

Table 2: Dose-Dependent Inhibition of Flavivirus Titer by this compound

VirusConcentration of this compound (µM)Log10 Reduction in Viral TiterReference
Japanese Encephalitis Virus (JEV)501.22[1]
Japanese Encephalitis Virus (JEV)1002.53[1]

Table 3: Effect of this compound on prM Cleavage

VirusTreatmentRelative prM/E Ratio (Compared to Control)Reference
Zika Virus (ZIKV)100 µM this compoundSignificantly Increased[1]
Japanese Encephalitis Virus (JEV)100 µM this compoundSignificantly Increased[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effect of this compound on flavivirus maturation are provided below.

Protocol 1: Plaque Assay for Determining Viral Titer

This protocol is used to quantify the number of infectious virus particles in a sample.

Materials:

  • Vero cells (or other susceptible cell line)

  • 6-well plates

  • Flavivirus stock

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Overlay medium (e.g., DMEM with 1% carboxymethyl cellulose)

  • Crystal violet solution

  • Formalin (10%)

Procedure:

  • Seed Vero cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the virus supernatant (from this compound treated and untreated infected cells) in DMEM.

  • Remove the growth medium from the cells and infect with 100 µL of each virus dilution in duplicate.

  • Incubate for 1 hour at 37°C with 5% CO2, rocking the plates every 15 minutes.[16]

  • After incubation, remove the virus inoculum and add 2 mL of overlay medium to each well.

  • Incubate the plates for 4-6 days at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells by adding 10% formalin and incubate for at least 30 minutes.[16]

  • Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Protocol 2: Western Blot for Detecting prM Cleavage

This protocol is used to qualitatively and quantitatively assess the inhibition of prM cleavage.

Materials:

  • Vero cells

  • Flavivirus

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Proteinase inhibitor cocktail

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-prM, anti-E)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Infect Vero cells with the flavivirus at a specified multiplicity of infection (MOI) (e.g., 0.2 MOI).[1]

  • Treat the infected cells with the desired concentration of this compound (e.g., 100 µM) or DMSO as a control.[1]

  • At 36 hours post-infection, wash the cells with PBS and lyse them with lysis buffer containing protease inhibitors.[1]

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against prM and E proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using software like ImageJ to determine the prM/E ratio.[1]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This protocol is used to determine the effect of this compound on viral RNA replication.

Materials:

  • Vero cells

  • Flavivirus

  • This compound

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probe specific for the flavivirus genome

  • Real-time PCR instrument

Procedure:

  • Infect Vero cells with the flavivirus (e.g., 1 MOI) and treat with this compound (e.g., 100 µM) or DMSO.[1]

  • At different time points post-infection, harvest the cell supernatant and/or the infected cells.

  • Extract viral RNA from the samples using a commercial RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA from the viral RNA.

  • Set up the qPCR reaction using the cDNA, specific primers and probe, and qPCR master mix.

  • Run the qPCR on a real-time PCR instrument.

  • Analyze the data to determine the viral RNA copy number, which indicates the extent of viral replication.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.

Flavivirus_Maturation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_TGN trans-Golgi Network (TGN) cluster_Extracellular Extracellular Space Assembly Viral Protein Synthesis & Assembly ImmatureVirion_ER Immature Virion (prM-E heterodimers) Assembly->ImmatureVirion_ER ImmatureVirion_TGN Immature Virion (Low pH induced conformational change) ImmatureVirion_ER->ImmatureVirion_TGN Transport prM_Cleavage prM Cleavage ImmatureVirion_TGN->prM_Cleavage Furin Furin Furin->prM_Cleavage MatureVirion_TGN Mature Virion (M-E heterodimers) prM_Cleavage->MatureVirion_TGN MatureVirion_Released Infectious Mature Virion MatureVirion_TGN->MatureVirion_Released Release

Caption: Flavivirus Maturation Signaling Pathway.

DEC_RVRK_CMK_Inhibition cluster_TGN trans-Golgi Network (TGN) cluster_Extracellular Extracellular Space ImmatureVirion Immature Virion prM_Cleavage prM Cleavage ImmatureVirion->prM_Cleavage ImmatureVirion_Released Non-infectious Immature Virion ImmatureVirion->ImmatureVirion_Released No Cleavage Furin Furin Furin->prM_Cleavage Inhibited_Furin Inhibited Furin DECRVRKCMK This compound DECRVRKCMK->Furin Inhibits ReleasedParticle Released Immature Virion ImmatureVirion_Released->ReleasedParticle Release

Caption: Mechanism of this compound Inhibition.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Flavivirus Infection of Host Cells Treatment Treatment with this compound (or DMSO control) Start->Treatment Incubation Incubation (e.g., 36-48 hours) Treatment->Incubation Harvest Harvest Supernatant and/or Cell Lysate Incubation->Harvest PlaqueAssay Plaque Assay (Viral Titer) Harvest->PlaqueAssay WesternBlot Western Blot (prM/E Ratio) Harvest->WesternBlot qRTPCR qRT-PCR (Viral RNA) Harvest->qRTPCR

Caption: Experimental Workflow for Investigating this compound.

References

Application Notes and Protocols: DEC-RVRK-CMK Treatment for Studying SARS-CoV-2 Entry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step for infection and represents a primary target for therapeutic intervention. This process is mediated by the viral spike (S) glycoprotein, which must be proteolytically cleaved to facilitate membrane fusion. A key host protease involved in this activation is furin, which cleaves the S protein at the S1/S2 boundary.[1][2][3] The small molecule inhibitor, Decanoyl-RVRK-CMK (DEC-RVRK-CMK), is a potent and irreversible inhibitor of furin and other proprotein convertases.[4][5] As such, it serves as an invaluable tool for studying the fundamental mechanisms of SARS-CoV-2 entry and for evaluating furin inhibitors as potential antiviral agents. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in SARS-CoV-2 research.

Mechanism of Action

This compound is a peptide-based chloromethylketone (CMK) inhibitor that specifically targets the active site of furin and related proteases.[6][7] By irreversibly binding to the catalytic site, it prevents the cleavage of the SARS-CoV-2 spike protein. This inhibition of S protein processing effectively blocks viral entry into host cells.[4][8] Studies have shown that this compound not only inhibits viral entry but also suppresses the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells, a cytopathic effect of SARS-CoV-2 infection.[8][9][10]

Data Presentation

Quantitative Inhibitory Data for this compound
ParameterVirus/SystemCell LineValueReference
IC50 SARS-CoV-2-57 nM[4]
Ki ssKex2-8.45 µM[6]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce a biological process by 50%. Ki (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.

Mandatory Visualizations

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitor Inhibitor Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding MembraneFusion 4. Membrane Fusion & Viral Entry Spike->MembraneFusion TMPRSS2 TMPRSS2 TMPRSS2->Spike 3. S2' Cleavage Furin Furin (Golgi/Cell Surface) Furin->Spike 2. S1/S2 Cleavage DECRVRKCMK This compound DECRVRKCMK->Furin Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on furin.

Experimental Workflow for a Plaque Reduction Neutralization Test (PRNT)

PRNT_Workflow A Prepare serial dilutions of this compound B Incubate SARS-CoV-2 with inhibitor dilutions (1 hr, 37°C) A->B C Infect confluent Vero E6 cell monolayers with virus-inhibitor mixture B->C D Incubate for 1 hr (adsorption) C->D E Remove inoculum and overlay with semi-solid medium (e.g., agarose) containing inhibitor D->E F Incubate for 48-72 hrs until plaques are visible E->F G Fix and stain cells (e.g., crystal violet) F->G H Count plaques and calculate IC50 G->H

Caption: Workflow for assessing the antiviral activity of this compound using a PRNT assay.

Experimental Workflow for a Western Blot Analysis of Spike Protein Cleavage

Western_Blot_Workflow A Seed Vero E6 cells and allow to become confluent B Treat cells with varying concentrations of this compound A->B C Infect cells with SARS-CoV-2 (MOI = 0.01) B->C D Incubate for 24-48 hrs C->D E Lyse cells and collect protein extracts D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Probe with primary antibodies against SARS-CoV-2 Spike protein G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence and image the blot I->J K Analyze band intensities for cleaved vs. uncleaved Spike J->K

Caption: Workflow for analyzing the effect of this compound on SARS-CoV-2 Spike protein cleavage.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT) to Determine IC50 of this compound

Objective: To quantify the inhibitory effect of this compound on SARS-CoV-2 infection by measuring the reduction in viral plaque formation.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock of known titer (PFU/mL)

  • This compound (stock solution in DMSO or water)[4]

  • 1.2% Agarose (B213101) solution, sterile

  • 2x DMEM

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 4% Paraformaldehyde (PFA) for fixation

  • 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 3.2 x 10^5 cells/well).[11] Incubate overnight at 37°C with 5% CO2.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The concentration range should bracket the expected IC50 (e.g., 1 nM to 1 µM). Include a no-inhibitor control (vehicle control, e.g., DMSO).

  • Virus-Inhibitor Incubation: In a separate tube, mix a standardized amount of SARS-CoV-2 (to yield 50-100 plaques per well) with each dilution of this compound. Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the confluent Vero E6 cell monolayers and wash once with PBS. Inoculate the cells with the virus-inhibitor mixture.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.[12]

  • Overlay: After the adsorption period, carefully remove the inoculum. Prepare the overlay by mixing equal volumes of pre-warmed 1.2% agarose and 2x DMEM containing the corresponding concentration of this compound. Add 1 mL of the overlay mixture to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Fix the cells by adding 4% PFA to each well and incubating for at least 1 hour. Carefully remove the agarose overlay. Stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of SARS-CoV-2 Spike Protein Cleavage

Objective: To qualitatively and semi-quantitatively assess the inhibition of Spike protein cleavage by this compound in infected cells.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SARS-CoV-2

  • This compound

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SARS-CoV-2 Spike protein (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 6-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Seed Vero E6 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour before infection.[8]

  • Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the inhibitor.[8]

  • Incubation: Incubate the infected cells for 24 to 48 hours at 37°C with 5% CO2.[8]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the Spike protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Analyze the resulting bands to identify the full-length Spike protein and its cleaved subunits (S1 and S2). Compare the ratio of cleaved to uncleaved Spike protein in the presence and absence of this compound to assess the inhibitory effect.

Protocol 3: Pseudovirus Entry Assay

Objective: To study the effect of this compound on the entry of SARS-CoV-2 Spike-pseudotyped viruses into host cells in a BSL-2 setting.

Materials:

  • HEK293T cells

  • HEK293T cells stably expressing ACE2 (HEK293T-ACE2)

  • Lentiviral or VSV-based pseudotyping system with a reporter gene (e.g., luciferase or GFP)

  • Plasmid encoding SARS-CoV-2 Spike protein

  • This compound

  • Luciferase assay reagent or flow cytometer for GFP detection

  • 96-well cell culture plates, white-walled for luciferase assays

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the packaging and transfer plasmids of the pseudotyping system along with the plasmid encoding the SARS-CoV-2 Spike protein.

  • Harvest and Titer Pseudovirus: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the titer of the pseudovirus stock.

  • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Infection: Infect the cells with the SARS-CoV-2 pseudovirus in the presence of the inhibitor.

  • Incubation: Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Quantification of Entry:

    • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporter: Analyze GFP expression using fluorescence microscopy or flow cytometry.

  • Data Analysis: Normalize the reporter signal to the vehicle control and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value as described in Protocol 1.

References

Guide to Using Decanoyl-RVRK-CMK in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVRK-CMK is a cell-permeable, irreversible peptide inhibitor of the subtilisin/kexin-like proprotein convertase (PC) family. This family includes seven members: PC1/3, PC2, Furin, PC4, PC5/6, PACE4, and PC7. These enzymes are crucial for the proteolytic maturation of a wide array of precursor proteins, including growth factors, hormones, receptors, and enzymes that are pivotal in cancer progression. Notably, Furin, a key target of Decanoyl-RVRK-CMK, is frequently overexpressed in various tumors and is implicated in promoting tumor growth, invasion, and metastasis. By inhibiting these convertases, Decanoyl-RVRK-CMK offers a valuable tool for investigating the roles of these enzymes in cancer biology and for exploring their potential as therapeutic targets.

Mechanism of Action

Decanoyl-RVRK-CMK functions by binding to the active site of proprotein convertases, thereby preventing the cleavage and subsequent activation of their substrate proteins. In the context of cancer, this inhibition can disrupt several key signaling pathways that are essential for tumor cell survival, proliferation, and invasion.

Key substrates of proprotein convertases relevant to cancer include:

  • Growth Factors and their Receptors: Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor 1 Receptor (IGF-1R) are activated by PCs. Their inhibition can lead to reduced cell proliferation and survival signals.

  • Matrix Metalloproteinases (MMPs): Membrane-type 1 MMP (MT1-MMP) is a critical enzyme for extracellular matrix degradation, a key step in cancer cell invasion and metastasis. Furin-mediated activation of pro-MT1-MMP is inhibited by Decanoyl-RVRK-CMK.

  • Adhesion Molecules: PCs are involved in the processing of integrins, which are crucial for cell-cell and cell-matrix interactions, impacting cell migration and invasion.

Data Presentation

The following table summarizes the available quantitative data on the effects of Decanoyl-RVRK-CMK in cancer cell line experiments.

Cell LineCancer TypeAssayConcentrationIncubation TimeObserved EffectCitation
TOV112DOvarian CancerCell Proliferation (CellTiter-Glo)100 µM72 hours65.5% growth inhibition[1]
CAOV3Ovarian CancerCell Proliferation (CellTiter-Glo)100 µMUp to 96 hoursNo significant inhibition[1]
HT-1080FibrosarcomaIn vitro InvasionNot specifiedNot specifiedDecreased invasive ability[2]
Calu-6Non-small cell lung carcinomaCell ProliferationNot specifiedNot specifiedDecreased cell proliferation[3]
HOP-62Non-small cell lung carcinomaCell ProliferationNot specifiedNot specifiedDecreased cell proliferation[3]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of Decanoyl-RVRK-CMK on cancer cell lines.

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of Decanoyl-RVRK-CMK on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Decanoyl-RVRK-CMK (stock solution in DMSO or water)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Decanoyl-RVRK-CMK in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO or water as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of Decanoyl-RVRK-CMK on the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • Decanoyl-RVRK-CMK

  • Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727) or 4% paraformaldehyde for fixing

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with various concentrations of Decanoyl-RVRK-CMK (and a vehicle control) for 1-2 hours at 37°C.

  • Assay Setup: Add 500 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated Boyden chamber inserts into the wells.

  • Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.

  • Fixing and Staining: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Count the number of stained cells in several random fields of view under a microscope. Calculate the average number of invading cells per field.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Decanoyl-RVRK-CMK using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Decanoyl-RVRK-CMK

  • 6-well cell culture plates

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Decanoyl-RVRK-CMK (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-Growth Factor Pro-Growth Factor PC Proprotein Convertase (e.g., Furin) Pro-Growth Factor->PC Cleavage Pro-MMP Pro-MMP Pro-MMP->PC Cleavage Active Growth Factor Active Growth Factor Growth Factor Receptor Growth Factor Receptor Active Growth Factor->Growth Factor Receptor Binding Active MMP Active MMP Invasion & Metastasis Invasion & Metastasis Active MMP->Invasion & Metastasis ECM Degradation Proliferation & Survival Proliferation & Survival Growth Factor Receptor->Proliferation & Survival Signaling Cascade PC->Active Growth Factor PC->Active MMP Dec-RVRK-CMK This compound This compound->PC Inhibition

Caption: Signaling pathways inhibited by Decanoyl-RVRK-CMK.

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate for 24-72h C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for a cell proliferation assay.

G A 1. Prepare Cell Suspension (Serum-Free Medium) B 2. Pre-treat with this compound A->B D 4. Seed Cells in Matrigel-coated Insert B->D C 3. Add Chemoattractant to Lower Chamber C->D E 5. Incubate for 24-48h D->E F 6. Remove Non-invading Cells E->F G 7. Fix and Stain Invading Cells F->G H 8. Count Cells (Microscopy) G->H

Caption: Experimental workflow for an in vitro invasion assay.

References

Application Notes and Protocols for Assessing Proprotein Convertase Inhibition by Decanoyl-RVRK-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK), a potent, irreversible inhibitor of proprotein convertases (PCs). Proprotein convertases are a family of serine endoproteases that play crucial roles in the post-translational modification and activation of a wide variety of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins.[1] Dysregulation of PC activity is implicated in numerous pathologies such as cancer, viral infections, and metabolic diseases.[2] this compound serves as a valuable tool for studying the function of PCs and for screening potential therapeutic inhibitors.[3] These protocols detail methods for assessing PC inhibition using both in vitro enzymatic assays and cell-based approaches.

Introduction to Decanoyl-RVRK-CMK

Decanoyl-RVRK-CMK is a synthetic, cell-permeable peptide-based inhibitor that targets the active site of subtilisin/kexin-like proprotein convertases.[4] It acts as a broad-spectrum inhibitor, effectively blocking the activity of all seven major PCs: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[2] The "RVKR" sequence mimics the consensus cleavage site recognized by these enzymes, while the chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue, leading to irreversible inhibition.[3] The decanoyl group enhances the inhibitor's cell permeability, allowing for its use in both biochemical and cell-based assays.[5]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various proprotein convertases has been quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The following table summarizes reported values from the literature.

Proprotein ConvertaseIC50 (nM)Ki (nM)Reference(s)
Furin1.3 ± 3.6~1[6]
PC1/3 (SPC3)-2.0[6]
PC2 (SPC2)-0.36[6]
PACE4 (SPC4)-3.6[6]
PC5/6 (SPC6)0.17 ± 0.210.12[6]
PC7 (SPC7/LPC)0.54 ± 0.680.12[6]
SARS-CoV-2 Spike Protein Cleavage57-[6]

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate, and enzyme source.

Experimental Protocols

In Vitro Fluorogenic Substrate Assay for Proprotein Convertase Activity

This protocol describes a method to measure the enzymatic activity of a purified proprotein convertase (e.g., furin) and to determine the inhibitory effect of this compound using a fluorogenic peptide substrate.[7][8]

Materials:

  • Purified recombinant proprotein convertase (e.g., human furin)

  • Fluorogenic PC substrate (e.g., Boc-RVRR-AMC)

  • Decanoyl-RVRK-CMK

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)[9]

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 430-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the purified proprotein convertase in cold Assay Buffer to the desired working concentration. Keep on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank (No Enzyme): 50 µL of Assay Buffer.

      • Negative Control (Enzyme only): 40 µL of Assay Buffer and 10 µL of diluted enzyme.

      • Inhibitor Wells: 40 µL of Assay Buffer containing the desired concentration of this compound (prepare serial dilutions) and 10 µL of diluted enzyme.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 2-fold the Km value).

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of this compound compared to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for Proprotein Convertase Inhibition

This protocol describes a method to assess the inhibition of endogenous or overexpressed proprotein convertase activity within cultured cells using this compound. This can be evaluated by analyzing the processing of a known PC substrate by Western blot.

Materials:

  • Cell line expressing the target proprotein convertase and a known substrate (e.g., HEK293 cells transiently transfected with a pro-protein of interest).

  • Complete cell culture medium.

  • Decanoyl-RVRK-CMK.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for the target pro-protein (recognizing both precursor and cleaved forms).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system (e.g., CCD camera or X-ray film).[10][11][12]

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound dissolved in cell culture medium. Include a vehicle control (DMSO).

    • Incubate for a sufficient time to allow for inhibition and protein processing (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the precursor and cleaved forms of the target protein.

    • Calculate the ratio of the cleaved form to the precursor form for each treatment condition.

    • Determine the extent of inhibition of processing at different concentrations of this compound compared to the vehicle control.

Visualizations

Signaling Pathways Involving Proprotein Convertases

Proprotein convertases, particularly furin, are involved in the processing and activation of key components in various signaling pathways. Below are diagrams illustrating the role of furin in the TGF-β and Notch signaling pathways.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular pro-TGF-beta pro-TGF-beta Furin Furin (in Golgi) pro-TGF-beta->Furin Cleavage TGF-beta TGF-beta TGF-beta_receptor TGF-beta Receptor TGF-beta->TGF-beta_receptor binds LAP Latency-Associated Peptide (LAP) SMADs SMAD Complex TGF-beta_receptor->SMADs Furin->TGF-beta releases Furin->LAP releases Nucleus Nucleus SMADs->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: Role of Furin in the TGF-β Signaling Pathway.

Notch_pathway cluster_membrane Cell Membrane cluster_golgi Golgi Apparatus cluster_intracellular_notch Intracellular Notch_Receptor Notch Receptor (unprocessed) Furin Furin Notch_Receptor->Furin S1 Cleavage Processed_Notch Notch Receptor (heterodimer) ADAM_Protease ADAM Protease Processed_Notch->ADAM_Protease S2 Cleavage Ligand Ligand (e.g., Delta) Ligand->Processed_Notch binds Furin->Processed_Notch gamma_Secretase gamma-Secretase ADAM_Protease->gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD releases Nucleus Nucleus NICD->Nucleus translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes activates

Caption: Role of Furin in Notch Signaling Pathway Activation.

Experimental Workflow

The following diagram outlines the general workflow for assessing proprotein convertase inhibition by this compound.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Assay Select Assay (In Vitro or Cell-Based) Determine_Concentrations Determine Inhibitor & Substrate Concentrations Select_Assay->Determine_Concentrations Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Determine_Concentrations->Prepare_Reagents Perform_Assay Perform Assay Prepare_Reagents->Perform_Assay Data_Acquisition Data Acquisition (Fluorescence or Western Blot) Perform_Assay->Data_Acquisition Calculate_Inhibition Calculate % Inhibition or Processing Ratio Data_Acquisition->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for PC inhibition assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DEC-RVRK-CMK Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the use of DEC-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone), a potent irreversible inhibitor of furin and other proprotein convertases (PCs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it inhibit? A1: this compound is a synthetic, cell-permeable peptide inhibitor.[2][4] Its full name is Decanoyl-Arg-Val-Arg-Lys-chloromethylketone. It acts as an irreversible inhibitor of the subtilisin/kexin-like proprotein convertase family, which includes furin and other PCs like PC1, PC2, PC4, PACE4, PC5, and PC7.[2][3][5] These enzymes are crucial for activating a wide range of precursor proteins, such as growth factors, hormones, receptors, and viral glycoproteins.[1][6][7]

Q2: How does this compound work? A2: The inhibitor's peptide sequence (RVKR) mimics the consensus cleavage site of proprotein convertases, directing it to the enzyme's active site.[1][2] The chloromethylketone (CMK) group then acts as a reactive alkylating agent, forming a permanent, covalent bond with a key nucleophilic residue (typically histidine) in the enzyme's catalytic center, leading to irreversible inactivation.[8]

Q3: What is a good starting concentration for my experiment? A3: The optimal concentration is highly dependent on the cell type, experimental duration, and specific research question. Based on published data, a good starting point for cell-based assays is a broad range of 1 µM to 100 µM.[9] For reference, an IC50 of 57 nM was observed in a SARS-CoV-2 plaque reduction assay, while concentrations of 35-70 µM were used to inhibit HIV replication in cell culture.[5] A dose-response experiment is essential to determine the optimal concentration for your specific system.

Q4: How should I prepare and store this compound? A4: this compound is soluble in water (up to 1 mg/mL) and DMSO (up to 100 mg/mL).[5] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common. Store the powder and DMSO stock solutions at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions should not be stored long-term.[3]

Q5: Is this compound toxic to cells? A5: Like any inhibitor, this compound can exhibit cytotoxicity at high concentrations. In one study, the 50% cytotoxic concentration (CC50) in VeroE6 cells was 318.2 µM.[10] It is crucial to perform a cell viability assay (e.g., MTT, WST-1, or Trypan Blue exclusion) in parallel with your inhibition experiment to distinguish between specific inhibition and general toxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on available data.

Parameter Value Context Source
Molecular Weight 744.42 g/mol [5]
Ki (Kex2) 8.45 µMEnzyme kinetics with yeast kexin[1]
IC50 57 nM (0.057 µM)SARS-CoV-2 plaque reduction assay[5][10]
Effective Concentration 35 - 70 µMInhibition of HIV-1 & HIV-2 replication
Effective Concentration 1 - 100 µMInhibition of ZIKV & JEV propagation[9]
CC50 (Cytotoxicity) 318.2 µMVeroE6 cells (CCK-8 assay)[10]
Solubility Concentration Source
Waterup to 1 mg/mL[5]
DMSOup to 100 mg/mL

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
No or weak inhibition observed. 1. Suboptimal Inhibitor Concentration: The concentration is too low to effectively inhibit the target enzyme.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 in your system.
2. Inhibitor Degradation: The CMK moiety is reactive and can be unstable, especially in aqueous solutions or after multiple freeze-thaw cycles.Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid long-term storage of aqueous solutions.[3]
3. Incorrect Experimental Timing: For irreversible inhibitors, pre-incubation time is critical for covalent bond formation.Increase the pre-incubation time of cells or enzyme with this compound before adding the substrate or stimulus. Test various time points (e.g., 30 min, 1 hr, 2 hr).
4. Low Enzyme Expression: The target proprotein convertase (e.g., furin) is not sufficiently expressed or active in your experimental model.Confirm the expression of the target enzyme in your cells using Western Blot or qPCR.
High cell death or unexpected results. 1. Cytotoxicity: The inhibitor concentration is too high, causing off-target effects or general cellular toxicity.Run a parallel cell viability assay (e.g., MTT, Trypan Blue) with the same concentrations and incubation times. Lower the inhibitor concentration to a non-toxic range.
2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.Ensure the final DMSO concentration does not exceed 0.1-0.5% (v/v) in your culture medium. Include a "vehicle control" (medium + solvent) in all experiments.
3. Off-Target Effects: Chloromethylketones can potentially react with other cysteine or serine proteases.Use the lowest effective concentration possible. If available, compare results with a more specific inhibitor or use a knockout/knockdown model of the target enzyme as a control.
High variability between replicates. 1. Incomplete Dissolution: The inhibitor may not be fully dissolved in the stock solution, leading to inaccurate concentrations.Ensure the compound is completely dissolved when making the stock solution. Gentle warming or vortexing may be necessary. For DMSO stocks, use newly opened, anhydrous DMSO.
2. Pipetting Inaccuracy: Inconsistent volumes, especially when performing serial dilutions, can lead to large errors.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the final dilution to add to replicate wells.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The endpoint should be a quantifiable measure of proprotein convertase activity (e.g., processing of a known substrate, viral entry, etc.).

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Assay reagents for measuring the desired biological endpoint (e.g., luciferase reporter assay for viral entry, ELISA for a cleaved substrate).

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Aliquot and store at -80°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Prepare Serial Dilutions:

    • Thaw one aliquot of the 50 mM stock solution.

    • Perform serial dilutions in complete culture medium to prepare 2X working solutions. A typical 8-point dilution series might range from 200 µM down to 0.1 µM, plus a vehicle-only control (medium + DMSO).

  • Inhibitor Pre-incubation:

    • Remove the old medium from the cells.

    • Add an equal volume of the 2X working solutions to the corresponding wells. This dilutes the inhibitor to the final 1X concentration.

    • Incubate the plate for 1-2 hours to allow the irreversible inhibitor to bind to its target.

  • Stimulation/Assay:

    • Add the stimulus (e.g., virus, pro-protein) to the wells.

    • Incubate for the required period for the biological process to occur (e.g., 24-48 hours for viral replication).

  • Data Acquisition: Perform the endpoint assay according to the manufacturer's instructions (e.g., measure luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data, setting the vehicle control as 100% activity and a "no-cell" or "max-inhibition" control as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Assessing Inhibitor Cytotoxicity

This protocol should be run in parallel with the dose-response experiment to ensure the observed effects are not due to cell death.

Materials:

  • Cells and reagents from Protocol 1.

  • Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®).

Procedure:

  • Follow steps 1-4 of Protocol 1 exactly as described.

  • Incubation: Incubate the cells with the inhibitor dilutions for the total duration of your main experiment (e.g., if the pre-incubation is 2 hours and the experiment is 24 hours, the total cytotoxicity incubation is 26 hours).

  • Data Acquisition: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the output (e.g., absorbance or luminescence).

  • Data Analysis:

    • Normalize the data, setting the vehicle control as 100% viability.

    • Plot cell viability (%) versus inhibitor concentration.

    • Determine the concentration at which viability drops significantly. This will define the upper limit for your inhibition experiments.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Secretory Pathway cluster_1 Cellular Response ProProtein Pro-Protein (e.g., pro-TGF-β, pro-MMP, Viral gp160) Furin Furin / PC ProProtein->Furin Cleavage at R-X-K/R-R motif ActiveProtein Active Protein (e.g., TGF-β, MMP, gp120+gp41) Receptor Cell Surface Receptor ActiveProtein->Receptor Signaling Downstream Signaling (Growth, Invasion, Viral Fusion) Receptor->Signaling Inhibitor This compound Inhibitor->Furin Irreversible Inhibition

Caption: Role of Furin in Pro-Protein Activation and its Inhibition by this compound.

cluster_0 Dose-Response Assay cluster_1 Cytotoxicity Assay Start Seed Cells in 96-well Plate Dose Add Serial Dilutions of this compound Start->Dose Dose_Tox Add Serial Dilutions of this compound Start->Dose_Tox Preinc Pre-incubate (1-2h) Dose->Preinc Stim Add Stimulus (e.g., Virus, Substrate) Preinc->Stim IncubateExp Incubate (24-48h) Stim->IncubateExp MeasureExp Measure Biological Endpoint (e.g., Luciferase, ELISA) IncubateExp->MeasureExp Analysis Analyze Data: - Calculate IC50 - Determine Max Non-Toxic Dose MeasureExp->Analysis Incubate_Tox Incubate for Total Experiment Duration Dose_Tox->Incubate_Tox Measure_Tox Measure Cell Viability (e.g., MTT, WST-1) Incubate_Tox->Measure_Tox Measure_Tox->Analysis

Caption: Workflow for Determining Optimal Inhibitor Concentration and Cytotoxicity.

References

DEC-RVRK-CMK stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the proprotein convertase inhibitor, Decanoyl-RVKR-CMK. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.

Stability and Storage

Proper handling and storage of DEC-RVRK-CMK are critical to maintain its integrity and activity. Below is a summary of recommended storage conditions and stability data.

Storage and Stability Data
FormStorage TemperatureDurationNotes
Powder -80°C2 yearsKeep sealed and protected from moisture.
-20°C1 yearKeep sealed and protected from moisture.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic and can impact solubility.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: It is strongly recommended to avoid long-term storage of aqueous solutions of this compound.[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound in various experimental settings.

FAQs

  • Q1: My this compound is difficult to dissolve in DMSO. What should I do?

    • A1: this compound may require sonication to fully dissolve in DMSO. Ensure you are using high-quality, anhydrous DMSO, as the presence of water can significantly reduce solubility.

  • Q2: I'm observing lower than expected inhibitory activity in my cell-based assay. What are the potential causes?

    • A2: Several factors could contribute to reduced activity:

      • Improper Storage: The inhibitor may have degraded due to incorrect storage or multiple freeze-thaw cycles. Refer to the stability table above.

      • Low Cell Permeability: While described as cell-permeable, the efficiency of uptake can vary between cell types. Consider optimizing incubation time and concentration.

      • Endosomal Entrapment: The inhibitor may be taken up by cells but sequestered in endosomes, preventing it from reaching its target proprotein convertases in the secretory pathway.

      • Inhibitor Adsorption: Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pipette tips.

  • Q3: I've successfully used the inhibitor before, but my recent experiment failed. What should I check?

    • A3: Inconsistent results can be frustrating. Here are a few things to verify:

      • Reagent Quality: Ensure the DMSO used for reconstitution is fresh and anhydrous.

      • Lot-to-Lot Variability: If you are using a new vial of the inhibitor, there might be slight variations. It is always good practice to perform a dose-response curve with each new lot.

      • Cell Culture Conditions: Changes in cell passage number, density, or media components can affect cellular uptake and response to the inhibitor.

  • Q4: Can I use solvents other than DMSO to dissolve this compound?

    • A4: While some product data sheets indicate solubility in water up to 1 mg/ml, DMSO is the recommended solvent for creating stock solutions due to better stability of the dissolved peptide.[1] If you must use an aqueous solution, prepare it fresh and do not store it for extended periods.

  • Q5: What is the optimal working concentration of this compound?

    • A5: The effective concentration will vary depending on the specific cell type, the expression level of the target proprotein convertases, and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations in the micromolar range.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffers at various pH values (e.g., pH 5, 7.4, 9)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator/water bath

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Prepare separate samples for each condition to be tested (e.g., different temperatures, pH values, and time points).

  • Incubation:

    • Incubate the samples under the desired stress conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample for HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a gradient elution method with mobile phases A and B to separate the intact this compound from any degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining inhibitor at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining inhibitor versus time to determine the degradation kinetics.

Protocol 2: In Vitro Furin Activity Assay

This protocol describes a method to measure the inhibitory activity of this compound against furin, one of its primary targets.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)

  • This compound

  • DMSO (for inhibitor dilution)

  • 96-well black microplate

  • Fluorometric plate reader

Methodology:

  • Inhibitor Preparation:

    • Prepare a series of dilutions of this compound in DMSO.

    • Further dilute the inhibitor in assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the diluted this compound or DMSO control.

    • Add the recombinant furin to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Add the fluorogenic furin substrate to each well to initiate the reaction.

    • Immediately place the plate in a fluorometric plate reader.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a potent, irreversible inhibitor of proprotein convertases (PCs), including furin, PC1/3, and PC2.[1] These enzymes are crucial for the maturation of a wide range of precursor proteins within the secretory pathway. By inhibiting these convertases, this compound can block the processing of these proproteins, thereby affecting various downstream signaling pathways.

DEC_RVRK_CMK_Mechanism cluster_inhibition Inhibition by this compound cluster_processing Protein Processing This compound->Proprotein Convertases Inhibits Proproteins Proproteins Mature Proteins Mature Proteins Proproteins->Mature Proteins Cleavage Downstream Signaling Downstream Signaling Mature Proteins->Downstream Signaling Activates

Caption: this compound inhibits proprotein convertases, blocking proprotein cleavage.

Furin Activation and Substrate Processing Pathway

Furin itself is synthesized as an inactive zymogen, pro-furin, which undergoes autocatalytic cleavage to become active. Active furin then cleaves a multitude of substrate proproteins at specific recognition sites, leading to their maturation and subsequent biological function.

Furin_Pathway cluster_activation Furin Activation cluster_processing Substrate Processing Pro-furin Pro-furin Active Furin Active Furin Pro-furin->Active Furin Autocatalytic Cleavage Pro-TGF-beta Pro-TGF-beta Active Furin->Pro-TGF-beta Viral Envelope\nGlycoproteins (pro-form) Viral Envelope Glycoproteins (pro-form) Active Furin->Viral Envelope\nGlycoproteins (pro-form) TGF-beta TGF-beta Pro-TGF-beta->TGF-beta Cleavage TGF-beta Signaling TGF-beta Signaling TGF-beta->TGF-beta Signaling Active Viral Glycoproteins Active Viral Glycoproteins Viral Envelope\nGlycoproteins (pro-form)->Active Viral Glycoproteins Cleavage Viral Entry Viral Entry Active Viral Glycoproteins->Viral Entry

Caption: Furin activation and its role in processing key substrates.

PC1/3 and PC2 Signaling Network

PC1/3 and PC2 are key enzymes in the processing of prohormones and neuropeptides. Their activity is crucial for the function of the neuroendocrine system. Dysregulation of these convertases can impact multiple signaling pathways, including those involved in metabolism and cell growth.

PC1_PC2_Signaling cluster_substrates Prohormone Substrates PC1/3 & PC2 PC1/3 & PC2 Proinsulin Proinsulin PC1/3 & PC2->Proinsulin Proglucagon Proglucagon PC1/3 & PC2->Proglucagon Proopiomelanocortin (POMC) Proopiomelanocortin (POMC) PC1/3 & PC2->Proopiomelanocortin (POMC) Insulin Insulin Proinsulin->Insulin Cleavage GLP-1 GLP-1 Proglucagon->GLP-1 Cleavage ACTH, MSH ACTH, MSH Proopiomelanocortin (POMC)->ACTH, MSH Cleavage MAPK/PI3K Signaling MAPK/PI3K Signaling Insulin->MAPK/PI3K Signaling cAMP Signaling cAMP Signaling GLP-1->cAMP Signaling GPCR Signaling GPCR Signaling ACTH, MSH->GPCR Signaling

Caption: PC1/3 and PC2 process prohormones to activate downstream signaling.

Experimental Workflow for Inhibitor Characterization

The following workflow outlines the key steps in characterizing the stability and activity of this compound.

Experimental_Workflow A Reconstitute this compound in Anhydrous DMSO B Perform Stability Assay (HPLC) A->B C Determine IC50 in In Vitro Enzyme Assay A->C D Conduct Cell-Based Assay (e.g., Viral Entry, Proprotein Processing) B->D C->D E Analyze Data and Determine Efficacy D->E

Caption: Workflow for this compound stability and activity testing.

References

Technical Support Center: Troubleshooting Inhibitor Activity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering a lack of activity with protease inhibitors in their experiments, with a specific focus on proprotein convertase and caspase inhibitors.

Frequently Asked Questions (FAQs)

Q1: I am using DEC-RVRK-CMK to induce apoptosis, but I don't see any effect. What could be the reason?

A1: It is a common misconception that this compound is a direct inducer of apoptosis. In fact, Decanoyl-RVRK-CMK is an inhibitor of proprotein convertases, such as furin. These enzymes are involved in the processing of a variety of proteins, including some viral glycoproteins and bacterial toxins, but they are not direct components of the core apoptotic machinery.[1][2][3] Therefore, a lack of direct apoptosis induction is the expected outcome.

If your goal is to study apoptosis, particularly the extrinsic pathway, you should consider using a direct caspase inhibitor, such as a caspase-8 inhibitor. It is possible that "DEC" in your query refers to the Death Effector Domain (DED), which is crucial for caspase-8 activation. A suitable inhibitor for this purpose would be Z-IETD-FMK.[4]

Q2: I am using a caspase inhibitor (e.g., Z-IETD-FMK for caspase-8) but still observe cell death or no inhibition of apoptosis. What are the possible causes?

A2: There are several potential reasons for the apparent lack of activity of a caspase inhibitor:

  • Incorrect Inhibitor Concentration: The optimal concentration of the inhibitor can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[5] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup.

  • Inhibitor Instability or Degradation: Caspase inhibitors, particularly peptide-based inhibitors, can have limited stability in solution and at physiological temperatures.[6] Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO) and prepare fresh working solutions for each experiment.[7][8] Avoid repeated freeze-thaw cycles.[6][8]

  • Cell Permeability Issues: While many commercially available caspase inhibitors are modified for cell permeability, their uptake can still be a limiting factor in certain cell types.[8]

  • Timing of Inhibitor Addition: For effective inhibition, the caspase inhibitor should be added to the cell culture before or concurrently with the apoptotic stimulus. Adding the inhibitor after the caspase cascade has been fully activated may not be sufficient to prevent cell death.

  • Alternative Cell Death Pathways: The cells might be undergoing a caspase-independent form of cell death, such as necroptosis or autophagy.[9] The use of a pan-caspase inhibitor can sometimes promote these alternative pathways.[9]

  • Off-Target Effects: At high concentrations, some inhibitors may have off-target effects that can influence cell viability independently of their intended target.[10][11]

  • Experimental Readout Issues: The method used to assess apoptosis might not be sensitive enough or might be measuring an event that is not blocked by the specific caspase inhibitor used. It is recommended to use multiple assays to confirm apoptosis.[12]

Troubleshooting Experimental Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with inhibitor experiments.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Parameter Optimization cluster_3 Evaluation of Cellular Response cluster_4 Advanced Troubleshooting A No or low inhibitor activity observed B Verify Inhibitor Identity and Mechanism of Action A->B Is it the right inhibitor? C Check Inhibitor Storage and Handling A->C Is it stored correctly? D Confirm Correct Concentration and Dilution A->D Is the concentration correct? E Perform Dose-Response Experiment B->E C->E D->E F Optimize Incubation Time E->F G Vary Time of Inhibitor Addition F->G H Assess Cell Viability with Multiple Assays G->H I Investigate Alternative Cell Death Pathways H->I J Confirm Target Engagement (e.g., Western Blot for cleaved caspase) H->J K Test a Different Inhibitor (e.g., different chemical class) I->K J->K L Consider Off-Target Effects J->L

A logical workflow for troubleshooting lack of inhibitor activity.

Data Presentation: Inhibitor Concentrations and Incubation Times

The following tables summarize typical concentration ranges and incubation times for the discussed inhibitors. Note that these are starting points, and optimal conditions should be determined experimentally.

Table 1: Decanoyl-RVRK-CMK (Proprotein Convertase Inhibitor)

Cell LineConcentration RangeIncubation TimeReference(s)
HeLa cells10 - 100 µMUp to 72 hours[4]
HeLaCD4 cells35 - 70 µM7 days[7]

Table 2: Z-IETD-FMK (Caspase-8 Inhibitor)

Cell LineConcentration RangeIncubation TimeReference(s)
Jurkat cells20 µM30 minutes (pre-incubation)[8]
Rat neonatal cardiomyocytes50 µM24 hours[13]
General cell culture50 nM - 100 µMVaries (added at the start of culture)[5][6]

Experimental Protocols

Protocol 1: Caspase-8 Activity Assay (Fluorometric)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells treated with apoptotic stimulus and/or inhibitor

  • Cell Lysis Buffer

  • Reaction Buffer (containing DTT)

  • Caspase-8 Substrate (e.g., Ac-IETD-AFC)

  • 96-well black, clear-bottom plate

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Cell Lysis:

    • Pellet cells by centrifugation.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add Reaction Buffer and the caspase-8 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a plate reader.

    • The fluorescence intensity is proportional to the caspase-8 activity.

Protocol 2: Western Blot for Cleaved Caspase-8

Materials:

  • Cell lysates (prepared as in Protocol 1)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each lysate on an SDS-PAGE gel.[14]

    • Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system. The presence of the cleaved caspase-8 band indicates caspase activation.[14]

Signaling Pathway and Experimental Logic Diagrams

Extrinsic Apoptosis Signaling Pathway

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Receptor->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 Casp8->Casp3 Direct Cleavage Bid Bid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Cleavage Mito Mitochondria tBid->Mito CytoC Cytochrome c release Mito->CytoC Inhibitor Z-IETD-FMK (Caspase-8 Inhibitor) Inhibitor->Casp8 Inhibition

References

Technical Support Center: Decanoyl-RVKR-CMK Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed instructions and troubleshooting advice for the dissolution and preparation of Decanoyl-RVKR-CMK (Dec-RVRK-CMK) stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound can be dissolved in either Dimethyl Sulfoxide (DMSO) or water.[1][2][3] For high concentration stock solutions, DMSO is recommended.[1]

Q2: What is the maximum solubility of this compound in the recommended solvents?

A2: The solubility of this compound can vary. In DMSO, a concentration of 100 mg/mL (134.33 mM) can be achieved.[1] In water, it is soluble up to 1 mg/mL.[2][3] It is important to use high-purity, anhydrous (hygroscopic) DMSO, as moisture can reduce the solubility of the product.[1] Sonication may be required to fully dissolve the compound.[1][2]

Q3: How should I store the lyophilized powder and the stock solution?

A3: The lyophilized powder should be stored sealed and away from moisture. For long-term storage, -80°C is recommended for up to two years, or -20°C for up to one year.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What are the physical properties of this compound?

A4: this compound is a solid, white to off-white in color.[1] Its molecular weight is 744.41 g/mol , and its chemical formula is C34H66ClN11O5.[1]

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to warm to room temperature before opening to prevent condensation.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.44 mg of the compound.

  • Add Solvent: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for short intervals until the solution is clear.[1][2]

  • Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Compound will not dissolve 1. Incorrect solvent used.2. Solvent is not of high enough purity or contains water.3. The concentration is too high.1. Ensure you are using high-purity, anhydrous DMSO for high-concentration stocks. For lower concentrations, water can be used.[1][2][3]2. Use fresh, newly opened DMSO.[1]3. Try warming the solution slightly or sonicating. If it still does not dissolve, you may need to prepare a more dilute solution.
Precipitate forms after freezing 1. The stock solution was not fully dissolved before freezing.2. The storage temperature is fluctuating.1. Before freezing, ensure the solution is completely clear. If necessary, warm the solution gently and vortex to redissolve any precipitate before aliquoting.2. Store aliquots in a freezer with minimal temperature fluctuations. Avoid using frost-free freezers which have temperature cycles.
Inconsistent experimental results 1. Inaccurate initial weighing of the compound.2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.1. Use a calibrated analytical balance for accurate measurement.2. Always aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Ensure the stock solution is stored at the recommended temperature.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 744.41 g/mol [1]
Chemical Formula C34H66ClN11O5[1]
Appearance White to off-white solid[1]
Solubility in DMSO 100 mg/mL (134.33 mM)[1]
Solubility in Water 1 mg/mL[2][3]
Storage of Powder -80°C for 2 years or -20°C for 1 year[1]
Storage of Stock Solution -80°C for 6 months or -20°C for 1 month[1]

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve check_clarity Check for Clarity (No Precipitate) dissolve->check_clarity aliquot Aliquot into Single-Use Tubes store Store at -80°C aliquot->store check_clarity->dissolve Precipitate Present check_clarity->aliquot Solution is Clear

References

Technical Support Center: Investigating Potential Off-Target Effects of DEC-RVRK-CMK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with information and troubleshooting strategies for addressing potential off-target effects of the inhibitor Decanoyl-RVKR-CMK in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is DEC-RVRK-CMK and what are its primary targets?

Decanoyl-RVRK-CMK (Decanoyl-Arg-Val-Lys-Arg-chloromethylketone) is a synthetic, irreversible, and cell-permeable inhibitor. Its primary targets are the subtilisin/kexin-like proprotein convertases (PCs), a family of serine endoproteases.[1] It effectively blocks the activity of all seven major PCs: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1] These enzymes are critical for processing and activating a wide range of precursor proteins within the secretory pathway, including hormones, growth factors, receptors, and viral glycoproteins.[1]

Q2: What are the potential off-target effects of this compound?

While this compound is designed around the RVKR recognition motif for PCs, potential off-target effects can arise from several sources:

  • Reactive Warhead: The inhibitor contains a chloromethylketone (CMK) group, which is an irreversible covalent modifier.[2] This reactive group is designed to alkylate the active site histidine of the target protease. However, it can potentially react with other nucleophilic residues, such as cysteine, in other proteins. Protease inhibitors with a CMK group are generally considered less specific than their fluoromethylketone (FMK) counterparts.[2]

  • Cysteine Protease Inhibition: Due to the reactivity of the CMK moiety with cysteine residues, other protease families, such as cathepsins, could be potential off-targets.[3][4] For example, the caspase inhibitor Ac-YVAD-cmk has been shown to inhibit cathepsin-B.[3]

  • Unrelated Protein Interactions: In some cases, CMK-containing compounds have been found to interact with entirely different classes of proteins. For instance, the protease inhibitor AAPF-CMK was shown to target ATP-dependent helicases.[5]

  • Cellular Toxicity: At higher concentrations, the compound itself or the covalent modifications it causes can lead to generalized cellular stress and cytotoxicity, which can be mistaken for a specific biological effect.[2][6]

Q3: How can I confirm that this compound is inhibiting its intended target (furin/PCs) in my cells?

The most direct method is to monitor the processing of a known substrate of a proprotein convertase.

  • Select a Substrate: Choose a protein that is known to be processed by furin or another PC expressed in your cell line (e.g., pro-IGF-1R, pro-TGF-β, or a viral glycoprotein (B1211001) like the SARS-CoV-2 spike protein).

  • Perform a Western Blot: Treat your cells with a dose-range of this compound. Lyse the cells and perform a western blot analysis.[7]

  • Analyze Results: Use an antibody that recognizes the pro-form or the cleaved/mature form of the substrate protein. In the presence of an effective concentration of this compound, you should observe an accumulation of the unprocessed (pro-form) protein and a corresponding decrease in the mature, cleaved form.

Q4: I'm observing high levels of cytotoxicity. How can I distinguish this from a specific inhibitory effect?

It is crucial to determine the therapeutic window of the inhibitor in your specific cell model.

  • Determine the TC50: Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo) to determine the toxic concentration 50% (TC50) of this compound.[8][9] This involves treating cells with a wide range of inhibitor concentrations for the duration of your experiment.

  • Compare with IC50: Compare the TC50 value with the half-maximal inhibitory concentration (IC50) for your biological effect of interest. A specific, on-target effect should occur at concentrations significantly lower than the TC50.

  • Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally related but inactive peptide as a negative control if available.

Troubleshooting Guide

Problem: I'm observing unexpected cell death or toxicity at my working concentration.

Potential Cause Suggested Solution
Concentration is too high. Perform a dose-response curve for both your target inhibition and cell viability to find a concentration that is effective but not overly toxic. Your working concentration should be well below the TC50.[8]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Off-target effects leading to toxicity. The inhibitor may be hitting a critical off-target protein. Try to confirm your phenotype using an alternative method, such as siRNA/shRNA knockdown of the intended PC target (e.g., furin).
Inhibitor instability. The CMK moiety can be unstable in aqueous media over long incubation times, leading to breakdown products that may be toxic. Prepare fresh dilutions from a frozen stock for each experiment.[2]

Problem: My protein of interest is not inhibited, but I see other cellular changes.

Potential Cause Suggested Solution
Protein is not a PC substrate. Confirm from literature or bioinformatics that your protein of interest is indeed processed by a proprotein convertase. Look for a canonical R-X-K/R-R cleavage motif.
Low PC expression in your cell line. Verify that your cell line expresses the relevant proprotein convertase (e.g., furin) at sufficient levels using qPCR or western blot.
Inhibitor is not cell-permeable enough in your model. Although designed to be cell-permeable, efficiency can vary. Try increasing the pre-incubation time with the inhibitor before applying your stimulus.
Observed changes are due to off-target effects. The cellular changes you are observing may be real but unrelated to PC inhibition. This requires further investigation, such as using orthogonal methods (e.g., genetic knockdown) to see if the phenotype is recapitulated.

Summary of Quantitative Data

The following table summarizes known targets and inhibitory concentrations for this compound. Note that specific IC50 values against purified PC enzymes are not widely published in commercial or academic literature; efficacy is often demonstrated functionally.

TargetDescriptionReported IC50Reference(s)
Proprotein Convertases A family of seven subtilisin/kexin-like serine proteases (Furin, PC1, PC2, etc.).[1]Not specified[1]
SARS-CoV-2 Cell Entry Inhibition of furin-mediated cleavage of the viral spike protein, preventing viral entry.57 nM

Experimental Protocols

Protocol 1: Validating On-Target Activity via Western Blot

This protocol details how to confirm that this compound is inhibiting the processing of a known proprotein convertase substrate in a cellular context.

Materials:

  • Cell line expressing a known PC substrate

  • This compound inhibitor

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA or similar lysis buffer with protease inhibitors

  • Primary antibody against the pro-form or mature form of the substrate protein

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and membranes

  • ECL detection reagent

Procedure:

  • Cell Plating: Seed cells in 6-well plates and grow until they reach 70-80% confluency.[10]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4-24 hours), depending on the turnover rate of your target protein.

  • Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and then add 100-150 µL of ice-cold lysis buffer to each well.[11]

  • Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash three times with TBST.

  • Detection: Add ECL reagent and visualize the bands using a chemiluminescence imager.[12] Compare the ratio of pro-protein to mature protein in treated vs. untreated samples.

Protocol 2: Assessing Off-Target Cytotoxicity using an MTT Assay

This protocol allows for the determination of the concentration at which this compound becomes toxic to the cells, helping to define a suitable experimental concentration range.

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • This compound inhibitor

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (e.g., DMSO at the highest concentration used) and "media-only" blanks.[14]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, living cells will convert the yellow MTT into purple formazan (B1609692) crystals.[13]

  • Solubilization: Aspirate the medium (or don't, depending on the protocol variation) and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of ~570 nm (or 490 nm for some variations).[13]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance_sample / Absorbance_vehicle) * 100.

    • Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (e.g., a four-parameter logistic curve) to calculate the TC50 (or GI50) value.[14]

Visualizations

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., high toxicity, off-target effect) B Perform Dose-Response Curve for Intended Target Inhibition (e.g., Western Blot for pro-protein) A->B C Is the intended target inhibited in the expected concentration range? B->C D Determine Toxicity Concentration (TC50) using Cell Viability Assay (e.g., MTT) C->D Yes G Phenotype is likely an Off-Target Effect or General Toxicity C->G No E Is the effective concentration (IC50) significantly lower than the TC50? D->E F Phenotype is likely On-Target E->F Yes H Observed effect is due to General Toxicity E->H No

Caption: Workflow for investigating observed off-target effects.

G Proprotein Pro-protein (e.g., pro-TGF-β, pro-hormone) Golgi Trans-Golgi Network Proprotein->Golgi Trafficking Cleavage Proteolytic Cleavage at R-X-K/R-R motif Golgi->Cleavage Furin Furin / PC Furin->Cleavage MatureProtein Mature, Active Protein Cleavage->MatureProtein Secretion Secretion or Intracellular Action MatureProtein->Secretion Inhibitor This compound Inhibitor->Furin Inactivates

Caption: Proprotein activation pathway and site of inhibition.

G Start Problem: Unexpected cellular effect with this compound Q1 Is the working concentration below the TC50? Start->Q1 Q2 Is on-target PC processing inhibited? Q1->Q2 Yes S1 Lower the concentration. Re-evaluate dose-response. Q1->S1 No Q3 Does genetic knockdown of the PC (e.g., furin) replicate the phenotype? Q2->Q3 Yes S2 Verify PC expression & substrate. Check inhibitor stability. Q2->S2 No S3 Phenotype is likely On-Target. Q3->S3 Yes S4 Phenotype is a confirmed Off-Target Effect. Consider alternative inhibitors. Q3->S4 No

Caption: Logical flow for troubleshooting unexpected results.

References

Why is a higher concentration of DEC-RVRK-CMK needed in cells vs in vitro?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for common issues encountered during experiments with peptide inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is a higher concentration of a peptide inhibitor like DEC-RVRK-CMK often required in cell-based assays compared to in vitro enzyme assays?

A higher concentration of peptide inhibitors, such as the proprotein convertase inhibitor Decanoyl-RVRK-CMK, is typically necessary in cellular assays versus in vitro systems due to a combination of factors that reduce the effective concentration of the inhibitor at its intracellular target. In an in vitro assay, a purified enzyme is directly exposed to the inhibitor in a controlled environment. In contrast, a cell-based assay introduces several complex biological barriers and processes.

The primary reasons for this discrepancy include:

  • Limited Cell Permeability: The cell membrane acts as a significant barrier. Peptide-based inhibitors are often large and polar, making it difficult for them to passively diffuse across the hydrophobic lipid bilayer. While modifications like the N-terminal decanoyl group on this compound enhance hydrophobicity and aid in cell entry, permeability can still be a rate-limiting step.

  • Intracellular Degradation: Once inside the cell, peptide inhibitors can be metabolized and degraded by various intracellular proteases and peptidases.[1] This reduces the amount of active inhibitor available to engage with its target.

  • Cellular Efflux: Cells possess efflux pumps, such as P-glycoprotein, which actively transport foreign compounds out of the cell, thereby lowering the intracellular inhibitor concentration.

  • Subcellular Sequestration: Inhibitors can be trapped or sequestered within specific cellular compartments, such as lysosomes.[2][3] This is particularly common for hydrophobic, weak-base compounds, preventing them from reaching their target protein in other locations like the cytoplasm or Golgi apparatus.

  • Off-Target Binding: The complex intracellular environment contains numerous proteins and other molecules to which the inhibitor might non-specifically bind. This off-target binding reduces the free concentration of the inhibitor available to interact with its intended target.

  • Differences in Target Enzyme Environment: In vitro, the target enzyme is purified and isolated. In a cell, the enzyme exists in a complex milieu, potentially as part of a larger protein complex, which can affect its conformation and accessibility to the inhibitor.[4]

  • Dynamic Nature of Cellular Processes: In a living cell, the target protein is continuously being synthesized and degraded, and its activity may be modulated by various signaling pathways. A higher inhibitor concentration may be needed to achieve and maintain sufficient target engagement in such a dynamic system.

These combined factors necessitate the use of a higher initial concentration of the inhibitor in the cell culture medium to ensure that a sufficient amount reaches the intracellular target to elicit the desired biological effect.

Troubleshooting Guides

Issue: Low or no observable effect of this compound in a cell-based assay, even at concentrations that are effective in vitro.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Increase Concentration: Titrate the inhibitor to a higher concentration range in your cell-based assay. 2. Increase Incubation Time: Allow for a longer incubation period to facilitate greater uptake. 3. Use a Permeabilizing Agent (with caution): For certain endpoint assays, a mild, temporary permeabilizing agent can be used, but this may affect cell viability and should be carefully controlled. 4. Formulation: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitation will significantly reduce the effective concentration.
Inhibitor Degradation 1. Replenish Inhibitor: For long-term experiments, consider replenishing the inhibitor by changing the medium containing the fresh inhibitor every 24-48 hours. 2. Use Protease Inhibitor Cocktails: While this can have pleiotropic effects, in some specific mechanistic studies, co-incubation with a general protease inhibitor cocktail (that does not interfere with your target) could be considered.
Cellular Efflux 1. Use Efflux Pump Inhibitors (for mechanistic studies): To test if efflux is the primary issue, co-incubate with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). This is for diagnostic purposes and may not be suitable for all experimental aims.
Incorrect Assay Endpoint 1. Confirm Target Engagement: Use a more direct method to assess if the inhibitor is reaching its target, such as a Western blot for the unprocessed form of a known substrate of the target enzyme.

Quantitative Data Summary

The effective concentration of peptide inhibitors can vary significantly between in vitro and cell-based assays. While specific side-by-side comparative data for this compound is not extensively published, the general trend observed with similar peptide inhibitors, such as the caspase-3 inhibitor Z-DEVD-FMK, illustrates this point.

Inhibitor Assay Type Target Reported Effective Concentration / IC50 Reference
Dec-RVKR-CMK In vitro (enzymatic)FurinIC50 = 57 nM (in a plaque reduction assay for SARS-CoV-2)
Dec-RVKR-CMK Cell-basedFurin-like proprotein convertases5 µM (near complete inhibition of processing)[5]
Z-DEVD-FMK In vitro (enzymatic)Caspase-3Ki = 0.23 nMData from various commercial suppliers
Z-DEVD-FMK Cell-based (apoptosis inhibition)Caspase-310 - 100 µM[6][7]

Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of inhibitor potency in vitro. In cell-based assays, the effective concentration is the concentration that produces the desired biological effect.

Experimental Protocols

Protocol 1: In Vitro Furin Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against purified furin in a cell-free system.

Materials:

  • Recombinant human furin

  • Furin assay buffer (e.g., 20 mM HEPES, 0.2 mM CaCl2, 0.2 mM β-mercaptoethanol, pH 7.5)

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in furin assay buffer to achieve a range of desired concentrations.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of recombinant furin to the furin assay buffer. Add the diluted inhibitor to the respective wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" blank.

  • Incubate: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic furin substrate to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Apoptosis Inhibition Assay

This protocol describes a general method to evaluate the ability of a caspase inhibitor like Z-DEVD-FMK to prevent apoptosis in cultured cells.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Z-DEVD-FMK

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Pre-treatment: Prepare various concentrations of Z-DEVD-FMK in complete culture medium. Add the inhibitor solutions to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Induce Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control wells).

  • Incubate: Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-24 hours), depending on the cell type and inducing agent.

  • Harvest Cells: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Stain for Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of live, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V and PI positive) cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the inhibitor-treated samples to the positive control (apoptosis-inducing agent alone) to determine the extent of inhibition.

Visualizations

experimental_workflow Experimental Workflow: Comparing In Vitro and Cell-Based Assays cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay iv_start 1. Prepare Reagents (Purified Enzyme, Inhibitor, Substrate) iv_incubate 2. Pre-incubate Enzyme and Inhibitor iv_start->iv_incubate iv_react 3. Add Substrate to Initiate Reaction iv_incubate->iv_react iv_measure 4. Measure Product Formation (e.g., Fluorescence) iv_react->iv_measure iv_analyze 5. Calculate IC50 iv_measure->iv_analyze result result iv_analyze->result Lower IC50 cb_start 1. Culture Cells cb_treat 2. Pre-treat Cells with Inhibitor cb_start->cb_treat cb_induce 3. Add Apoptosis-Inducing Agent cb_treat->cb_induce cb_incubate 4. Incubate cb_induce->cb_incubate cb_harvest 5. Harvest and Stain Cells cb_incubate->cb_harvest cb_analyze 6. Analyze Cellular Response (e.g., Flow Cytometry) cb_harvest->cb_analyze cb_analyze->result Higher Effective Concentration

Caption: Workflow comparison for in vitro vs. cell-based inhibitor assays.

signaling_pathway Factors Requiring Higher Inhibitor Concentration in Cells cluster_cell Cell cluster_barriers Intracellular Barriers inhibitor_ext Inhibitor (Extracellular) membrane Cell Membrane (Permeability Barrier) inhibitor_ext->membrane Limited Uptake inhibitor_int Inhibitor (Intracellular) membrane->inhibitor_int degradation Metabolic Degradation inhibitor_int->degradation efflux Efflux Pumps inhibitor_int->efflux sequestration Lysosomal Sequestration inhibitor_int->sequestration off_target Off-Target Binding inhibitor_int->off_target target Target Enzyme inhibitor_int->target efflux->inhibitor_ext Expulsion effect Biological Effect target->effect

Caption: Cellular barriers reducing effective inhibitor concentration.

References

Preventing degradation of DEC-RVRK-CMK in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DEC-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide inhibitor in experimental buffers and to offer troubleshooting advice for common issues encountered during its use.

Troubleshooting Guides

This section provides answers to specific problems you might be encountering with this compound stability and activity.

Q1: My this compound solution seems to have lost activity over a short period. What could be the cause?

A1: Loss of activity is a common issue with peptide-based inhibitors and can be attributed to several factors. The primary causes of degradation for a peptide like this compound are hydrolysis, oxidation, and issues related to the buffer composition. The chloromethylketone (CMK) moiety can also be susceptible to degradation, particularly at inappropriate pH levels.

Q2: I'm observing inconsistent results between experiments. Could this be related to inhibitor degradation?

A2: Inconsistent results are often a symptom of inhibitor instability. If the rate of degradation varies between experiments due to slight differences in buffer preparation, storage time, or handling, it will lead to variable effective concentrations of the active inhibitor. It is crucial to follow a consistent protocol for solution preparation and use.

Q3: I suspect my buffer is causing the degradation of this compound. Which buffer components should I be concerned about?

A3: Certain buffer components can accelerate peptide degradation. For instance, phosphate (B84403) buffers can sometimes catalyze hydrolysis.[1] Buffers with a pH above 7 can increase the rate of disulfide bond formation if any cysteine contaminants are present and can also promote other base-catalyzed degradation pathways.[2] It is also important to be aware of the presence of metal ions, which can catalyze oxidation.[3]

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A4: Yes, repeated freeze-thaw cycles are detrimental to the stability of most peptide solutions, including this compound.[2] This process can lead to the formation of aggregates and can introduce atmospheric oxygen into the solution, promoting oxidation. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing and using this compound?

A1: For maximal stability, peptide solutions should generally be kept at a slightly acidic pH, typically between 5 and 6, to minimize hydrolysis and other pH-dependent degradation pathways.[4] However, the optimal pH for your experiment will also depend on the requirements of the enzyme or biological system you are studying. For short-term use in assays, a neutral pH (around 7.0-7.5) is often necessary for biological activity, but prolonged storage at this pH should be avoided.

Q2: How should I prepare my experimental buffer to minimize this compound degradation?

A2: To prepare a stability-promoting buffer, consider the following:

  • Buffer Type: Opt for buffers that are less likely to react with the peptide, such as HEPES or MOPS, especially if you suspect issues with phosphate buffers.[1]

  • pH: Adjust the pH to the optimal range for both inhibitor stability and experimental requirements.

  • Additives: The inclusion of certain additives can enhance stability. For example, adding a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation.[1] Using a reducing agent like DTT can be beneficial, particularly in buffers for cell lysis or enzyme assays, to prevent oxidative damage.[2][5]

  • Purity: Use high-purity water and reagents to avoid contaminants that could contribute to degradation.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles.[2] For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept on ice and used within the same day. Do not store aqueous solutions for long periods.[6]

Q4: My peptide won't dissolve in aqueous buffer. What should I do?

A4: this compound is soluble in water up to 1 mg/ml. However, if you encounter solubility issues, it is recommended to first dissolve the peptide in an organic solvent such as DMSO to create a concentrated stock solution.[7] This stock can then be diluted into your aqueous experimental buffer. When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation.

Data Presentation

ParameterRecommended ConditionRationale
Storage (Lyophilized) -20°C or -80°CMinimizes chemical degradation over long periods.
Storage (Stock Solution in DMSO) -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[2]
Storage (Aqueous Solution) Prepare fresh; if necessary, store on ice for same-day useAqueous solutions are more prone to hydrolysis and other degradation pathways.[6]
Working pH Range 5.0 - 7.5Slightly acidic pH (5-6) is optimal for storage stability.[4] Neutral pH (7.0-7.5) is often required for biological assays.
Recommended Buffers HEPES, MOPSLess likely to catalyze peptide degradation compared to phosphate buffers.[1]
Buffer Additives EDTA (e.g., 1 mM)Chelates metal ions to prevent oxidation.[1]
DTT (e.g., 1-5 mM)Acts as a reducing agent to prevent oxidation.[2][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Experimental Buffer

This protocol describes the preparation of a HEPES-based buffer designed to enhance the stability of this compound for use in in vitro enzyme assays.

Materials:

  • HEPES (powder)

  • NaCl (powder)

  • EDTA disodium (B8443419) salt (powder)

  • DTT (powder)

  • High-purity water

  • HCl and NaOH for pH adjustment

Procedure:

  • To prepare 1 liter of 1X stabilized buffer, add the following to 800 mL of high-purity water:

    • HEPES to a final concentration of 50 mM.

    • NaCl to a final concentration of 100 mM.

    • EDTA to a final concentration of 1 mM.

  • Stir until all components are fully dissolved.

  • Adjust the pH to 7.4 using HCl or NaOH.

  • Bring the final volume to 1 liter with high-purity water.

  • Filter the buffer through a 0.22 µm filter for sterilization.

  • Just before use, add DTT to the required volume of buffer to a final concentration of 2 mM. DTT is prone to oxidation, so it should be added fresh.

Protocol 2: Testing the Activity of this compound

This protocol provides a general workflow for assessing the inhibitory activity of your this compound solution to ensure it is active before proceeding with your main experiments.

Materials:

  • Target enzyme (e.g., a relevant proprotein convertase)

  • Fluorogenic or colorimetric substrate for the target enzyme

  • This compound solution (to be tested)

  • A fresh, validated batch of this compound (as a positive control, if available)

  • Stabilized experimental buffer (from Protocol 1)

  • 96-well microplate (black or clear, depending on the assay type)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of your this compound solution in the stabilized experimental buffer.

  • In the wells of the 96-well plate, add the following:

    • Test wells: Enzyme solution and the serially diluted this compound.

    • Positive control wells (if available): Enzyme solution and the fresh, validated this compound.

    • No inhibitor control: Enzyme solution and buffer (to measure 100% enzyme activity).

    • Blank control: Buffer only (to measure background signal).

  • Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately place the plate in the microplate reader and measure the signal (fluorescence or absorbance) at regular intervals.

  • Calculate the initial reaction rates for each well.

  • Determine the IC50 value for your this compound solution by plotting the percentage of inhibition against the inhibitor concentration. A significant increase in the IC50 value compared to the expected value indicates degradation.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  High pH, Phosphate Buffer Oxidation Oxidation This compound->Oxidation  Metal Ions, Oxygen Buffer_Interaction Buffer Interaction This compound->Buffer_Interaction  Reactive Moieties Inactive_Peptide Inactive or Less Active Degradation Products Hydrolysis->Inactive_Peptide Oxidation->Inactive_Peptide Buffer_Interaction->Inactive_Peptide

Caption: Key degradation pathways for peptide inhibitors.

Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Peptide in DMSO Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Dilute Prepare Working Dilution in Stabilized Buffer Store->Dilute Prepare_Buffer Prepare Stabilized Buffer Prepare_Buffer->Dilute Incubate Incubate with Biological Sample Dilute->Incubate Assay Perform Assay Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Storage Stock Solution Stored Correctly? Start->Check_Storage Check_Buffer Buffer Prepared Fresh with Stabilizers? Check_Storage->Check_Buffer Yes Solution_Storage Re-prepare stock, aliquot, and store at -80°C Check_Storage->Solution_Storage No Check_Handling Avoiding Repeated Freeze-Thaw? Check_Buffer->Check_Handling Yes Solution_Buffer Prepare fresh buffer with EDTA and DTT Check_Buffer->Solution_Buffer No Check_Activity Inhibitor Activity Validated? Check_Handling->Check_Activity Yes Solution_Handling Use single-use aliquots Check_Handling->Solution_Handling No Solution_Activity Test activity against a known standard Check_Activity->Solution_Activity No End Consistent Results Check_Activity->End Yes Solution_Storage->Start Solution_Buffer->Start Solution_Handling->Start Solution_Activity->Start

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Ensuring Complete Inhibition of Furin with DEC-RVRK-CMK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of DEC-RVRK-CMK for complete furin inhibition. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit furin?

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a potent, irreversible, and cell-permeable inhibitor of furin and other proprotein convertases (PCs).[1] Its mechanism of action involves the chloromethylketone (CMK) group, which forms a covalent bond with the active site histidine residue of the enzyme, leading to irreversible inhibition.[2] The peptide sequence (RVKR) mimics the consensus cleavage site of furin, providing specificity.[3] The decanoyl group enhances cell permeability.[3]

Q2: What is the optimal concentration of this compound for complete furin inhibition?

The effective concentration of this compound can vary depending on the experimental system (e.g., purified enzyme vs. cell culture), cell type, and the specific furin substrate. For in vitro assays with purified furin, complete inhibition is often observed in the low nanomolar range. In cell-based assays, higher concentrations, typically in the micromolar range (e.g., 5-50 µM), may be required to achieve complete inhibition due to factors like cell permeability and inhibitor stability. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q3: How should I prepare and store this compound?

This compound is typically soluble in water (up to 1 mg/ml) and DMSO (up to 100 mg/mL).[4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored long-term.[1]

Q4: Does this compound inhibit other proteases?

Yes, this compound is a broad-spectrum inhibitor of subtilisin/kexin-like proprotein convertases, including PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1] While it is highly potent against furin, researchers should be aware of its potential effects on other PCs, which could influence experimental outcomes.

Q5: Are there potential off-target effects of this compound?

As a chloromethylketone derivative, this compound has the potential for off-target reactivity with other cellular nucleophiles, which could lead to non-specific effects. While the peptide sequence confers a degree of specificity for proprotein convertases, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This can include using a less active or scrambled peptide-CMK as a negative control.

Data Presentation

Table 1: Inhibitory Potency of this compound against Proprotein Convertases

EnzymeKi Value (nM)IC50 Value (nM)
Furin (SPC1)~11.3 ± 3.6
PC1/3 (SPC3)2.0-
PC2 (SPC2)0.36-
PACE4 (SPC4)3.6-
PC5/6 (SPC6)0.120.17 ± 0.21
PC7 (SPC7)0.120.54 ± 0.68

Data compiled from multiple sources. Note that Ki and IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Furin Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory activity of this compound on purified furin using a fluorogenic peptide substrate.

Materials:

  • Recombinant human furin

  • Furin fluorogenic substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Assay buffer (e.g., 25 mM Tris, 1 mM CaCl2, pH 7.5)[5]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant furin to each well.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic furin substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.[6]

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Protocol 2: Cell-Based Furin Inhibition Assay using Western Blot

This protocol assesses the ability of this compound to inhibit the processing of a known furin substrate within a cellular context.

Materials:

  • Cells expressing a furin substrate (e.g., a pro-protein that is cleaved by furin)

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody specific for the unprocessed (pro-form) and/or processed form of the substrate protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of inhibition of substrate processing. An increase in the unprocessed form and a decrease in the processed form would indicate furin inhibition.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete or no inhibition of furin activity Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay conditions.
Inhibitor has degraded. Ensure proper storage of the inhibitor stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Insufficient pre-incubation time. For irreversible inhibitors like this compound, a pre-incubation step with the enzyme before adding the substrate is crucial. Optimize the pre-incubation time (e.g., 15-60 minutes).
High substrate concentration. In competitive inhibition, high substrate concentrations can compete with the inhibitor. Use a substrate concentration at or below the Km for the enzyme.
High background signal in fluorometric assay Autofluorescence of compounds or samples. Run a control with the inhibitor and substrate but without the enzyme to measure background fluorescence. Subtract this value from your experimental readings.
Contamination of reagents. Use high-purity reagents and sterile techniques to avoid microbial or chemical contamination.
Off-target effects observed Inhibitor concentration is too high. Use the lowest effective concentration of this compound determined from your dose-response experiments.
Inhibition of other proprotein convertases. Be aware that this compound can inhibit other PCs. If specificity is critical, consider using more selective inhibitors if available, or use knockout/knockdown cell lines to confirm the role of furin.
Non-specific reactivity of the CMK group. Include a negative control, such as a scrambled peptide with a CMK group, to assess non-specific effects.
Variability between experiments Inconsistent reagent preparation. Prepare fresh dilutions of the inhibitor and other critical reagents for each experiment. Ensure accurate pipetting.
Differences in cell culture conditions. Maintain consistent cell passage numbers, confluency, and treatment times.
Instability of the inhibitor in aqueous solution. Prepare working solutions of this compound in assay buffer immediately before use.

Visualizations

Furin_Inhibition_Pathway cluster_furin_activation Furin-mediated Protein Processing cluster_inhibition Inhibition by this compound Pro-protein Pro-protein Furin Furin Pro-protein->Furin Cleavage Active Protein Active Protein Furin->Active Protein Inactive_Furin Inactive Furin Furin->Inactive_Furin DEC_RVRK_CMK This compound DEC_RVRK_CMK->Furin Covalent Inhibition

Caption: Mechanism of furin inhibition by this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_in_vitro In Vitro Assay A Cell Culture with Furin Substrate B Treat with this compound A->B C Cell Lysis B->C D Western Blot Analysis C->D E Quantify Pro-protein and Cleaved Protein D->E F Recombinant Furin G Incubate with This compound F->G H Add Fluorogenic Substrate G->H I Measure Fluorescence H->I J Calculate IC50 I->J

Caption: Experimental workflows for assessing furin inhibition.

Troubleshooting_Tree A Incomplete Inhibition? B Increase Inhibitor Concentration A->B Yes C Check Inhibitor Stability/Storage A->C Yes D Increase Pre-incubation Time A->D Yes E Off-target Effects? A->E No F Decrease Inhibitor Concentration E->F Yes G Use Negative Controls E->G Yes H Confirm with Furin Knockdown/out E->H Yes

Caption: Troubleshooting decision tree for furin inhibition experiments.

References

Refining Experimental Design for DEC-RVRK-CMK Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the proprotein convertase inhibitor Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK), this technical support center provides essential guidance on experimental design, troubleshooting, and data interpretation. This resource aims to address specific issues that may arise during experimentation, ensuring the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered when working with this compound, from initial preparation to the interpretation of results.

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of your this compound stock solution are critical for maintaining its activity. It is recommended to dissolve the compound in sterile water at a concentration of 1 mg/ml.[1][2] For longer-term storage, it is advisable to store the stock solution at -20°C.[1][2] Avoid repeated freeze-thaw cycles, which can degrade the inhibitor. Aliquoting the stock solution into smaller, single-use volumes is a recommended practice.

Q2: I'm observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation can occur for several reasons. High concentrations of the inhibitor in the final working solution can lead to it falling out of solution. To mitigate this, ensure that the final concentration of the solvent (e.g., water) is compatible with your cell culture medium. When diluting your stock solution, it is best to do so in a stepwise manner rather than adding a small volume of highly concentrated stock directly to a large volume of medium. Also, ensure that the medium is at the appropriate temperature and pH, as shifts in these parameters can affect the solubility of the compound.

Q3: What is the recommended working concentration for this compound in cell-based assays?

A3: The optimal working concentration of this compound is highly dependent on the specific cell type, the experimental duration, and the target proprotein convertase. A general starting point for many applications, such as viral entry assays, is a concentration range of 25-100 µM. For instance, in studies involving the inhibition of the respiratory syncytial virus fusion protein, concentrations up to 100 µM have been used.[3] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: I'm seeing unexpected cytotoxicity in my experiments. Could this be an off-target effect of this compound?

A4: While this compound is a potent inhibitor of proprotein convertases, the chloromethylketone (CMK) moiety can have off-target effects. CMK compounds are known to react with cysteine residues in other proteins, which could lead to cytotoxicity or other unintended biological consequences. It is crucial to include appropriate controls in your experiments, such as a vehicle-only control and a positive control for cytotoxicity, to distinguish between on-target and off-target effects. If significant cytotoxicity is observed at the desired inhibitory concentration, consider reducing the concentration or the duration of the treatment.

Q5: My results with this compound are inconsistent between experiments. What are the potential sources of this variability?

A5: Inconsistent results can stem from several factors. One common issue is batch-to-batch variability of the inhibitor itself. It is advisable to obtain a certificate of analysis for each new batch to ensure its purity and concentration. Another source of variability can be the health and passage number of your cells. Ensure that you are using cells within a consistent passage range and that they are healthy and free of contamination. Finally, precise and consistent experimental technique, including pipetting and timing of treatments, is crucial for reproducibility.

Data Presentation

The following table summarizes the inhibitory activity of Decanoyl-RVRK-CMK.

TargetDescriptionReported IC50
Proprotein ConvertasesA broad-spectrum inhibitor of the seven subtilisin/kexin-like proprotein convertases: PC1, PC2, PC4, PACE4, PC5, PC7, and furin.[1][2][4]Not specified for individual enzymes.
SARS-CoV-2 Viral EntryInhibits the cleavage of the SARS-CoV-2 spike protein by furin, thereby blocking viral entry into host cells.57 nM (in a plaque reduction assay)[1][2][4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Proprotein Processing

This protocol outlines the steps to assess the inhibition of proprotein processing by this compound using western blotting.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the pro-form and/or the cleaved form of the protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the pro-form and a decrease in the cleaved form of the target protein with increasing concentrations of this compound would indicate successful inhibition.

Protocol 2: Pseudovirus Entry Assay

This protocol describes a method to evaluate the effect of this compound on viral entry using a pseudovirus system.

1. Cell Seeding:

  • Seed target cells (e.g., HEK293T cells overexpressing ACE2 and TMPRSS2 for SARS-CoV-2 pseudovirus) in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • On the day of infection, pre-treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle-only control.

3. Pseudovirus Infection:

  • Add pseudovirus particles (e.g., lentiviral particles pseudotyped with the spike protein of a virus of interest and carrying a reporter gene like luciferase or GFP) to each well.

  • Incubate the plates for 48-72 hours at 37°C.

4. Readout:

  • If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

  • If using a GFP reporter, measure GFP expression using a fluorescence microscope or flow cytometer.

5. Data Analysis:

  • Normalize the reporter signal to the vehicle-only control.

  • Plot the normalized signal against the concentration of this compound to determine the IC50 value. A decrease in the reporter signal with increasing concentrations of the inhibitor indicates a blockage of viral entry.

Visualizations

Proprotein_Convertase_Signaling_Pathway General Proprotein Convertase Signaling Pathway Pro-protein Pro-protein Secretory Pathway (ER/Golgi) Secretory Pathway (ER/Golgi) Pro-protein->Secretory Pathway (ER/Golgi) Synthesis Proprotein Convertase (e.g., Furin) Proprotein Convertase (e.g., Furin) Active Protein Active Protein Proprotein Convertase (e.g., Furin)->Active Protein Cleavage Downstream Signaling Downstream Signaling Active Protein->Downstream Signaling Activation Secretory Pathway (ER/Golgi)->Proprotein Convertase (e.g., Furin) Processing This compound This compound This compound->Proprotein Convertase (e.g., Furin) Inhibition

A diagram of the general proprotein convertase signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock Solution Prepare this compound Stock Solution Treatment Treat Cells with This compound Stock Solution->Treatment Cell Culture Culture and Seed Target Cells Cell Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Western, Viral Entry) Incubation->Assay Data Collection Collect Raw Data Assay->Data Collection Normalization Normalize to Controls Data Collection->Normalization Interpretation Interpret Results (e.g., IC50) Normalization->Interpretation

A typical experimental workflow for using this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Experiments Start Unexpected Results Check_Concentration Is the working concentration correct? Start->Check_Concentration Check_Stock Is the stock solution prepared and stored correctly? Check_Concentration->Check_Stock Yes Optimize_Concentration Optimize concentration (Dose-response) Check_Concentration->Optimize_Concentration No Check_Cells Are the cells healthy and within the correct passage number? Check_Stock->Check_Cells Yes Prepare_New_Stock Prepare fresh stock solution Check_Stock->Prepare_New_Stock No Check_Controls Are controls (vehicle, positive) behaving as expected? Check_Cells->Check_Controls Yes Use_New_Cells Use a new batch of cells Check_Cells->Use_New_Cells No Consider_Off_Target Consider off-target effects or cytotoxicity Check_Controls->Consider_Off_Target No Review_Protocol Review and optimize experimental protocol Check_Controls->Review_Protocol Yes Consider_Off_Target->Optimize_Concentration End Problem Resolved Optimize_Concentration->End Prepare_New_Stock->End Use_New_Cells->End Review_Protocol->End

A logical flowchart for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Proprotein Convertase Inhibitors: DEC-RVRK-CMK vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proprotein convertase inhibitor DEC-RVRK-CMK with other notable inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.

Proprotein convertases (PCs) are a family of serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins. These enzymes cleave proproteins at specific single or paired basic amino acid residues, leading to their maturation and subsequent biological activity. The ubiquitous nature of PCs and their involvement in numerous physiological and pathological processes, including viral infections, cancer, and neurodegenerative diseases, have made them attractive targets for therapeutic intervention.[1][2]

This compound: A Broad-Spectrum Proprotein Convertase Inhibitor

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a synthetic, cell-permeable, and irreversible peptide-based inhibitor that targets a broad range of proprotein convertases.[3] Its design incorporates a recognition sequence (RVKR) for PCs, an N-terminal decanoyl group to enhance cell permeability, and a C-terminal chloromethylketone (CMK) reactive group that forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[2] this compound is known to inhibit furin and several other PCs, including PC1, PC2, PC4, PACE4, PC5, and PC7.[3]

Comparative Analysis of Inhibitor Potency

The efficacy of an inhibitor is quantitatively assessed by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following tables summarize the available quantitative data for this compound and other selected proprotein convertase inhibitors.

Table 1: Inhibitory Activity of this compound against Various Proprotein Convertases

Proprotein ConvertaseInhibition Constant (Kᵢ)
Furin/SPC1~1 nM
PC2/SPC20.36 nM
PC1/PC3/SPC32.0 nM
PACE4/SPC43.6 nM
PC5/PC6/SPC60.12 nM
PC7/LPC/PC8/SPC70.12 nM

Data sourced from:[4]

Table 2: Comparative Inhibitory Potency (Kᵢ/IC₅₀) of Various Furin Inhibitors

InhibitorTypeTarget(s)Kᵢ / IC₅₀
This compound Peptide-based (irreversible)Furin and other PCsKᵢ: ~1 nM (Furin)[4]
MI-1851 PeptidomimeticFurinKᵢ: 10.1 pM[5]
Phac-Arg-Val-Arg-4-amidinobenzylamide PeptidomimeticFurin, PC1/3, PACE4, PC5/6Kᵢ: 0.81 nM (Furin)[6]
Nona-D-arginine (D9R) Peptide-basedFurinKᵢ: 1.3 nM[7]
Bicyclic Peptide 5 Peptide-based (cyclic)FurinKᵢ: 0.21 nM[8]
Naphthofluorescein Small MoleculeFurinBinding Affinity: -5.39 kcal/mol[9]

Mechanism of Action: A Comparative Overview

Proprotein convertase inhibitors can be broadly categorized based on their chemical nature and mechanism of inhibition.

  • Peptide-based inhibitors , such as this compound and poly-arginine peptides, are designed to mimic the natural substrate recognition sequence of the target convertase.[2] The inclusion of a reactive group like chloromethylketone in this compound results in irreversible covalent inhibition.[2]

  • Peptidomimetic inhibitors , like MI-1851 and Phac-Arg-Val-Arg-4-amidinobenzylamide, are substrate analogs that have been chemically modified to improve properties such as stability, cell permeability, and potency.[5][6]

  • Small molecule inhibitors are non-peptidic compounds, often identified through high-throughput screening, that can inhibit proprotein convertases through various mechanisms, including competitive and non-competitive inhibition.[10]

  • Monoclonal antibodies , such as the PCSK9 inhibitors Alirocumab and Evolocumab, represent a distinct class. They do not directly inhibit the enzymatic activity of PCSK9 but rather prevent its interaction with the LDL receptor, thereby reducing LDL receptor degradation and lowering LDL cholesterol levels.

Experimental Protocols

In Vitro Proprotein Convertase Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific proprotein convertase, such as furin, using a fluorogenic substrate.

Materials:

  • Recombinant human Furin (or other PC)

  • Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 1 mM β-mercaptoethanol)

  • Fluorogenic substrate (e.g., pERTKR-AMC)

  • Test inhibitor compound (e.g., this compound)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a solvent control containing the same final concentration of the solvent used to dissolve the inhibitor.

  • Enzyme Preparation: Dilute the recombinant proprotein convertase to the desired concentration in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to designated wells:

    • Sample Wells: Assay buffer, diluted test inhibitor, and diluted enzyme.

    • Solvent Control Wells: Assay buffer, solvent control, and diluted enzyme.

    • Enzyme Control Wells: Assay buffer and diluted enzyme.

    • Background Control Wells: Assay buffer only.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Record data every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence rate from all other rates.

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value. For determining the Kᵢ value, experiments should be performed at multiple substrate concentrations.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway: Furin-Mediated Notch Receptor Activation

The Notch signaling pathway is a highly conserved cell-cell communication system critical for development and tissue homeostasis. Furin plays a key role in the maturation of the Notch receptor. Before the receptor is transported to the cell surface, it undergoes a proteolytic cleavage (S1 cleavage) by a furin-like convertase in the Golgi apparatus. This initial cleavage is a prerequisite for subsequent ligand-induced cleavages that ultimately release the Notch intracellular domain (NICD) to regulate gene expression. Inhibition of furin can, therefore, disrupt the maturation and subsequent activation of the Notch receptor.[11]

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_golgi Golgi Apparatus cluster_activation Ligand Binding & Activation cluster_nucleus Nucleus Ligand Ligand (e.g., Delta) Notch_S1_Membrane Notch Receptor Ligand->Notch_S1_Membrane Binding ProNotch pro-Notch Receptor Furin Furin ProNotch->Furin S1 Cleavage Notch_S1 S1-cleaved Notch Receptor (Heterodimer) Furin->Notch_S1 Cell_Membrane Cell Membrane Notch_S1->Cell_Membrane Transport ADAM10 ADAM10 Notch_S1_Membrane->ADAM10 S2 Cleavage GammaSecretase γ-secretase ADAM10->GammaSecretase S3 Cleavage NICD NICD (Intracellular Domain) GammaSecretase->NICD CSL CSL (Transcription Factor) NICD->CSL Translocation & Binding TargetGenes Target Gene Transcription CSL->TargetGenes DEC_RVRK_CMK This compound DEC_RVRK_CMK->Furin Inhibits

Caption: Furin's role in the Notch signaling pathway.

Experimental Workflow: Comparing Proprotein Convertase Inhibitor Efficacy

The following diagram illustrates a typical workflow for the comparative evaluation of proprotein convertase inhibitors.

Inhibitor_Comparison_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis and Comparison Inhibitor_Prep Prepare Inhibitor Stock Solutions (e.g., this compound, Other Inhibitors) Serial_Dilution Perform Serial Dilutions of Inhibitors Inhibitor_Prep->Serial_Dilution Enzyme_Prep Prepare Recombinant Proprotein Convertase Reaction_Setup Set up Reactions in 96-well Plate (Enzyme + Inhibitor/Solvent) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Fluorogenic Substrate Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Prep->Initiate_Reaction Serial_Dilution->Reaction_Setup Reaction_Setup->Initiate_Reaction Kinetic_Read Kinetic Fluorescence Reading Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Percent_Inhibition Determine Percent Inhibition Calculate_Rates->Percent_Inhibition IC50_Ki_Calc Calculate IC50 and/or Ki Values Percent_Inhibition->IC50_Ki_Calc Comparative_Analysis Comparative Analysis of Potency and Selectivity IC50_Ki_Calc->Comparative_Analysis

Caption: Workflow for comparing inhibitor efficacy.

Conclusion

This compound is a potent, broad-spectrum inhibitor of the furin family of proprotein convertases. Its irreversible mechanism of action and cell permeability make it a valuable tool for in vitro and cell-based studies investigating the roles of these enzymes. However, for applications requiring higher selectivity or reversible inhibition, other classes of inhibitors, such as specific peptidomimetics or small molecules, may be more suitable. The choice of inhibitor should be guided by the specific experimental goals, considering factors such as potency, selectivity, reversibility, and cell permeability. This guide provides a foundation for comparing this compound to other proprotein convertase inhibitors, enabling researchers to select the most appropriate tool for their studies.

References

Cross-Validation of Proprotein Convertase Inhibition: A Comparative Analysis of DEC-RVRK-CMK and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Development and Cellular Biology

In the realm of therapeutic target validation, both pharmacological inhibition and genetic knockdown serve as cornerstone methodologies. This guide provides a comparative analysis of these two approaches, focusing on the inhibition of proprotein convertases (PCs), a family of enzymes crucial in the activation of numerous signaling proteins. We will specifically compare the effects of the well-characterized pharmacological inhibitor, Decanoyl-RVKR-chloromethylketone (DEC-RVRK-CMK), with genetic knockdown of its primary target, furin. The transforming growth factor-beta (TGF-β) signaling pathway, a key biological process regulated by furin-mediated cleavage, will be used as a central case study to illustrate the cross-validation of these techniques.

Performance Data: A Quantitative Comparison

The following tables summarize quantitative data from various studies to illustrate the comparative efficacy of this compound and furin knockdown. It is important to note that these data are compiled from different experimental systems and are presented here to exemplify the concept of cross-validation rather than a direct head-to-head comparison from a single study.

Table 1: Pharmacological Inhibition with this compound

ParameterValueTarget(s)Context
IC50 57 nM[1][2]FurinInhibition of SARS-CoV-2 spike protein cleavage[1][2]
Ki ~1 nM[3]Furin/SPC1Competitive inhibition of proprotein convertases[3]
Ki 8.45 µM[4]Kex2 (Yeast homolog)Peptide-based CMK inhibition[4]

Table 2: Genetic Knockdown of Furin

MethodEffectTarget GeneContext
Stable Knockout (LoVo cells) <5% mature TGF-β1 producedFURINProcessing of TGF-β1 precursor[5]
CRISPR-Cas9 Knockout Substantial reduction in S1-S2 cleavageFURINProcessing of SARS-CoV-2 Spike protein[6]
siRNA (representative) Up to 89% mRNA reductionTGF-β1Asbestos-induced expression in fibroblasts[7]
siRNA (representative) Up to 84% protein reductionTGF-β1Asbestos-induced expression in fibroblasts[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Latent TGF-beta Latent TGF-beta Active TGF-beta Active TGF-beta Latent TGF-beta->Active TGF-beta Cleavage TGF-beta Receptor II TGF-beta Receptor II Active TGF-beta->TGF-beta Receptor II Binds TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta Receptor I->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Binds SMAD4 SMAD4 SMAD4->SMAD Complex Binds Nucleus Nucleus SMAD Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Furin Furin Furin->Latent TGF-beta Activates

Caption: TGF-β Signaling Pathway Activation.

experimental_workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown cluster_analysis Downstream Analysis pharma_cells Culture Cells pharma_treat Treat with this compound pharma_cells->pharma_treat pharma_lyse Lyse Cells & Collect Supernatant pharma_treat->pharma_lyse western Western Blot (p-SMAD2/3) pharma_lyse->western elisa ELISA (Secreted Mature TGF-β) pharma_lyse->elisa qpcr qPCR (Target Gene Expression) pharma_lyse->qpcr genetic_cells Culture Cells genetic_transfect Transfect with Furin siRNA genetic_cells->genetic_transfect genetic_incubate Incubate (48-72h) genetic_transfect->genetic_incubate genetic_lyse Lyse Cells & Collect Supernatant genetic_incubate->genetic_lyse genetic_lyse->western genetic_lyse->elisa genetic_lyse->qpcr

References

A Comparative Guide to Furin Inhibitors: DEC-RVRK-CMK vs. Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of furin inhibitors is critical for advancing therapeutic strategies against a host of diseases, including cancer, viral infections, and bacterial pathogenesis. This guide provides an objective comparison of the well-established peptidyl inhibitor, Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK), and various classes of small molecule furin inhibitors, supported by experimental data and detailed methodologies.

Furin, a proprotein convertase, plays a pivotal role in the maturation of a wide array of proteins by cleaving them at specific recognition sites.[1][2] Its involvement in the activation of viral glycoproteins, bacterial toxins, and growth factors has made it a prime target for therapeutic intervention.[3][4][5] This guide delves into the efficacy of this compound, a potent and widely used furin inhibitor, and compares it with emerging small molecule inhibitors that offer potential advantages in terms of selectivity and pharmacokinetic properties.

Quantitative Comparison of Inhibitor Potency

The efficacy of furin inhibitors is primarily assessed by their inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported values for this compound and representative small molecule inhibitors.

Inhibitor ClassInhibitorTargetKᵢ (nM)IC₅₀ (nM)Citation
Peptidyl Chloromethylketone This compound Furin~11.3 ± 3.6[3][6]
PC20.36-[3]
PC1/PC32.0-[3]
PACE43.6-[3]
PC5/PC60.120.17 ± 0.21[3]
PC7-0.54 ± 0.68[3]
Guanidinylated 2,5-dideoxystreptamine (B1253846) derivatives Compound 1bFurin-(nanomolar potency in vitro)[4]
Compound 1gFurin-(nanomolar potency in vitro)[4]
Thiazol-2-ylaminosulfonyl scaffold N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamideFurin-17,580[7]
Dicoumarols Dicoumarol derivativesFurin(micromolar range)-[8]
Amidinohydrazones Compound 1 & 2Furin-(micromolar potency in vitro)[9]
Other Small Molecules B3Furin12,00012,000[10][11]

Table 1: Comparative Efficacy of Furin Inhibitors. This table highlights the potent, nanomolar-range inhibition of this compound against furin and other proprotein convertases. In contrast, many small molecule inhibitors identified to date exhibit potency in the micromolar range.

Mechanism of Action

This compound is a synthetic, irreversible, and cell-permeable competitive inhibitor.[3][12][13] Its peptide sequence (RVKR) mimics the consensus cleavage site of furin substrates, allowing it to bind to the active site. The chloromethylketone (CMK) group then forms a covalent bond with the active site histidine residue, leading to irreversible inhibition.[3][6]

Small molecule inhibitors exhibit a variety of mechanisms. For instance, dicoumarols are non-competitive and reversible inhibitors.[8] Guanidinylated 2,5-dideoxystreptamine derivatives and compounds with a 1,3-thiazol-2-ylaminosulfonyl scaffold represent efforts to develop non-peptidic, small molecule inhibitors that may offer improved selectivity and oral bioavailability.[4][7] Some small molecules, like certain guanylhydrazones, have been shown to bind to an "OFF-state" of furin, representing a novel inhibitory mechanism.[9]

Experimental Protocols

A standardized approach is crucial for the comparative evaluation of furin inhibitors. Below are detailed methodologies for key experiments.

In Vitro Furin Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified furin.

Materials:

  • Recombinant human furin[14]

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)[8]

  • Assay buffer (e.g., 20 mM HEPES, 0.1% Triton X-100, 1 mM CaCl₂, pH 7.5)[15]

  • Test inhibitors (this compound and small molecules)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant furin to each well, except for the blank control.

  • Add the diluted test inhibitors to the respective wells. For the positive control, add a known furin inhibitor like this compound. For the negative control, add assay buffer.

  • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for binding.[4]

  • Initiate the reaction by adding the fluorogenic substrate to all wells.[14]

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.[14]

  • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • Kᵢ values can be determined from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.[4]

Cell-Based Furin Inhibition Assay

This assay assesses the ability of an inhibitor to block furin activity within a cellular context.

Materials:

  • A suitable cell line (e.g., CHO or HT1080 cells)[4][10]

  • Cell culture medium and supplements

  • Test inhibitors

  • A reporter system dependent on furin processing (e.g., a pro-protein that requires cleavage for secretion or activation)

  • Lysis buffer

  • Western blotting reagents or an appropriate assay to measure the reporter activity

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors for a defined period (e.g., 24 hours).[4]

  • After treatment, collect the cell lysates and/or the conditioned medium.

  • Analyze the processing of the furin substrate. This can be done by:

    • Western Blotting: To visualize the cleaved and uncleaved forms of a pro-protein substrate.[16]

    • Activity Assay: If the cleaved product is an enzyme, its activity can be measured.[10]

    • Reporter Gene Assay: If a secreted reporter protein's release is dependent on furin cleavage.[4]

  • Quantify the extent of inhibition and determine the cellular IC₅₀ values.

Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors function, the following diagrams illustrate the furin signaling pathway and a typical experimental workflow for inhibitor evaluation.

Furin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Secretion Secretion / Cell Surface Proprotein Pro-protein Synthesis Furin Furin Proprotein->Furin Transport Cleavage Proteolytic Cleavage Furin->Cleavage Catalyzes Mature_Protein Mature Active Protein Cleavage->Mature_Protein Produces Secreted_Protein Secreted Protein Mature_Protein->Secreted_Protein Membrane_Protein Membrane-bound Protein Mature_Protein->Membrane_Protein Inhibitor Furin Inhibitor (e.g., this compound, Small Molecules) Inhibitor->Furin Blocks Activity Experimental_Workflow cluster_Screening Inhibitor Screening cluster_Analysis Data Analysis cluster_Evaluation Further Evaluation In_Vitro In Vitro Furin Activity Assay IC50 IC50 Determination In_Vitro->IC50 Cell_Based Cell-Based Furin Inhibition Assay Cell_Based->IC50 Toxicity Cytotoxicity Assays Cell_Based->Toxicity Ki Ki Determination IC50->Ki Selectivity Selectivity Profiling (against other proteases) Ki->Selectivity

References

DEC-RVRK-CMK: A Potent Proprotein Convertase Inhibitor, But Is It Specific for Furin?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific enzyme inhibitors is paramount. Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (DEC-RVRK-CMK) is a widely utilized peptide-based inhibitor in the study of proprotein convertases (PCs), a family of serine proteases crucial in the maturation of a vast array of proteins. While frequently employed as a "furin inhibitor," a closer examination of its activity profile reveals a broader specificity that warrants careful consideration in experimental design and interpretation.

This guide provides a comparative analysis of this compound's inhibitory action against furin and other PCs, alongside alternative inhibitors that offer enhanced selectivity. Experimental data are presented to support these comparisons, and detailed protocols for key assays are provided to aid in the independent evaluation of these compounds.

Inhibitor Specificity Profile: A Quantitative Comparison

This compound is a potent, irreversible, and cell-permeable inhibitor that targets the seven members of the subtilisin/kexin-like proprotein convertase family: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2] Its mechanism of action involves the formation of a covalent bond with the active site of these enzymes. However, quantitative analysis of its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) demonstrates that this compound is not exclusively selective for furin.

In contrast, newer compounds such as BOS-318 and peptidomimetic inhibitors like Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide have been developed to offer improved specificity for furin, a critical attribute for targeted therapeutic strategies and for dissecting the specific roles of furin in complex biological systems.

Table 1: Comparison of Inhibitory Activity (Ki) of this compound and Alternatives Against Proprotein Convertases

InhibitorFurin (nM)PC1/3 (nM)PC2 (nM)PACE4 (nM)PC5/6 (nM)PC7 (nM)
This compound ~12.00.363.60.120.12
Phac-Arg-Val-Arg-4-Amba 0.810.7561540.61.6312

Data compiled from a 2023 review on furin inhibitors. Ki values represent the inhibitor concentration required to produce half-maximum inhibition.

Table 2: Comparison of IC50 Values of this compound and BOS-318

InhibitorFurin (nM)PCSK5 (nM)PCSK6 (nM)PCSK7 (nM)
This compound 1.3 ± 3.60.17 ± 0.210.65 ± 0.430.54 ± 0.68
BOS-318 1.9 ± 1.125.3 ± 4.8209.4 ± 62.545.8 ± 25.7

Data from a study by Douglas et al., as cited in a 2023 review. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

The data clearly indicate that while this compound is a potent inhibitor of furin, it exhibits similar or even greater potency against other PCs. In contrast, BOS-318 and Phac-Arg-Val-Arg-4-Amba show a more selective profile, with significantly higher inhibitory constants for other convertases compared to furin.

Signaling Pathways Involving Furin

Furin plays a critical role in a multitude of physiological and pathological processes by cleaving and activating a wide range of precursor proteins. Understanding these pathways is essential for appreciating the potential on- and off-target effects of furin inhibitors.

Furin_Signaling_Pathways cluster_golgi Trans-Golgi Network cluster_tgf TGF-β Activation cluster_viral Viral Glycoprotein (B1211001) Processing Pro-protein Pro-protein Furin Furin Pro-protein->Furin Cleavage Mature Protein Mature Protein Furin->Mature Protein Biological Activity Biological Activity Mature Protein->Biological Activity Pro-TGF-β Pro-TGF-β Mature TGF-β Mature TGF-β Pro-TGF-β->Mature TGF-β Furin-mediated cleavage Cell Growth, Differentiation Cell Growth, Differentiation Mature TGF-β->Cell Growth, Differentiation Viral Pro-protein (e.g., SARS-CoV-2 Spike) Viral Pro-protein (e.g., SARS-CoV-2 Spike) Active Viral Glycoprotein Active Viral Glycoprotein Viral Pro-protein (e.g., SARS-CoV-2 Spike)->Active Viral Glycoprotein Furin-mediated cleavage Viral Entry/Fusion Viral Entry/Fusion Active Viral Glycoprotein->Viral Entry/Fusion

Caption: Furin-mediated proteolytic cleavage in the trans-Golgi network.

Experimental Protocols

Accurate assessment of inhibitor specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays used to characterize furin inhibitors.

In Vitro Fluorogenic Furin Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by purified furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., pRTKR-MCA)

  • Assay Buffer: 20 mM MES, pH 7.0, 1 mM CaCl₂, 0.1% Triton X-100

  • Test inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add 2 nM of recombinant furin to each well.

  • Add the serially diluted inhibitor to the wells and pre-incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor.

Cell-Based Furin Activity Assay (Viral Protein Cleavage)

This assay assesses the ability of an inhibitor to block the processing of a furin-cleavable viral glycoprotein in a cellular context.

Materials:

  • VeroE6 cells (or other suitable cell line)

  • Expression vector for a viral glycoprotein with a furin cleavage site (e.g., SARS-CoV-2 Spike protein)

  • Transfection reagent

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the viral glycoprotein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed VeroE6 cells in a 6-well plate and grow to 70-80% confluency.

  • Transfect the cells with the viral glycoprotein expression vector.

  • After 24 hours, treat the cells with varying concentrations of the test inhibitor (e.g., this compound).

  • Incubate for an additional 24 hours.

  • Lyse the cells and collect the total protein.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody specific for the viral glycoprotein, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for the uncleaved (pro-form) and cleaved forms of the glycoprotein to determine the extent of inhibition.

Experimental Workflow for Inhibitor Specificity Profiling

The following diagram outlines a typical workflow for characterizing the specificity of a potential furin inhibitor.

Caption: Workflow for furin inhibitor specificity profiling.

Conclusion

References

A Comparative Analysis of DEC-RVRK-CMK and Other Antiviral Compounds Targeting Host Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the efficacy and mechanisms of the furin inhibitor DEC-RVRK-CMK and its counterparts offers a clearer picture of the therapeutic landscape for a range of viral diseases. This comparative guide synthesizes key experimental data on this compound, Camostat Mesylate, Nafamostat Mesylate, and Aprotinin, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these antiviral strategies.

The relentless challenge of emerging and re-emerging viral infections necessitates a robust pipeline of antiviral therapeutics. One promising strategy is the inhibition of host proteases that are essential for viral maturation and entry. This guide provides a comparative analysis of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound), a potent inhibitor of proprotein convertases like furin, against other notable antiviral compounds that target host proteases.

Mechanism of Action: Targeting Host-Dependent Viral Activation

Many viruses, including influenza, HIV, and coronaviruses, rely on host cell proteases to cleave their envelope glycoproteins, a critical step for viral infectivity.[1][2] this compound is a synthetic, irreversible, and cell-permeable peptide inhibitor that targets a broad range of proprotein convertases (PCs), with a particularly strong inhibitory effect on furin.[2] By blocking these enzymes, this compound prevents the maturation of viral proteins, thereby inhibiting viral replication and spread.[2][3]

This guide also examines other compounds that inhibit host proteases crucial for viral entry, such as Transmembrane Protease, Serine 2 (TMPRSS2). These include Camostat Mesylate, Nafamostat Mesylate, and Aprotinin, which have all shown activity against SARS-CoV-2.[1][4][5]

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and other selected antiviral compounds against various viruses. It is important to note that direct comparisons of IC50 and CC50 values should be made with caution due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.

Table 1: Antiviral Activity and Cytotoxicity of this compound

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Zika Virus (ZIKV)Vero18.59>100>5.38[2]
Japanese Encephalitis Virus (JEV)Vero19.91>100>5.02[2]
SARS-CoV-2VeroE657 nM (0.057 µM)N/AN/A[6]

Table 2: Comparative Antiviral Activity of Protease Inhibitors against SARS-CoV-2

CompoundTarget Protease(s)Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound Furin/PCsVeroE60.057N/AN/A[6]
Camostat Mesylate TMPRSS2Calu-3~1>100>100[1]
Nafamostat Mesylate TMPRSS2Calu-30.001 - 0.01>10>1000 - >10000[5]
Aprotinin Serine Proteases (including TMPRSS2)Caco20.81 - 1.03>20>19.4 - >24.7[4]
MI-1851 FurinCalu-3N/A (Effective at 50 µM)>100N/A[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the core experimental protocols used to generate the data presented in this guide.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability.

General Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., Vero, Calu-3) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a non-linear regression model.[8]

Plaque Reduction Assay (IC50 Determination)

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

General Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the test compound.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of the test compound to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the plaque number by 50% compared to the vehicle control.[2]

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

Objective: To measure the amount of viral RNA in infected cells or supernatants as an indicator of viral replication.

General Protocol:

  • Infection and Treatment: Infect cells with the virus and treat with the test compound as described for the plaque reduction assay.

  • RNA Extraction: At a specific time point post-infection, harvest the cells or supernatant and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).[9]

  • Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of treated samples to a standard curve of known viral RNA concentrations.[10]

Western Blot for Viral Protein Cleavage

Objective: To visually assess the inhibition of viral glycoprotein (B1211001) cleavage.

General Protocol:

  • Cell Culture and Treatment: Culture cells expressing the viral glycoprotein of interest or infect cells with the virus. Treat the cells with the protease inhibitor.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the viral glycoprotein to detect both the uncleaved precursor and the cleaved subunits.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for visualization.[11]

  • Analysis: Analyze the band intensities to determine the ratio of cleaved to uncleaved protein.[12]

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Viral_Entry_Inhibition cluster_entry Viral Entry Pathways Virus Virus Particle (e.g., SARS-CoV-2) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding HostCell Host Cell Endosome Endosome Receptor->HostCell 2a. Endocytosis ViralRNA Viral RNA Release & Replication Receptor->ViralRNA 3. Fusion & RNA Release Endosome->ViralRNA 3. Fusion & RNA Release Furin Furin (in Golgi) Furin->Virus Pre-cleavage of Spike Protein TMPRSS2 TMPRSS2 (at cell surface) TMPRSS2->Receptor 2b. Proteolytic Cleavage (at cell surface) DECRVRKCMK This compound DECRVRKCMK->Furin Inhibits Camostat Camostat Mesylate Camostat->TMPRSS2 Inhibits

Caption: Simplified signaling pathway of viral entry and points of inhibition.

Plaque_Reduction_Workflow Start Start SeedCells Seed Host Cells in Multi-well Plate Start->SeedCells Infect Infect Cells with Virus + Serial Dilutions of Compound SeedCells->Infect Adsorb Allow Virus Adsorption (1-2 hours) Infect->Adsorb Overlay Add Semi-Solid Overlay with Compound Adsorb->Overlay Incubate Incubate until Plaques Form Overlay->Incubate FixStain Fix and Stain Cells Incubate->FixStain Count Count Plaques FixStain->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Caption: Experimental workflow for a plaque reduction assay.

Concluding Remarks

This compound stands out as a potent, broad-spectrum inhibitor of furin and other proprotein convertases, demonstrating significant antiviral activity against a diverse range of viruses. Its mechanism of action, which targets a host-dependent step in the viral life cycle, makes it an attractive candidate for further development. When compared to other host protease inhibitors like Camostat Mesylate and Nafamostat Mesylate, this compound targets a different but equally critical stage of viral maturation for certain viruses. The choice of inhibitor will ultimately depend on the specific virus and the predominant entry pathway it utilizes in the target host cells. The data and protocols presented herein provide a foundational guide for researchers to navigate the complexities of these promising antiviral strategies. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the most effective therapeutic applications for each of these compounds.

References

A Researcher's Guide to Utilizing DEC-RVRK-CMK as a Reference Standard in Protease Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DEC-RVRK-CMK and its Alternatives in Protease Inhibition Assays

In the landscape of drug discovery, particularly in the development of therapeutics targeting proteases, the use of reliable reference standards is paramount for the validation and comparison of screening results. Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound), a potent and irreversible inhibitor of proprotein convertases, has emerged as a widely utilized standard. This guide provides a comprehensive comparison of this compound with other available inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their inhibitor screening campaigns.

This compound: A Potent Tool for Targeting Proprotein Convertases

This compound is a synthetic, cell-permeable peptide derivative that acts as an irreversible inhibitor of a class of serine proteases known as proprotein convertases (PCs).[1][2] Its mechanism of action involves the chloromethylketone (CMK) moiety, which covalently modifies the active site histidine residue of the protease, leading to its inactivation.[3] This inhibitor is particularly recognized for its potent activity against furin, a key PC involved in the processing of a wide array of proteins, including growth factors, hormones, and viral envelope proteins.[1][2] Beyond furin, this compound also effectively inhibits other members of the PC family, including PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1]

The broad-spectrum inhibitory activity of this compound against the PC family has made it an invaluable tool in studying the physiological roles of these enzymes and for screening for novel inhibitors. Its application has been notably significant in virology research, where it has been shown to block the processing of viral glycoproteins, thereby inhibiting viral entry into host cells, as demonstrated with viruses like SARS-CoV-2.[4]

Comparative Analysis of Protease Inhibitors

While this compound is a robust reference standard, a variety of other inhibitors with different mechanisms and specificities are also available. The choice of an appropriate inhibitor depends on the specific research question, the target protease, and the assay format. Below is a comparative summary of this compound and selected alternatives.

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)Key Characteristics
This compound Furin, PC1, PC2, PC4, PACE4, PC5, PC7[1]Irreversible, Covalent[2][3]Furin Ki: ~1 nM[3]; SARS-CoV-2 plaque reduction IC50: 57 nM[4]Broad-spectrum PC inhibitor, cell-permeable, widely used reference standard.
Hexa-D-arginine amide (D6R) Furin/PCs[4]CompetitiveNot readily availablePeptide-based inhibitor.
Naphthofluorescein Furin[4][5]Non-competitive[4]IC50: 9.025 μM (SARS-CoV-2 plaque reduction)[4]Small molecule, different binding site from the active center.[5]
SSM3 trifluoroacetate Furin/PCs[4]Not specifiedNot readily availableSmall molecule inhibitor.
BOS-318 Furin[3]Not specifiedBiochemical IC50: 1.9 ± 1.1 nM; Cellular EC50: 23.5 ± 14.7 nM[3]Novel core structure, good cell permeability.[3]
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide Furin, PC1/3, PACE4, PC5/6[6]CompetitiveFurin Ki: 0.81 nM[6]Potent peptidomimetic with high affinity.[6]

Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are compiled from various sources and should be used for comparative purposes.

Experimental Protocol: Fluorogenic Protease Inhibitor Screening Assay

This protocol outlines a general procedure for screening protease inhibitors using a fluorogenic substrate. This method is adaptable for various proteases, including furin, and can be used to determine the potency of test compounds.

Materials:

  • Protease: Purified recombinant enzyme (e.g., furin).

  • Fluorogenic Substrate: A peptide substrate with a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) quenched by a quencher group. For furin, a common substrate is Boc-RVRR-AMC.[7]

  • Assay Buffer: Buffer composition will be enzyme-dependent (e.g., for furin: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100).

  • Reference Inhibitor: this compound.

  • Test Compounds: Library of potential inhibitors.

  • 96-well or 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in a suitable buffer and store at -80°C.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and store at -20°C, protected from light.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Setup:

    • In a microplate, add the assay buffer to all wells.

    • Add the test compounds and reference inhibitor to their respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Add the diluted protease solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[8]

    • Read the plate kinetically over a set period (e.g., 30-60 minutes) or as an endpoint measurement after a fixed incubation time.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Process: From Screening to Inhibition

To better understand the concepts discussed, the following diagrams illustrate the inhibitor screening workflow and the mechanism of irreversible inhibition by this compound.

G cluster_0 Inhibitor Screening Workflow A Target Identification & Validation B Assay Development & Optimization A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead Optimization D->E F Lead Candidate Selection E->F

Caption: A generalized workflow for protease inhibitor screening.

G cluster_1 Mechanism of Irreversible Inhibition by this compound Protease Protease Active Site (with catalytic His) Complex Reversible Enzyme-Inhibitor Complex Protease->Complex Binding Inhibitor This compound Inhibitor->Complex Covalent_Complex Covalent & Inactive Complex Complex->Covalent_Complex Covalent Bond Formation (Alkylation of His)

Caption: Covalent modification of the protease active site by this compound.

Conclusion

This compound serves as a valuable and potent reference standard for the screening of inhibitors against furin and other proprotein convertases. Its irreversible mechanism of action and broad specificity provide a strong benchmark for comparing the efficacy of novel compounds. However, researchers should also consider alternative inhibitors with different properties, such as small-molecule, non-competitive inhibitors like Naphthofluorescein, which may offer advantages in terms of cell permeability or specificity. By understanding the characteristics of various inhibitors and employing robust screening protocols, researchers can accelerate the discovery and development of new and effective protease-targeted therapies.

References

Decoding Inhibition: A Comparative Guide to Confirming the Efficacy of DEC-RVRK-CMK Against its Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DEC-RVRK-CMK, a potent inhibitor of proprotein convertases (PCs), with alternative inhibitors. It includes detailed experimental protocols and quantitative data to facilitate the objective assessment of its inhibitory effects.

Introduction to this compound and its Target

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (this compound) is a peptide-based irreversible inhibitor that targets a class of serine proteases known as proprotein convertases (PCs), with a notable inhibitory activity against furin.[1] Furin and other PCs, such as PC1/3, PC2, PACE4, and PC5/6, are crucial enzymes in the post-translational modification of a wide array of precursor proteins.[2] They cleave these proproteins at specific basic amino acid motifs, leading to their activation. This process is essential for the maturation of numerous physiologically important proteins, including hormones, growth factors, receptors, and viral envelope glycoproteins.[3][4] Consequently, inhibitors of these enzymes, like this compound, are valuable research tools and potential therapeutic agents for various diseases, including viral infections and cancer.[2][5]

Comparative Inhibitory Activity

This compound exhibits potent inhibition against a range of proprotein convertases. Its efficacy, along with that of other notable PC inhibitors, is summarized in the table below. This allows for a direct comparison of their potency against various PC family members.

InhibitorTargetIC50 / KiNotes
Decanoyl-RVRK-CMK FurinIC50: 1.3 ± 3.6 nM[3]Irreversible, covalent inhibitor.[3] Also inhibits other PCs.
PC1/PC3Ki: ~2.0 nM[3]
PC2Ki: ~0.36 nM[3]
PACE4Ki: ~3.6 nM[3]
PC5/PC6Ki: ~0.12 nM[3]
PC7Ki: ~0.12 nM[3]
Kex2Ki: 8.45 µM[6]
SARS-CoV-2 Spike Cleavage (by Furin)IC50: 57 nM[7]Plaque reduction assay.
Hexa-D-arginine (D6R) Furin-A competitive inhibitor.
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (Phac-RVR-4-Amba) FurinKi: 0.81 nM[8]A potent reversible competitive inhibitor.
PC1/3Ki: 0.75 nM[8]
PACE4Ki: 0.6 nM[8]
PC5/6Ki: 1.6 nM[8]
Naphthofluorescein Furin-A non-competitive small-molecule inhibitor.
SSM3 trifluoroacetate Furin-A small-molecule inhibitor.[9]

Experimental Protocols

To confirm the inhibitory effect of this compound, both in vitro enzymatic assays and cell-based assays are essential.

In Vitro Enzymatic Assay: Measuring Direct Inhibition of Furin

This protocol describes a fluorometric assay to determine the inhibitory potency of this compound against purified furin.

Materials:

  • Recombinant human furin

  • Furin-specific fluorogenic substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • This compound and other inhibitors

  • DMSO (for dissolving inhibitors)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~360/460 nm)

Protocol:

  • Prepare Reagents:

    • Dissolve this compound and other inhibitors in DMSO to create stock solutions.

    • Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

    • Dilute the recombinant furin in the assay buffer to the desired working concentration.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 25 µL of the diluted inhibitors or vehicle control (assay buffer with DMSO).

    • Add 50 µL of the diluted furin enzyme to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay: Assessing Inhibition of Proprotein Processing

This protocol outlines a method to evaluate the effect of this compound on the processing of a known furin substrate in a cellular context, for example, the cleavage of a viral glycoprotein.

Materials:

  • A suitable cell line (e.g., HEK293T, Vero E6)

  • Expression vector for a proprotein substrate of furin (e.g., SARS-CoV-2 Spike protein with a C-terminal tag)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the tag or the protein of interest

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Transfection:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Transfect the cells with the expression vector for the furin substrate according to the manufacturer's protocol.

  • Inhibitor Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

    • Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Western Blotting:

    • Block the membrane and then incubate it with the primary antibody that recognizes the uncleaved (pro-form) and/or cleaved form of the substrate protein.

    • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the pro-form and the cleaved form of the substrate.

    • Calculate the ratio of the cleaved form to the pro-form for each treatment condition. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of processing.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental approaches to confirm its effect, the following diagrams are provided.

Proprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Secretion Secretory Pathway / Cell Surface Proprotein Proprotein Synthesis (Inactive Precursor) Furin Furin / Proprotein Convertases Proprotein->Furin Transport Cleavage Proteolytic Cleavage Furin->Cleavage ActiveProtein Mature Active Protein Cleavage->ActiveProtein Activation DEC_RVRK_CMK This compound DEC_RVRK_CMK->Furin Inhibits

Caption: Proprotein processing pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay PurifiedEnzyme Purified Furin Enzyme Reaction Enzymatic Reaction PurifiedEnzyme->Reaction Inhibitor_vitro This compound Inhibitor_vitro->Reaction Inhibition Substrate_vitro Fluorogenic Substrate Substrate_vitro->Reaction Measurement_vitro Measure Fluorescence (Kinetic Reading) Reaction->Measurement_vitro IC50 Determine IC50 Measurement_vitro->IC50 Cells Transfected Cells (Expressing Proprotein) Inhibitor_cell This compound Treatment Cells->Inhibitor_cell Lysis Cell Lysis Inhibitor_cell->Lysis WesternBlot Western Blot Lysis->WesternBlot Analysis Analyze Proprotein Cleavage WesternBlot->Analysis

Caption: Workflow for confirming the inhibitory effect of this compound.

References

Unveiling the Potency of DEC-RVRK-CMK: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Proprotein Convertase Inhibitor DEC-RVRK-CMK for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the experimental performance of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound), a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs). By presenting key experimental data, detailed protocols, and visualizing its mechanism within critical signaling pathways, this document serves as a vital resource for professionals engaged in drug discovery and cellular research.

Performance Comparison of Proprotein Convertase Inhibitors

This compound demonstrates broad-spectrum inhibitory activity against several members of the proprotein convertase family. The following tables summarize its inhibitory potency in comparison to other known furin inhibitors.

Table 1: Inhibitory Potency (Kᵢ in nM) of this compound Against Various Proprotein Convertases

Proprotein ConvertaseKᵢ (nM)
Furin/SPC1~1
SPC2/PC20.36
SPC3/PC1/PC32.0
SPC4/PACE43.6
SPC6/PC5/PC60.12
SPC7/LPC/PC7/PC8~1

Data sourced from a review on furin inhibitors.[1]

Table 2: Comparative IC₅₀ and Kᵢ Values of Various Furin Inhibitors

InhibitorTargetIC₅₀ (nM)Kᵢ (nM)
This compound Furin1.3 ± 3.6~1
PCSK50.17 ± 0.21-
PCSK60.65 ± 0.43-
PCSK70.54 ± 0.68-
BOS-318 Furin--
Endogenous Golgi Proteases (in U2OS cells)EC₅₀ = 23.5 ± 14.7-
Phac-Arg-Val-Arg-4-amidinobenzylamide Furin-0.81
PC1/3-0.75
PACE4-0.6
PC5/6-1.6
PC2-6154
PC7-312

IC₅₀ values for this compound and EC₅₀ for BOS-318 from Douglas et al., as cited in a 2022 review.[1] Kᵢ values for Phac-Arg-Val-Arg-4-amidinobenzylamide from a study on potent furin inhibitors.[2]

Experimental Protocols

In Vitro Furin Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against purified furin.

  • Reagents and Materials:

    • Purified soluble human furin.[3]

    • Fluorogenic substrate, e.g., Pyr-Arg-Thr-Lys-Arg-4-methylcoumaryl-7-amide (pRTKR-MCA).[3]

    • Assay Buffer: 100 mM HEPES, pH 7.0, 5 mM CaCl₂, 0.1% Brij 35.[3]

    • This compound (or other test inhibitors).

    • 96-well microtiter plates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of this compound and other test compounds. b. In a 96-well plate, add the assay buffer. c. Add the purified furin enzyme to each well at a final concentration of approximately 15 nM.[3] d. Add the test inhibitors at various concentrations to the respective wells and pre-incubate with the enzyme for 30 minutes.[3] e. Initiate the reaction by adding the fluorogenic substrate (final concentration ~100 µM).[3] f. Monitor the increase in fluorescence over time using a plate reader. g. Calculate the rate of reaction and determine the IC₅₀ values for each inhibitor. Kᵢ values can be calculated using the Cheng-Prusoff equation.[3]

Cell-Based Assay for Intracellular Furin Activity

This protocol describes a method to assess the efficacy of cell-permeable inhibitors on intracellular furin activity.

  • Reagents and Materials:

    • CHO-GRAPfurin cells (stably expressing a furin-activatable secreted alkaline phosphatase reporter).[3][4]

    • Cell culture medium (e.g., Ham's media, OptiMEM).[4]

    • This compound (or other test inhibitors).

    • SEAP (Secreted Alkaline Phosphatase) detection kit.

    • 96-well or 384-well cell culture plates.

    • Luminometer or spectrophotometer.

  • Procedure: a. Plate CHO-GRAPfurin cells in 96- or 384-well plates and allow them to adhere overnight.[4] b. Replace the growth medium with a low-serum medium (e.g., OptiMEM).[4] c. Add serial dilutions of this compound or other test compounds to the cells. Include a vehicle control (e.g., DMSO).[4] d. Incubate the cells for a defined period (e.g., 7-24 hours) to allow for inhibitor uptake and action.[3][4] e. Collect the cell culture supernatant. f. Measure the SEAP activity in the supernatant according to the manufacturer's protocol of the detection kit.[4] g. A decrease in SEAP activity corresponds to the inhibition of intracellular furin. Calculate the EC₅₀ value for each compound.

Visualizing the Impact of this compound on Signaling Pathways

Proprotein convertases, the targets of this compound, are crucial for the activation of numerous precursor proteins that play significant roles in various signaling pathways. The following diagrams illustrate the mechanism of action of this compound in the context of the TGF-β and Notch1 signaling pathways.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_golgi Golgi Apparatus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pro-TGF-beta pro-TGF-β Furin Furin (Proprotein Convertase) pro-TGF-beta->Furin Cleavage TGF-beta Active TGF-β TGF-beta_R TGF-β Receptor Complex (Type I & II) TGF-beta->TGF-beta_R Binding & Receptor Activation SMADs R-SMADs TGF-beta_R->SMADs Phosphorylation Furin->TGF-beta Activation SMAD4 SMAD4 SMADs->SMAD4 Complex Formation SMAD_complex SMAD Complex Gene Target Gene Transcription SMAD_complex->Gene Nuclear Translocation Inhibitor This compound Inhibitor->Furin Inhibition

Caption: TGF-β Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_vitro In Vitro Assay cluster_cell Cell-Based Assay reagents Combine: - Purified Furin - Fluorogenic Substrate - Assay Buffer inhibitor_add_vitro Add this compound (or other inhibitors) reagents->inhibitor_add_vitro measure_vitro Measure Fluorescence (Kinetic Read) inhibitor_add_vitro->measure_vitro calc_vitro Calculate IC50 / Ki measure_vitro->calc_vitro plate_cells Plate CHO-GRAPfurin Cells inhibitor_add_cell Add this compound to Cells plate_cells->inhibitor_add_cell incubate Incubate (7-24h) inhibitor_add_cell->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_seap Measure SEAP Activity collect_supernatant->measure_seap calc_cell Calculate EC50 measure_seap->calc_cell

Caption: General Workflow for In Vitro and Cell-Based Inhibition Assays.

Notch_pathway cluster_membrane Cell Membrane cluster_golgi_notch Golgi Apparatus cluster_signaling Downstream Signaling cluster_nucleus_notch Nucleus Notch1_precursor Notch1 Precursor Furin_notch Furin (Proprotein Convertase) Notch1_precursor->Furin_notch S1 Cleavage Notch1_receptor Mature Notch1 Receptor Cleavage2 Further Proteolytic Cleavage Notch1_receptor->Cleavage2 Furin_notch->Notch1_receptor Maturation Ligand Ligand (e.g., Delta) Ligand->Notch1_receptor Binding NICD Notch Intracellular Domain (NICD) Cleavage2->NICD Release Gene_notch Target Gene Transcription (e.g., HES1) NICD->Gene_notch Nuclear Translocation & Co-activation Inhibitor_notch This compound Inhibitor_notch->Furin_notch Inhibition

Caption: Notch1 Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a highly effective, broad-spectrum inhibitor of proprotein convertases. The provided data demonstrates its low nanomolar potency against furin and other PCs, establishing it as a valuable tool for studying the roles of these enzymes in cellular processes such as TGF-β and Notch1 signaling. The experimental protocols offered here provide a foundation for researchers to quantitatively assess its performance and compare it with other potential inhibitors in their specific experimental contexts. This guide underscores the utility of this compound as a critical reagent in the fields of cancer biology, virology, and metabolic disease research.

References

Safety Operating Guide

Proper Disposal of DEC-RVRK-CMK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the irreversible caspase inhibitor DEC-RVRK-CMK is critical for maintaining laboratory safety and environmental compliance. While specific institutional protocols may vary, the following guidelines provide a framework for the safe handling and disposal of this peptide chloromethyl ketone and associated waste.

Core Principles of Disposal

Unused, expired, or waste this compound, along with any materials contaminated with it (e.g., pipette tips, gloves, vials), should be handled as chemical waste. The primary objective is to prevent the release of the active compound into the environment and to ensure the safety of all personnel.

Quantitative Data for Chemical Waste Disposal

The following table summarizes key parameters for the disposal of chemical waste, which are applicable to this compound. These are general guidelines; always consult your institution's specific safety data sheets (SDS) and disposal protocols.

ParameterGuidelineRationale
Waste Segregation Segregate from general waste.Prevents accidental exposure and environmental contamination.
Container Type Leak-proof, clearly labeled chemical waste container.Ensures safe containment and proper identification of hazards.
pH of Waste Solution Neutral (6-8)Avoids a "Do Not Induce Vomiting" advisory in case of accidental ingestion.[1]
Storage Temperature Cool, dry, well-ventilated area.Minimizes degradation and potential reactions.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat.Protects personnel from direct contact with the chemical.

Experimental Protocol: Decontamination of Working Surfaces

In the event of a spill or to decontaminate surfaces that have come into contact with this compound, the following general procedure can be followed:

  • Preparation: Ensure proper PPE is worn. Prepare a 10% bleach solution or another appropriate laboratory decontaminant.

  • Absorption: For liquid spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Application: Apply the decontaminant to the affected area and allow for a contact time of at least 10-15 minutes.

  • Wiping: Wipe the area clean with paper towels.

  • Disposal: Dispose of all cleaning materials (absorbent, paper towels) as chemical waste.

  • Final Rinse: Rinse the decontaminated area with water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Collection cluster_3 Treatment & Disposal cluster_4 Final Disposition start This compound Waste Generated (Unused reagent, contaminated labware) is_biologically_contaminated Biologically Contaminated? start->is_biologically_contaminated chemical_waste Segregate as Chemical Waste is_biologically_contaminated->chemical_waste No biohazardous_waste Segregate as Biohazardous Chemical Waste is_biologically_contaminated->biohazardous_waste Yes incineration High-Temperature Incineration chemical_waste->incineration autoclave_incinerate Autoclave then Incinerate biohazardous_waste->autoclave_incinerate disposed Properly Disposed incineration->disposed autoclave_incinerate->disposed

This compound Disposal Workflow

Signaling Pathway of Caspase-3 Inhibition by this compound

To understand the mechanism of action of this compound, the following diagram illustrates the apoptotic signaling pathway and the point of inhibition.

cluster_pathway Apoptotic Signaling Pathway initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) caspase3_zymogen Pro-Caspase-3 (Inactive) initiator_caspases->caspase3_zymogen Activates caspase3_active Caspase-3 (Active) caspase3_zymogen->caspase3_active Cleavage apoptosis Apoptosis caspase3_active->apoptosis Executes dec_rvrk_cmk This compound dec_rvrk_cmk->caspase3_active Irreversibly Inhibits

Caspase-3 Inhibition by this compound

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations of your institution and local authorities regarding chemical and biohazardous waste disposal. Consult the manufacturer's safety data sheet (SDS) for this compound for detailed safety and handling information.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.